molecular formula C7H9NO2S B186567 Methyl 3-amino-5-methylthiophene-2-carboxylate CAS No. 76575-71-8

Methyl 3-amino-5-methylthiophene-2-carboxylate

Cat. No.: B186567
CAS No.: 76575-71-8
M. Wt: 171.22 g/mol
InChI Key: FVKMOPIFLCMZMI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-amino-5-methylthiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-amino-5-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-5-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMOPIFLCMZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356017
Record name methyl 3-amino-5-methylthiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76575-71-8
Record name methyl 3-amino-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in the design of novel therapeutics.[1][2] Substituted 2-aminothiophenes, in particular, serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and even anticancer properties.[2][3] Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8) is a prime example of such a versatile building block, offering a strategic entry point for the construction of complex molecular architectures in drug development programs.[4][5][6] This guide provides a comprehensive overview of its synthesis, with a focus on the well-established Gewald aminothiophene synthesis, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

The Gewald Reaction: A Powerful Tool for 2-Aminothiophene Synthesis

The most common and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8]

Delving into the Mechanism

The mechanism of the Gewald reaction has been a subject of study for decades, with modern computational studies providing significant insights.[9][10] The reaction is initiated by a Knoevenagel condensation between the ketone (in this case, propanal, which will be generated in situ or used as a starting material that leads to the 5-methyl substitution) and the α-cyanoester (methyl cyanoacetate).[7][9] This is followed by the addition of elemental sulfur. The exact mechanism of sulfur addition and subsequent cyclization is complex and is believed to proceed through polysulfide intermediates.[9][10] The reaction culminates in a cyclization and tautomerization to yield the final 2-aminothiophene product.[7]

A simplified representation of the reaction pathway is illustrated below:

Gewald_Reaction cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Propionaldehyde Propionaldehyde Knoevenagel Knoevenagel Condensation Propionaldehyde->Knoevenagel MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Knoevenagel Sulfur Elemental Sulfur SulfurAddition Sulfur Addition & Polysulfide Formation Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Knoevenagel->SulfurAddition Intermediate Cyclization Cyclization & Tautomerization SulfurAddition->Cyclization Polysulfide Intermediates Product Methyl 3-amino-5-methylthiophene-2-carboxylate Cyclization->Product Aromatization

Figure 1: Simplified workflow of the Gewald reaction for the synthesis of the target molecule.

Experimental Protocol: A Validated Approach

The following protocol is a robust and reproducible method for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
Propionaldehyde123-38-658.08 g/mol 0.05 mol2.90 g
Methyl Cyanoacetate105-34-099.09 g/mol 0.05 mol4.95 g
Elemental Sulfur7704-34-932.07 g/mol 0.05 mol1.60 g
Morpholine110-91-887.12 g/mol 5 mL-
Methanol67-56-132.04 g/mol 30 mL-
Ethanol64-17-546.07 g/mol As needed-
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add methanol (30 mL), propionaldehyde (2.90 g, 0.05 mol), methyl cyanoacetate (4.95 g, 0.05 mol), and elemental sulfur (1.60 g, 0.05 mol).[11]

  • Catalyst Addition: With continuous stirring, slowly add morpholine (5 mL) to the reaction mixture over a period of 30 minutes at a temperature of 35-40 °C.[11]

  • Reaction: Stir the reaction mixture at 45 °C for 3 hours.[11] Monitor the reaction progress by thin-layer chromatography.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Filter the precipitate and wash it with cold ethanol.[11]

  • Purification: Recrystallize the crude product from ethanol to obtain pure Methyl 3-amino-5-methylthiophene-2-carboxylate as a white to off-white crystalline solid.[11]

Characterization of the Final Product

The identity and purity of the synthesized Methyl 3-amino-5-methylthiophene-2-carboxylate should be confirmed using standard analytical techniques.

Technique Expected Results
Melting Point 72 °C[12]
¹H NMR Consistent with the structure of the target compound.[4]
¹³C NMR Consistent with the structure of the target compound.[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (171.22 g/mol ).[13]

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Propionaldehyde is flammable and an irritant.

  • Methyl cyanoacetate is toxic and an irritant.

  • Morpholine is corrosive and flammable.

  • Elemental sulfur is a flammable solid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Gewald reaction provides a reliable and efficient pathway for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical research. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can confidently produce this valuable compound for their drug discovery endeavors. The versatility of the 2-aminothiophene scaffold ensures its continued importance in the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8), a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's core physicochemical properties, spectroscopic signature, synthesis, and applications. The narrative integrates field-proven insights with technical data to explain the causality behind experimental choices, ensuring a thorough understanding of this versatile chemical intermediate.

Introduction: The Strategic Value of a Thiophene Scaffold

Methyl 3-amino-5-methylthiophene-2-carboxylate is a substituted aminothiophene that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures. Its thiophene core, a well-regarded bioisostere of the benzene ring, coupled with strategically placed amino and methyl ester functional groups, provides a reactive platform for developing novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The amino group serves as a nucleophilic handle for building larger structures, while the ester can be hydrolyzed or converted to other functionalities. This guide offers a comprehensive examination of its fundamental properties, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent experimental work. The key identifiers and structural formula for Methyl 3-amino-5-methylthiophene-2-carboxylate are summarized below.

IdentifierValueReference
IUPAC Name methyl 3-amino-5-methylthiophene-2-carboxylate[3]
CAS Number 76575-71-8[4][5]
Molecular Formula C₇H₉NO₂S[3][5]
Molecular Weight 171.22 g/mol [3][5]
Canonical SMILES CC1=CC(=C(S1)C(=O)OC)N[3]
InChIKey FVKMOPIFLCMZMI-UHFFFAOYSA-N[3][5]

The arrangement of the amino, methyl, and methyl ester groups on the thiophene ring dictates the compound's reactivity and steric profile.

Caption: 2D structure of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability.

PropertyValueComments and SignificanceReference
Appearance White crystals to light yellow/brown solidCrystalline nature suggests high purity after proper recrystallization.[4][5]
Melting Point 84-85 °CProvides a reliable and narrow range for purity assessment.[5]
Boiling Point 319.2 ± 37.0 °C (Predicted)High boiling point necessitates vacuum distillation for purification to avoid decomposition. An experimental value of 138°C at 6 mmHg has been reported.[4][5]
Solubility Slightly soluble in waterThis low aqueous solubility is typical for small organic molecules and necessitates the use of organic solvents for most reactions and purifications.[4][5]
Density 1.264 ± 0.06 g/cm³ (Predicted)[5]
pKa 2.08 ± 0.10 (Predicted)The predicted pKa relates to the protonated amino group. This acidic nature is important for understanding its behavior in different pH environments.[5]

Synthesis and Purification Protocol

The reliable synthesis of high-purity material is critical for reproducible research. A common and effective synthesis proceeds from 2-butenenitrile and methyl mercaptoacetate.[4]

Expert Rationale:

This multi-step synthesis is designed to construct the thiophene ring through a cyclization reaction. The initial chlorination of 2-butenenitrile activates the molecule for subsequent reactions. The use of a strong base like potassium carbonate facilitates the crucial cyclization step by deprotonating the mercaptoacetate, which then attacks the nitrile-containing intermediate.[4] Purification is paramount; column chromatography removes organic impurities, while vacuum distillation is employed due to the compound's high atmospheric boiling point, preventing thermal degradation.[4] Final recrystallization yields the product in high purity, as confirmed by its sharp melting point.[4]

G start Starting Materials: 2-Butenenitrile & Methyl Mercaptoacetate step1 Chlorination of 2-Butenenitrile start->step1 step2 Reaction with Potassium Carbonate in Methanol (Cyclization) step1->step2 step3 Workup & Initial Purification (Silica Gel Column) step2->step3 step4 High-Purity Purification (Vacuum Distillation) step3->step4 step5 Final Crystallization (Recrystallization from Methanol) step4->step5 end_product Final Product: Methyl 3-amino-5-methyl- thiophene-2-carboxylate step5->end_product

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol:
  • Step 1: Chlorination: A mixture of cis- and trans-2-butenenitrile is cooled to 0°C with pyridine. Chlorine gas is passed through the mixture while maintaining the temperature below 13°C. The reaction is stirred overnight at room temperature.[4]

  • Step 2: Purification of Intermediate: The resulting oil is dissolved in dichloromethane and passed through a silica gel column for initial purification. The solvent is evaporated under vacuum.[4]

  • Step 3: Cyclization: The purified intermediate is mixed with methyl mercaptoacetate and added dropwise to a methanol slurry of potassium carbonate at 10°C. The mixture is allowed to warm to room temperature and stirred for 5 hours.[4]

  • Step 4: Workup: The solid salt is filtered, and the organic solution is concentrated. The residue is redissolved in ethyl acetate and subjected to a second silica gel column purification.[4]

  • Step 5: Final Purification: The combined organic phases are evaporated, and the resulting oil is vacuum distilled at 6 mmHg. The fraction collected at 138°C is collected and recrystallized from methanol to yield the final product as white crystals.[4]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Expert Rationale:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination of organic molecules. ¹H NMR confirms the presence and connectivity of protons, with expected signals for the two different methyl groups, the lone thiophene proton, and the amino protons. ¹³C NMR provides information on the carbon skeleton.[4]

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound, providing direct confirmation of the molecular formula.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic stretches for the N-H bonds of the amino group and the C=O of the ester group would be expected.[7]

G cluster_0 Synthesis & Purification cluster_1 Analytical Workflow cluster_2 Validation Purified_Sample Purified Compound (from Synthesis) NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR MS Mass Spectrometry (MS) Purified_Sample->MS IR Infrared Spectroscopy (IR) Purified_Sample->IR Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for analytical characterization and validation.

Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, as used in literature) to the NMR tube.[4]

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., at 400 MHz).[4]

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Applications in Research and Development

Methyl 3-amino-5-methylthiophene-2-carboxylate is not an end product but a valuable starting material. Its utility stems from the reactivity of its functional groups, which allows for its incorporation into a wide array of target molecules.

  • Pharmaceutical Intermediate: It is a key intermediate for pharmaceuticals.[4][5] The aminothiophene scaffold is present in molecules developed as anti-inflammatory agents and for targeting central nervous system disorders.[1]

  • Heterocyclic Synthesis: The amino group readily participates in condensation and cyclization reactions, making it an indispensable tool for creating complex fused heterocyclic systems like thienopyrimidines, which are actively investigated for medicinal applications.[8][9]

  • Agrochemicals: The compound serves as a building block in the production of pesticides and herbicides, where the thiophene moiety can enhance the efficacy of the active ingredients.[1]

  • Material Science: It is also used in the synthesis of dyes and functional organic materials.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazards: The compound is classified as an irritant (Hazard Code: Xi).[5] GHS classifications indicate it may cause skin, eye, and respiratory irritation.[3]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C).[5] This prevents potential degradation from atmospheric moisture and oxygen.

Conclusion

Methyl 3-amino-5-methylthiophene-2-carboxylate is a high-value chemical intermediate whose physicochemical properties make it a cornerstone for innovation in synthetic chemistry. Its well-defined structure, reliable synthesis, and versatile reactivity offer researchers in drug discovery, agrochemical development, and materials science a powerful tool for constructing novel and complex molecules. A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.

References

An In-depth Technical Guide to Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8) is a polysubstituted thiophene derivative that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its structure features the highly valued 2-aminothiophene core, a privileged scaffold known for its presence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, spectral characterization, reactivity, and applications, with a particular focus on its role in drug discovery and development. The methodologies and insights presented herein are designed to equip researchers with the practical and theoretical knowledge required to effectively utilize this versatile chemical entity.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The 2-aminothiophene moiety is one such "privileged scaffold," prized for its favorable physicochemical properties and its capacity for diverse biological interactions.[1] Compounds incorporating this core have demonstrated a vast spectrum of pharmacological activities, including antiproliferative, antibacterial, antiviral, and antifungal properties.[2] Methyl 3-amino-5-methylthiophene-2-carboxylate is a particularly useful exemplar of this class, offering strategically placed functional groups—an amine, an ester, and a methyl group—that allow for controlled, multi-directional chemical modifications. Its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes makes it a compound of significant interest.[3][4][5]

Physicochemical and Structural Properties

The compound typically presents as white crystals or a light yellow to light brown solid.[6][7] Its fundamental properties are critical for planning reactions, purification, and storage.

PropertyValueReference(s)
CAS Number 76575-71-8[8]
Molecular Formula C₇H₉NO₂S[9][10]
Molecular Weight 171.22 g/mol [8][9]
Appearance White crystals / Solid[6][9]
Melting Point 84-85 °C (recrystallized from methanol)[6][7][11]
Boiling Point 319.2 ± 37.0 °C (Predicted)[11][12]
Density 1.264 ± 0.06 g/cm³ (Predicted)[11]
Solubility Slightly soluble in water[6][7]
Storage Conditions 2–8 °C, under inert atmosphere, protected from light[9][13]

Synthesis and Mechanistic Insights

The construction of the 2-aminothiophene ring system is most famously achieved via the Gewald reaction , a one-pot, multi-component reaction that has become a cornerstone of heterocyclic chemistry.[4][14] This reaction offers an efficient and atom-economical pathway to highly functionalized thiophenes from readily available starting materials.

The Gewald Reaction: A Powerful Synthetic Tool

The classical Gewald reaction involves the condensation of a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] The mechanism is understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated intermediate, and subsequent ring closure to form the thiophene ring.[2]

Gewald_Mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Michael Addition of Sulfur cluster_3 Step 3: Ring Closure & Tautomerization Ketone Carbonyl (e.g., Aldehyde/Ketone) Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Ketone->Intermediate1 + Nitrile Nitrile α-Activated Nitrile (e.g., Cyanoacetate) Base1 Base Base1->Ketone Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Sulfur Addition Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate2 + Adduct Base2 Base Base2->Sulfur Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product 2-Aminothiophene Intermediate3->Product [H] shift

Simplified mechanism of the Gewald reaction.
Validated Experimental Protocol for Synthesis

The following protocol is adapted from a reported synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate, which utilizes a variation of the Gewald principles starting from 2-butenenitrile and methyl mercaptoacetate.[6]

Workflow Overview

Synthesis_Workflow A 1. Chlorination of 2-Butenenitrile B 2. Reaction with Methyl Mercaptoacetate A->B Chlorinated Intermediate C 3. Workup & Initial Purification B->C Crude Slurry D 4. Column Chromatography C->D Concentrated Brown Oil E 5. Final Purification D->E Partially Purified Oil F Product: Methyl 3-amino-5- methylthiophene-2-carboxylate E->F Distillation & Recrystallization

Synthesis workflow for the target compound.

Step-by-Step Methodology:

  • Preparation of the Dichloro-intermediate: A mixture of cis- and trans-2-butenenitrile (4.44 mol) is combined with pyridine (0.78 mol). The mixture is cooled to 0 °C.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct of the subsequent chlorination. Cooling is essential to control the exothermic reaction and prevent unwanted side reactions.

  • Chlorination: Chlorine gas (4.44 mol) is bubbled through the solution at a controlled rate, maintaining an internal temperature of 10-13 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

    • Causality: This step forms an α,β-dichlorobutyronitrile intermediate, which is the electrophilic component for the subsequent cyclization.

  • Thiophene Ring Formation: The crude chlorinated intermediate is added dropwise over 1.5 hours to a slurry of potassium carbonate (11.95 mol) and methyl mercaptoacetate (3.98 mol) in methanol at 10 °C. The slurry is then stirred at ambient temperature for 5 hours.

    • Causality: Methyl mercaptoacetate acts as the sulfur source and the two-carbon unit for the thiophene ring. Potassium carbonate is a strong base that facilitates the deprotonation of the mercaptoacetate and drives the condensation and cyclization reactions.

  • Workup and Purification:

    • The solid salts are removed by filtration. The combined organic filtrates are concentrated under vacuum.

    • The residue is redissolved in ethyl acetate and passed through a silica gel column for initial purification.[6]

    • The combined organic phases are concentrated to yield a brown oil.

    • Final purification is achieved by vacuum distillation. The fraction collected at 138 °C (at 6 mmHg) is recrystallized from methanol to yield the target compound as white crystals.[6]

    • Self-Validation: The purity of the final product must be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis, comparing the results to literature values.[6]

Spectral Characterization and Analysis

Definitive structural confirmation is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected data based on its structure and analogs are predictable.

TechniqueExpected Observations
¹H NMR (CDCl₃)- Singlet for the thiophene C4-H (~6.5-7.0 ppm).- Broad singlet for the NH₂ protons (~4.5-5.5 ppm).- Singlet for the ester OCH₃ (~3.8 ppm).- Singlet for the C5-CH₃ (~2.4 ppm).
¹³C NMR (CDCl₃)- Carbonyl carbon (C=O) of the ester (~165-170 ppm).- Thiophene ring carbons (four distinct signals, ~100-160 ppm).- Ester methyl carbon (-OCH₃) (~51 ppm).- Ring methyl carbon (-CH₃) (~15 ppm).
IR (KBr, cm⁻¹)- Symmetric and asymmetric N-H stretching of the primary amine (3300-3500 cm⁻¹).- C=O stretching of the ester (1670-1690 cm⁻¹).- C=C stretching within the aromatic thiophene ring (~1550-1600 cm⁻¹).- C-O stretching of the ester (~1250 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 171.- Common fragmentation patterns include the loss of ·OCH₃ (m/z = 140) and the loss of COOCH₃ (m/z = 112).

Note: The exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary based on the solvent and experimental conditions.

Reactivity and Applications in Drug Discovery

The true value of Methyl 3-amino-5-methylthiophene-2-carboxylate lies in its versatile reactivity, which allows it to serve as a launchpad for the synthesis of more complex molecules.

Key Reactive Sites

The molecule possesses two primary sites for chemical modification: the nucleophilic amino group at the C3 position and the electrophilic ester group at the C2 position.

Reactivity cluster_reactions Potential Derivatization Pathways central_mol N_Acylation N-Acylation / Sulfonylation central_mol->N_Acylation Condensation Condensation (forms Schiff bases, amides) central_mol->Condensation Hydrolysis Ester Hydrolysis (forms Carboxylic Acid) central_mol->Hydrolysis Amidation Ester Amidation (forms Amide) central_mol->Amidation

Key reactive sites and potential transformations.
  • The Amino Group: As a potent nucleophile, the C3-amino group readily participates in acylation, sulfonylation, and condensation reactions with aldehydes and ketones to form Schiff bases. It is also the key functional group for building fused heterocyclic rings, such as thieno[2,3-d]pyrimidines, which are prominent cores in kinase inhibitors and other targeted therapies.[15]

  • The Ester Group: The methyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid, providing another handle for modification (e.g., amide bond formation via coupling reagents). Alternatively, it can be directly converted to a primary or secondary amide through aminolysis.[1]

A Scaffold for Bioactive Molecules

The 2-aminothiophene scaffold derived from this starting material is a component of numerous compounds with established or potential therapeutic value.

Drug/Compound ClassTherapeutic AreaReference
OlanzapineAntipsychotic[3]
TinoridineNon-steroidal anti-inflammatory (NSAID)[3]
Thieno[2,3-d]pyrimidinesKinase Inhibitors (Oncology)[15]
Thiophene-2-carboxamidesAntibacterial, Antioxidant[16]

Safety, Handling, and Storage

Proper handling of Methyl 3-amino-5-methylthiophene-2-carboxylate is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from safety information provided by chemical suppliers.[9][10]

Recommended Practices:

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9][13]

Conclusion

Methyl 3-amino-5-methylthiophene-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for molecular design and a gateway to a rich area of medicinal chemistry. Its robust synthesis, well-defined reactivity, and direct lineage to the pharmacologically significant 2-aminothiophene scaffold ensure its continued relevance. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential is fundamental to leveraging its full capacity in the creation of novel materials and next-generation therapeutics.

References

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  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

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  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiophenes

Thiophene-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] Their utility stems from the unique electronic properties of the thiophene ring and the diverse functionalities that can be introduced. Methyl 3-amino-5-methylthiophene-2-carboxylate, often synthesized via variations of the Gewald reaction, serves as a versatile building block for more complex molecular architectures.[4][5] Accurate spectroscopic characterization is paramount to confirming its identity and purity, ensuring the success of subsequent synthetic steps.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for Methyl 3-amino-5-methylthiophene-2-carboxylate. These predictions are based on established chemical shift theory, fragmentation patterns, and vibrational frequencies, supported by experimental data from its close isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate, and other related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-amino-5-methylthiophene-2-carboxylate, the expected ¹H and ¹³C NMR spectra in a solvent like deuterochloroform (CDCl₃) are detailed below.[6]

The proton NMR spectrum is anticipated to show four distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~6.5 - 7.0Singlet1HH-4 (Thiophene ring proton)The single proton on the thiophene ring is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.
~5.0 - 5.5Broad Singlet2H-NH₂ (Amino protons)The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. These protons are exchangeable with D₂O.
~3.8Singlet3H-OCH₃ (Ester methyl protons)The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet.
~2.4Singlet3H-CH₃ (Thiophene methyl protons)The methyl group attached to the thiophene ring at the C-5 position will also present as a sharp singlet.

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165 - 170C=O (Ester carbonyl)The carbonyl carbon of the ester is the most deshielded carbon and appears furthest downfield.
~150 - 155C-3 (Carbon bearing NH₂)The C-3 carbon, directly attached to the electron-donating amino group, will be significantly shielded compared to other aromatic carbons.
~140 - 145C-5 (Carbon bearing CH₃)The chemical shift of the C-5 carbon is influenced by the attached methyl group and the sulfur atom.
~120 - 125C-4 (Thiophene ring CH)The protonated carbon of the thiophene ring.
~105 - 110C-2 (Carbon bearing COOCH₃)The C-2 carbon is deshielded due to the attached carboxylate group.
~51 - 53-OCH₃ (Ester methyl carbon)The methyl carbon of the ester group.
~15 - 17-CH₃ (Thiophene methyl carbon)The methyl carbon attached to the thiophene ring is expected in the aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Methyl 3-amino-5-methylthiophene-2-carboxylate would exhibit the following key absorption bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H StretchPrimary Amine (-NH₂)Two distinct bands are expected for the symmetric and asymmetric stretching of the N-H bonds.
3100 - 3000C-H StretchAromatic C-HStretching vibration of the C-H bond on the thiophene ring.
2950 - 2850C-H StretchAliphatic C-HStretching vibrations of the methyl groups.
~1680 - 1710C=O StretchEster CarbonylA strong, sharp absorption band characteristic of the ester carbonyl group.
~1600 - 1640N-H BendPrimary Amine (-NH₂)Bending vibration of the N-H bonds.
~1500 - 1580C=C StretchThiophene RingAromatic ring stretching vibrations.
~1250 - 1300C-O StretchEster C-OStretching of the C-O single bond in the ester group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 3-amino-5-methylthiophene-2-carboxylate (Molecular Formula: C₇H₉NO₂S), the expected mass spectrum under electron ionization (EI) would be:

m/z ValueInterpretationRationale
171Molecular Ion (M⁺)This peak represents the intact molecule with a single positive charge. Its presence confirms the molecular weight of the compound.
140[M - OCH₃]⁺Loss of the methoxy group from the ester is a common fragmentation pathway for methyl esters.
112[M - COOCH₃]⁺Loss of the entire carbomethoxy group.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound, the following standard protocols are recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Caption: Standard procedure for obtaining an FT-IR spectrum.

Mass Spectrometry Protocol

Caption: General workflow for mass spectrometric analysis.

Synthesis and Reactivity Context: The Gewald Reaction

Methyl 3-amino-5-methylthiophene-2-carboxylate is typically synthesized through the Gewald reaction, a one-pot multicomponent reaction.[4][5] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. The understanding of this synthetic route is crucial for predicting potential impurities that might be observed in the spectra.

Gewald_Reaction cluster_reactants Reactants Ketone Ketone/Aldehyde Product Methyl 3-amino-5- methylthiophene-2-carboxylate Ketone->Product Cyanoester α-Cyanoester Cyanoester->Product Sulfur Elemental Sulfur Sulfur->Product Base Base (e.g., Morpholine) Base->Product catalyst

Caption: Conceptual overview of the Gewald reaction for synthesizing 2-aminothiophenes.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for Methyl 3-amino-5-methylthiophene-2-carboxylate. By leveraging data from analogous structures and fundamental principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and contextual information on its synthesis further equip scientists in the fields of chemical research and drug development with the necessary tools for their work with this class of compounds.

References

  • Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

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  • ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (2024, December 4). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Imperial College London. (2019, September 18). 5m, methyl 3-aminothiophene-2-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Aminothiophene-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR data in CDCl3 of urea carboxylate methyl esters 12e, 12f, and their corresponding urea NMe amides 13e, 13f. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

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Reactivity of the amino group in Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-5-methylthiophene-2-carboxylate

Abstract

Methyl 3-amino-5-methylthiophene-2-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its strategic importance stems from the versatile reactivity of its 3-amino group, which serves as a primary anchor for molecular elaboration and the construction of complex therapeutic agents. The thiophene core, a well-established "privileged scaffold" in medicinal chemistry, imparts favorable pharmacological properties. This guide provides a comprehensive exploration of the electronic and steric factors governing the reactivity of the amino group. We present a detailed analysis of key transformations, including acylation, Schiff base formation, and diazotization, offering field-proven experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Versatile Synthon

Substituted 2-aminothiophenes and their 3-amino isomers are foundational scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-proliferative, anti-inflammatory, and antimicrobial agents.[1][2] Methyl 3-amino-5-methylthiophene-2-carboxylate, in particular, offers a unique constellation of functional groups: a nucleophilic amino group for derivatization, an ester for potential hydrolysis or amidation, and a substituted thiophene ring. Understanding and controlling the reactivity of the C3-amino group is paramount for leveraging this molecule's full potential in the synthesis of novel chemical entities. This guide serves as a technical deep-dive into the chemical behavior of this primary amino group, grounded in established reaction principles and supported by practical, validated protocols.

Synthesis of the Core Scaffold: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4] While our title compound is a 3-aminothiophene, understanding the related Gewald synthesis provides crucial context for the formation of the aminothiophene scaffold. The Gewald reaction typically involves the one-pot condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[2][5]

A typical synthesis for a related 2-aminothiophene, ethyl 2-amino-4-methylthiophene-3-carboxylate, involves reacting acetone, ethyl cyanoacetate, and elemental sulfur with a base like diethylamine.[6] The synthesis of the specific 3-amino isomer, Methyl 3-amino-5-methylthiophene-2-carboxylate, can be achieved from starting materials like 2-butenenitrile and methyl mercaptoacetate.[7]

G1 cluster_start Starting Materials cluster_process Reaction Process A α-Methylene Ketone (e.g., Acetone) P1 Knoevenagel-Cope Condensation A->P1 B Active Methylene Nitrile (e.g., Methyl Cyanoacetate) B->P1 C Elemental Sulfur (S8) P2 Sulfur Addition C->P2 D Base Catalyst (e.g., Morpholine) D->P1 catalyzes P1->P2 P3 Ring Closure & Tautomerization P2->P3 E Substituted 2-Aminothiophene P3->E

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Electronic and Steric Landscape of the Amino Group

The reactivity of the 3-amino group is a finely tuned balance of competing electronic and steric effects imparted by the substituents on the thiophene ring.

  • Electronic Effects: The nucleophilicity of the lone pair on the nitrogen atom is modulated by:

    • Thiophene Ring (Electron Donating): The sulfur atom in the thiophene ring can donate electron density into the aromatic system through resonance, thereby increasing the electron density at the C3 position and enhancing the nucleophilicity of the attached amino group.

    • C5-Methyl Group (Electron Donating): The methyl group is a weak electron-donating group through hyperconjugation, which further enriches the electron density of the thiophene ring and, by extension, the amino group.

    • C2-Methyl Carboxylate (Electron Withdrawing): Conversely, the ester group at the C2 position is strongly electron-withdrawing via the resonance effect. This effect significantly delocalizes electron density from the ring, which in turn reduces the basicity and nucleophilicity of the C3-amino group. This is the dominant electronic influence.

  • Steric Hindrance: The amino group is positioned ortho to the methyl carboxylate group. This proximity creates moderate steric hindrance, which can influence the approach of bulky electrophiles and may necessitate more forcing reaction conditions for certain transformations.

Caption: Factors influencing the reactivity of the 3-amino group.

Key Synthetic Transformations of the Amino Group

The 3-amino group is a versatile handle for a variety of chemical modifications. Below are protocols for several high-value transformations.

Acylation to Form Amides

The conversion of the amino group to an amide is a fundamental transformation for creating derivatives with diverse biological activities. Thiophene-2-carboxamides, for instance, are recognized as lead compounds in drug discovery.[8] This reaction proceeds via nucleophilic attack of the amine on an activated carbonyl compound, such as an acid chloride or anhydride.

Protocol: Synthesis of Methyl 3-(acetylamino)-5-methylthiophene-2-carboxylate

  • Dissolution: Dissolve Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

ReagentEquivalentsPurpose
Aminothiophene1.0Substrate
Acetyl Chloride1.1Acylating Agent
Triethylamine1.2Acid Scavenger
Dichloromethane-Solvent
Schiff Base Formation

Reaction with aldehydes or ketones yields Schiff bases (imines), which are valuable intermediates for the synthesis of more complex heterocyclic systems or can be reduced to form secondary amines.

Protocol: Synthesis of a Schiff Base with Salicylaldehyde

A general procedure for related 2-aminothiophenes has been reported and can be adapted.[5]

  • Mixing Reagents: In a round-bottom flask, combine Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq), salicylaldehyde (1.0 eq), and ethanol (0.2 M).

  • Catalysis: Add 2-3 drops of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The Schiff base product will often precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

G3 cluster_input Inputs cluster_process Process A Aminothiophene P1 Combine Reagents A->P1 B Salicylaldehyde B->P1 C Ethanol (Solvent) C->P1 D H2SO4 (Catalyst) D->P1 P2 Reflux (3-4h) P1->P2 P3 Cool & Precipitate P2->P3 P4 Filter & Wash P3->P4 E Purified Schiff Base P4->E

Caption: Workflow for the synthesis of a Schiff base.

Diazotization and Sandmeyer Reaction

Diazotization of the primary amino group creates a highly versatile diazonium salt intermediate.[9][10] This intermediate is often unstable and generated in situ at low temperatures. It can then be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction to install halides (Cl, Br) or cyano groups. This is a powerful strategy for diversification.[11]

Protocol: Conversion to Methyl 3-chloro-5-methylthiophene-2-carboxylate via Diazotization-Sandmeyer

  • Diazotization Step:

    • Dissolve Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq) in a solution of concentrated hydrochloric acid (HCl) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change. Stir for 30 minutes at this temperature.

  • Sandmeyer (Halogenation) Step:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

    • Vigorous evolution of nitrogen gas (N₂) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by column chromatography on silica gel.

G4 A Aminothiophene in conc. HCl B Add NaNO2(aq) @ 0-5°C A->B C Thiophene Diazonium Salt (Intermediate) B->C E Add Diazonium Salt to CuCl solution C->E Slow Addition D CuCl in conc. HCl D->E F N2 Gas Evolution E->F G Chlorinated Thiophene Product F->G

Caption: Diazotization and Sandmeyer reaction workflow.

Conclusion

The 3-amino group of Methyl 3-amino-5-methylthiophene-2-carboxylate is a reactive and synthetically valuable functional group. While its nucleophilicity is tempered by the adjacent electron-withdrawing ester, it readily undergoes a host of transformations crucial for the development of new chemical entities. Acylation, imine formation, and diazotization represent robust and reliable pathways for derivatization. By understanding the electronic and steric factors at play and employing the validated protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important heterocyclic building block.

References

  • Sabour, R., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, T. R., & G, L. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thi-Qar Medical Journal. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Puterová, Z., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

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  • Derridj, F., et al. (2011). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. Available at: [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

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  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

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The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Thiophene-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, thiophene-2-carboxylate derivatives have emerged as a particularly promising class of compounds, exhibiting potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these versatile molecules. We will delve into the key signaling pathways modulated by these compounds and provide detailed, field-proven experimental protocols for their synthesis and bioactivity assessment. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of thiophene-2-carboxylate derivatives.

The Thiophene-2-Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring's isosteric relationship with benzene allows it to mimic phenyl groups in biological systems while offering unique electronic properties and metabolic profiles.[2] The carboxylic acid moiety at the 2-position provides a crucial handle for synthetic modification and interaction with biological targets.[6] This combination of a versatile core and a reactive functional group makes thiophene-2-carboxylate a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[1]

General Synthesis Strategies

A variety of synthetic routes to thiophene-2-carboxylate derivatives have been developed, with the choice of method often depending on the desired substitution pattern.[7][8] A common and versatile approach involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system, which can yield 2-thiophenecarboxylic acid and its esters in good yields.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene-2-carboxylate derivatives have demonstrated significant activity against a range of bacteria and fungi, including clinically relevant strains.[3][9][10]

Mechanism of Action

While the exact mechanisms can vary depending on the specific derivative, many thiophene-based compounds are thought to exert their antimicrobial effects by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis. Some derivatives have shown the ability to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The potency of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Derivative TypeTarget MicroorganismMIC Range (µg/mL)Reference(s)
Thiophene-2-carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[3]
Thiophene-2-carboxylic acid thioureidesBacillus subtilis7.8 - 125[3]
Thiophene-2-carboxylic acid thioureidesMultidrug-resistant Staphylococcus aureus125 - 500[3]
Spiro–indoline–oxadiazole derivativeClostridium difficile2 - 4[10]
Thiophene derivatives 4, 5, and 8Colistin-resistant Acinetobacter baumannii16 - 32[11][12]
Thiophene derivatives 4, 5, and 8Colistin-resistant Escherichia coli8 - 32[11][12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of thiophene-2-carboxylate derivatives using the broth microdilution method.

Materials:

  • Thiophene-2-carboxylate derivative stock solution (in a suitable solvent like DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Inoculating loops or sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: From a fresh culture, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 7.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) D Inoculate wells A->D B Prepare Compound Stock Solution C Serial Dilution in 96-well plate B->C C->D E Incubate (18-24h, 37°C) D->E F Read MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Targeting the Engines of Malignancy

Thiophene-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][13] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[14]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

One of the key mechanisms underlying the anticancer activity of some thiophene-2-carboxylate derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15][16][17] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to a reduction in tumor growth and progression.[16]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiophene Thiophene-2-carboxylate Derivative Thiophene->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Proliferation ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-2-carboxylate derivatives.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DerivativeCancer Cell LineIC50 (µM)Reference(s)
Compound 5bMCF-7 (Breast Cancer)5.25
Compound 5cHepG-2 (Liver Cancer)0.72
Compound 7fHT-29 (Colon Cancer)2.18
Compound 7fMCF-7 (Breast Cancer)4.25
Thiophene carboxamide 2bHep3B (Liver Cancer)5.46[4]
Thiophene carboxamide 2eHep3B (Liver Cancer)12.58[4]
Thienopyrimidine 3MCF-7 (Breast Cancer)0.045[18]
Compound 8HepG-2 (Liver Cancer)3.3[18]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene-2-carboxylate derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the thiophene-2-carboxylate derivative (typically in a final volume of 200 µL) and incubate for another 48-72 hours. Include a vehicle control (medium with the same concentration of the solvent used for the compound).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[19] Thiophene-2-carboxylate derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[1][6][20][21][22]

Mechanism of Action: Inhibition of COX and LOX Enzymes and NF-κB Signaling

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6][20][21][22] Several thiophene-2-carboxylate derivatives have been shown to be effective inhibitors of both COX-1 and COX-2.[22] Furthermore, some derivatives also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes.[6][22]

Another critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[23][24][25][26][27] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[23] Inhibition of the NF-κB pathway represents a promising strategy for the treatment of inflammatory diseases, and some thiophene derivatives have shown the ability to modulate this pathway.[24]

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Thiophene Thiophene-2-carboxylate Derivative Thiophene->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by thiophene-2-carboxylate derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][15][24][25][28]

Materials:

  • Wistar rats (150-200 g)

  • Thiophene-2-carboxylate derivative

  • Carrageenan (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group, and one or more test groups receiving different doses of the thiophene derivative. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Anticonvulsant Activity: Calming the Storms in the Brain

Epilepsy is a neurological disorder characterized by recurrent seizures. Several thiophene derivatives have shown promise as anticonvulsant agents in various animal models of epilepsy.[5][19][29][30]

Mechanism of Action: Modulation of GABAergic Neurotransmission

A primary mechanism by which many anticonvulsant drugs exert their effects is by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[14][28][31][32][33][34] GABA binds to GABA-A receptors, which are ligand-gated ion channels that, when activated, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[28][32][33][34] Some thiophene-based anticonvulsants are believed to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and thereby reducing neuronal hyperexcitability.[14][28][32]

Modulation of GABA-A Receptor

GABA_Receptor GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Chloride Cl- Influx GABA_A->Chloride Thiophene Thiophene-2-carboxylate Derivative Thiophene->GABA_A Potentiates Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Potentiation of GABA-A receptor activity by thiophene-2-carboxylate derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of thiophene derivatives is highly dependent on their chemical structure. For instance, the presence of certain substituents on the thiophene ring and the nature of the side chain attached to the carboxylate group can significantly influence their potency and mechanism of action.[5][29][30] A thorough understanding of the structure-activity relationship is crucial for the design of more effective and safer anticonvulsant drugs.[5][30]

Conclusion and Future Directions

Thiophene-2-carboxylate derivatives represent a rich and versatile source of new therapeutic agents with a wide range of biological activities. Their proven efficacy in preclinical models of various diseases, coupled with their synthetic tractability, makes them an attractive area for further research and development. Future efforts should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular mechanisms of action will also be crucial for their successful translation into the clinic. The continued exploration of this remarkable chemical scaffold holds great promise for addressing unmet medical needs in infectious diseases, oncology, inflammation, and neurology.

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Sources

Methyl 3-amino-5-methylthiophene-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Thiophene

In the landscape of heterocyclic chemistry, polysubstituted thiophenes represent a class of privileged scaffolds due to their prevalence in a wide array of functional materials and biologically active compounds.[1][2] Among these, Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No: 76575-71-8) has emerged as a particularly valuable and versatile building block.[3] Its structure, featuring a nucleophilic amino group at the 3-position, an electron-withdrawing carboxylate at the 2-position, and a methyl group at the 5-position, provides a unique combination of reactive sites that synthetic chemists can strategically exploit.[4]

This guide offers a comprehensive overview of this compound, from its synthesis and physicochemical properties to its reactivity and applications as a key intermediate in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.[3][5] The accessibility of this aminothiophene, primarily through the robust and efficient Gewald multicomponent reaction, further enhances its appeal in both academic research and industrial drug development.[1][6]

Physicochemical Properties & Safety Data

A thorough understanding of a building block's physical properties and safety profile is paramount for its effective and safe implementation in any synthetic workflow.

PropertyValueSource(s)
CAS Number 76575-71-8[7][8]
Molecular Formula C₇H₉NO₂S[8]
Molecular Weight 171.22 g/mol [8]
Appearance White crystalline solid[7]
Melting Point 85-88 °C[9]
Solubility Slightly soluble in water[7]
IUPAC Name methyl 3-amino-5-methylthiophene-2-carboxylate[8]

Safety & Handling: This chemical is considered hazardous and requires careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[10] It is classified as causing skin and eye irritation and may cause respiratory irritation.[8]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Incompatible Materials: Strong oxidizing agents, Acid chlorides.[10]

  • Stability: Stable under normal conditions.[10]

Synthesis: The Gewald Reaction

The most prominent and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[6][11] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as a cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][11] The reaction's operational simplicity and the ready availability of starting materials make it a cornerstone of thiophene chemistry.[1]

Reaction Mechanism: The mechanism of the Gewald reaction has been a subject of detailed study.[11][12] It is not a simple sulfur addition but a more nuanced pathway initiated by a Knoevenagel condensation.

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (e.g., acetone, which would lead to the 5-methyl substitution) and the active methylene compound (methyl cyanoacetate).[6][11] This step forms a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: The α,β-unsaturated intermediate is deprotonated by the base, forming a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the elemental sulfur ring (typically S₈) to form a polysulfide intermediate.[12]

  • Cyclization & Ring Closure: The sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile group.

  • Tautomerization: A final tautomerization step yields the stable 2-aminothiophene aromatic system.[11]

Gewald_Mechanism Ketone Ketone (e.g., Acetone) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) Ketone->Knoevenagel Knoevenagel Condensation Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Knoevenagel Sulfur Sulfur (S₈) SulfurAdduct Sulfur Adduct Sulfur->SulfurAdduct Nucleophilic Attack on S₈ Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel Condensation Base->SulfurAdduct Nucleophilic Attack on S₈ Knoevenagel->SulfurAdduct Nucleophilic Attack on S₈ Cyclized Cyclized Intermediate SulfurAdduct->Cyclized Intramolecular Cyclization Product Methyl 3-amino-5- methylthiophene-2-carboxylate Cyclized->Product Tautomerization

Caption: The reaction pathway for the Gewald synthesis of 2-aminothiophenes.

Reactivity and Synthetic Utility

The synthetic power of Methyl 3-amino-5-methylthiophene-2-carboxylate lies in the distinct reactivity of its functional groups, which can be addressed selectively or used in concert to build molecular complexity.

Reactivity_Hotspots mol N_label Nucleophilic Center: Condensations, Acylations N_label->mol C_label Electrophilic Center: Hydrolvsis, Amidation C_label->mol Ring_label Further Functionalization: (e.g., at C4 position) Ring_label->mol

Caption: Key reactive sites on the Methyl 3-amino-5-methylthiophene-2-carboxylate scaffold.

  • The Amino Group (C3): The primary amino group is a potent nucleophile and the principal site for elaboration. It readily participates in condensation reactions with nitriles, isocyanates, and carbonyl compounds.[3] This reactivity is the gateway to forming fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[13]

  • The Ester Group (C2): The methyl ester at the C2 position can be viewed as both a functional handle and a directing group. It can undergo standard ester transformations such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide via aminolysis.

  • The Thiophene Ring: The electron-donating amino group and the electron-withdrawing ester group modulate the aromatic ring's reactivity. The C4 position, situated between the methyl and amino groups, becomes a potential site for further functionalization, although reactions involving the amino group are typically more facile and synthetically useful.

Application Profile: Synthesis of Thieno[2,3-d]pyrimidines

A paramount application of this aminothiophene building block is in the synthesis of the thieno[2,3-d]pyrimidine core. This fused heterocyclic system is found in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][13]

The general synthetic strategy involves the reaction of the 2-aminothiophene-3-carboxylate (or the corresponding 3-carbonitrile) with a suitable one-carbon electrophile, such as a nitrile, in the presence of an acid catalyst like dry hydrogen chloride.[13] This cyclocondensation reaction efficiently constructs the pyrimidine ring fused to the thiophene scaffold.

Thienopyrimidine_Synthesis Aminothiophene Methyl 3-amino-5- methylthiophene-2-carboxylate Product Thieno[2,3-d]pyrimidine Derivative Aminothiophene->Product Cyclocondensation Reagent Nitrile (R-CN) + Dry HCl Gas Reagent->Product

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

This powerful transformation underscores the building block's role in providing rapid access to complex, drug-like molecules. For instance, derivatives of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for antiproliferative activity against breast cancer cell lines.[13]

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of the title compound and its subsequent use in constructing a more complex heterocycle.

Protocol 6.1: Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate via Gewald Reaction

This protocol is adapted from general Gewald reaction procedures.[14]

  • Materials:

    • Acetone

    • Methyl cyanoacetate

    • Elemental sulfur

    • Morpholine (or another suitable base like diethylamine)

    • Methanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine appropriate ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol.

    • With stirring, slowly add morpholine (1.1 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to 45-50 °C and stir for 3-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

    • Filter the resulting solid precipitate, wash with cold ethanol to remove impurities, and dry under vacuum.

  • Purification & Characterization:

    • The crude product can be recrystallized from ethanol or methanol to yield white crystals.[7]

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.[7]

Protocol 6.2: Synthesis of an Ethyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivative

This protocol demonstrates the use of a related aminothiophene-carbonitrile in a cyclocondensation reaction, illustrating the synthetic utility of the core scaffold.[13]

  • Materials:

    • Ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate (a related Gewald product)

    • A selected nitrile (e.g., 3-(trifluoromethyl)benzonitrile) (1.0 eq)

    • Dry dioxane (solvent)

    • Dry hydrogen chloride (gas)

    • 25% Ammonium hydroxide solution

  • Procedure:

    • Dissolve the starting aminothiophene-carbonitrile and the selected nitrile in anhydrous dioxane in a flask protected from moisture.

    • Bubble dry hydrogen chloride gas through the solution while stirring.

    • Monitor the reaction. Upon completion, neutralize the reaction mixture carefully.

    • The crude product may precipitate or be obtained after solvent removal. The resulting mass is treated with 25% ammonium hydroxide solution overnight to induce crystallization.[13]

  • Purification & Characterization:

    • Filter the crystallized product and recrystallize from a suitable solvent such as acetonitrile or benzene to obtain the pure thieno[2,3-d]pyrimidine.[13]

    • Characterize the final product by melting point, IR, NMR, and mass spectrometry.

Conclusion

Methyl 3-amino-5-methylthiophene-2-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and efficient entry point into a diverse range of complex heterocyclic structures. Its straightforward synthesis via the venerable Gewald reaction, combined with the orthogonal reactivity of its functional groups, makes it an indispensable tool for organic synthesis. For professionals in drug discovery and development, its utility in constructing the privileged thieno[2,3-d]pyrimidine scaffold provides a rapid and modular approach to generating libraries of novel, biologically active compounds. As the demand for molecular diversity and synthetic efficiency continues to grow, the importance of such versatile building blocks will only increase.

References

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Whitepaper: Substituted Aminothiophenes - A Versatile Scaffold for Modern Drug Discovery and Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

From: Gemini, Senior Application Scientist

Abstract

Substituted aminothiophenes represent a privileged scaffold in medicinal chemistry and a versatile building block in materials science. Their unique electronic properties, arising from the sulfur-containing aromatic ring and the electron-donating amino group, coupled with the vast potential for synthetic diversification, have positioned them as a cornerstone for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of substituted aminothiophenes. We delve into their mechanistic roles as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antimicrobial agents, supported by detailed experimental protocols and workflow diagrams. Furthermore, we explore their emerging applications in the realm of organic electronics and sensors. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage the potential of this remarkable heterocyclic motif.

Introduction: The Enduring Significance of the Aminothiophene Core

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous feature in a multitude of biologically active compounds and functional organic materials.[1][2] The introduction of an amino substituent onto this ring system dramatically alters its electronic and steric properties, giving rise to the class of compounds known as aminothiophenes. The lone pair of electrons on the nitrogen atom can delocalize into the thiophene ring, enhancing its electron density and modulating its reactivity and intermolecular interactions. This fundamental characteristic underpins the diverse applications of substituted aminothiophenes.

The true power of this scaffold lies in its synthetic tractability. The aminothiophene core can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties to optimize for specific biological targets or material characteristics. This has led to an explosion of research and development efforts, resulting in a rich and ever-expanding portfolio of substituted aminothiophene derivatives with applications spanning oncology, neurodegenerative diseases, infectious diseases, and organic electronics.[3]

Synthetic Strategies: Accessing the Aminothiophene Scaffold

The construction of the substituted aminothiophene core can be achieved through several robust and versatile synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. The Gewald aminothiophene synthesis is a cornerstone in this field.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a highly efficient route to 2-aminothiophenes.[4][5][6] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine or triethylamine.[4][6] The reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[6][7]

Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene

Materials:

  • Activated ketone/aldehyde (e.g., cyclohexanone)

  • α-Cyanoester (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated ketone (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Addition of Base: Slowly add the base (e.g., morpholine, 1.2 eq) to the reaction mixture at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.[8]

Causality Behind Experimental Choices:

  • Choice of Base: Morpholine is a commonly used base due to its optimal basicity to facilitate the initial Knoevenagel condensation between the ketone/aldehyde and the α-cyanoester without promoting unwanted side reactions.[2]

  • Elemental Sulfur: Sulfur acts as the sulfur source for the thiophene ring formation and also serves as an oxidizing agent in the final cyclization step.[9]

  • Solvent: Ethanol is a good choice as it is polar enough to dissolve the reactants and facilitates the reaction, while also being relatively easy to remove during workup.

Diagram: Gewald Aminothiophene Synthesis Workflow

Gewald_Synthesis Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur + Base ReactionVessel Reaction Setup (Ethanol, Reflux) Reactants->ReactionVessel 1. Combine TLC Monitor by TLC ReactionVessel->TLC 2. Heat & Monitor Workup Aqueous Workup (Ice Water) TLC->Workup 3. Reaction Complete Isolation Filtration Workup->Isolation 4. Precipitate Purification Recrystallization or Column Chromatography Isolation->Purification 5. Crude Product Product Substituted 2-Aminothiophene Purification->Product 6. Pure Product

Caption: A typical workflow for the Gewald synthesis of 2-aminothiophenes.

Applications in Medicinal Chemistry: A Privileged Scaffold for Drug Design

The ability of the substituted aminothiophene scaffold to present diverse pharmacophoric features in a defined three-dimensional space has made it a highly attractive starting point for the design of novel therapeutic agents.[10][11]

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[12] Substituted aminothiophenes have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[3]

One of the most prominent examples is the anilino-substituted aminothiophene core. This motif can effectively mimic the hinge-binding interactions of ATP, the natural substrate for kinases. The amino group and the thiophene sulfur can form crucial hydrogen bonds with the kinase hinge region, while the substituents on the thiophene and the aniline ring can be modified to achieve selectivity for a specific kinase.

Diagram: Aminothiophene as a Kinase Hinge Binder

Kinase_Binding cluster_kinase Kinase Hinge Region cluster_aminothiophene Aminothiophene Inhibitor hinge_residue1 Backbone NH hinge_residue2 Backbone C=O Thiophene Thiophene Ring Thiophene->hinge_residue1 H-bond (Acceptor) Amino Amino Group (NHR) Amino->hinge_residue2 H-bond (Acceptor) Amino->Thiophene Substituent1 R1 Substituent1->Thiophene Substituent2 R2 (e.g., Anilino) Substituent2->Amino

Caption: Hydrogen bonding interactions of an aminothiophene with the kinase hinge.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted aminothiophene derivative against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Substituted aminothiophene test compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)[13]

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the aminothiophene test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the remaining ATP.[13]

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Plot the kinase activity (e.g., luminescence signal) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Substituted aminothiophenes have been successfully employed to develop potent and selective modulators of various GPCRs, including those involved in neurological and metabolic disorders. The ability to introduce diverse substituents allows for the optimization of ligand-receptor interactions, leading to agonists, antagonists, or allosteric modulators with desired pharmacological profiles.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The aminothiophene scaffold has shown promise in the development of novel antimicrobial agents.[1][15] Derivatives of aminothiophenes have been reported to exhibit activity against a broad spectrum of bacteria and fungi.[1][16] The proposed mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Selected Aminothiophene Derivatives

Compound IDBacterial StrainFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
Compound 3aS. pneumoniae, B. subtilis, P. aeruginosa, E. coli-> Ampicillin and Gentamicin[15]
Compound 6b-A. fumigatus, S. mracemosum, G. candidum, C. albicans> Amphotericin B[15]
Compound 7bP. aeruginosa, S. aureus, B. subtilis-20, 20, 19 (inhibition zones in mm)[17]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an aminothiophene derivative against a specific microbial strain.

Materials:

  • Aminothiophene test compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[18] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well containing the test compound, as well as to the positive control well. The negative control well receives only broth.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or with a plate reader.

  • Quality Control: Concurrently test a reference strain with a known MIC for the standard antibiotic to ensure the validity of the assay.[18]

Applications in Materials Science: Beyond the Biological Realm

The unique electronic properties of the aminothiophene core also make it an attractive building block for the creation of advanced organic materials.[19][20]

Organic Electronics

The π-conjugated system of the thiophene ring, further modulated by the amino substituent, allows for efficient charge transport. This has led to the investigation of aminothiophene-containing polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[19][21][22] The ability to tune the electronic properties through synthetic modification is a key advantage in optimizing material performance for these applications.[23]

Diagram: Organic Field-Effect Transistor (OFET) Structure

OFET_Structure cluster_device OFET Device Substrate Substrate (e.g., Si) Gate Gate Electrode (e.g., n+-Si) Gate->Substrate Dielectric Dielectric Layer (e.g., SiO2) Dielectric->Gate Semiconductor Organic Semiconductor (Aminothiophene-based) Semiconductor->Dielectric Source Source Source->Semiconductor Drain Drain Drain->Semiconductor

Caption: A bottom-gate, top-contact organic field-effect transistor.

Sensors

The electron-rich nature of the aminothiophene ring makes it susceptible to changes in its electronic environment. This property can be harnessed for the development of chemical sensors. The binding of an analyte to a functionalized aminothiophene can induce a change in its optical or electronic properties (e.g., color, fluorescence, or conductivity), providing a detectable signal.

Conclusion

Substituted aminothiophenes are a remarkably versatile class of compounds with a broad and expanding range of applications. Their synthetic accessibility, primarily through the robust Gewald reaction, allows for extensive structural diversification and the fine-tuning of their properties. In medicinal chemistry, they continue to serve as a privileged scaffold for the design of kinase inhibitors, GPCR modulators, and antimicrobial agents, with numerous derivatives showing significant promise in preclinical studies. In materials science, their unique electronic characteristics are being leveraged to create novel organic semiconductors for a variety of electronic and optoelectronic devices. The continued exploration of the chemical space around the aminothiophene core, coupled with advancements in screening and characterization techniques, is poised to unlock even more exciting applications in the years to come.

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Methodological & Application

Application Notes & Protocols: The Strategic Utility of Methyl 3-amino-5-methylthiophene-2-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-5-methylthiophene-2-carboxylate stands as a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. As a polysubstituted 2-aminothiophene, its intrinsic bifunctionality—an amine and an ester group ortho to each other on a thiophene core—renders it an exceptionally versatile precursor for the synthesis of complex, biologically active molecules.[1][2] Its primary application lies in the construction of fused heterocyclic systems, most notably thienopyrimidines, which are recognized scaffolds for a multitude of therapeutic agents, including kinase inhibitors and anticancer drugs.[3][4] This document provides an in-depth exploration of this intermediate, detailing its synthesis via the robust Gewald reaction, its physicochemical properties, and step-by-step protocols for its use in the synthesis of advanced pharmaceutical intermediates. The causality behind experimental choices is elucidated to provide researchers with both practical guidance and a deeper mechanistic understanding.

Core Concepts: Understanding the Intermediate

Molecular Profile and Significance

Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No: 76575-71-8) is a stable, crystalline solid at room temperature.[5] Its value in medicinal chemistry is derived from the strategic placement of its functional groups. The nucleophilic amine at the C3 position and the electrophilic methyl ester at the C2 position provide orthogonal reactivity, enabling sequential and controlled elaboration of the molecular scaffold. This structure is a direct product of one of the most reliable and efficient methods in heterocyclic chemistry: the Gewald aminothiophene synthesis.[6][7]

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is critical for safe handling and successful experimental design.

PropertyValueSource
CAS Number 76575-71-8[8]
Molecular Formula C₇H₉NO₂S[8]
Molecular Weight 171.22 g/mol [8]
Appearance White to off-white crystalline solid[5]
Melting Point 72 °C[9]
Boiling Point ~138 °C at 6 mmHg[5]

Safety Profile: The compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[8][10]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][10]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[10]

The Gewald Reaction: A Cornerstone of Synthesis

The Gewald reaction is a one-pot, multi-component condensation that provides efficient access to 2-aminothiophenes.[7] It involves the reaction of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[6][11]

Mechanism Deep Dive: The mechanism, once poorly understood, has been elucidated through extensive computational and experimental studies.[12][13][14] Understanding this pathway is key to optimizing reaction conditions and troubleshooting.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (acetone, in this case) and the activated nitrile (methyl cyanoacetate).[6][12] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a relatively weak base like morpholine is crucial; stronger bases could lead to unwanted side reactions.

  • Michael Addition & Sulfur Attack: The base then deprotonates the α,β-unsaturated nitrile. This carbanion attacks the elemental sulfur (S₈ ring), leading to the opening of the sulfur ring and the formation of a polysulfide intermediate.[12][13]

  • Cyclization: The terminal sulfur atom of the polysulfide chain then acts as a nucleophile, attacking the nitrile carbon. This intramolecular cyclization forms the thiophene ring.[13][14]

  • Tautomerization & Aromatization: A final tautomerization step leads to the stable, aromatic 2-aminothiophene product.[6] The aromatization is the thermodynamic driving force for the entire sequence.[14]

Gewald_Mechanism cluster_start Step 1: Knoevenagel Condensation cluster_sulfur Step 2: Sulfur Addition cluster_cyclization Step 3 & 4: Cyclization & Tautomerization Ketone Acetone Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 + Cyanoester Ketone->Intermediate1 Cyanoester Methyl Cyanoacetate Base1 Base (Morpholine) Intermediate2 Thiiranium Intermediate (Proposed) Intermediate1->Intermediate2 + S₈, Base Intermediate1->Intermediate2 Sulfur Elemental Sulfur (S₈) Base2 Base Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Intermediate2->Intermediate3 Product Methyl 3-amino-5- methylthiophene-2-carboxylate Intermediate3->Product Tautomerization Intermediate3->Product

Caption: The Gewald reaction mechanism for aminothiophene synthesis.

Synthesis Protocols

Protocol 1: One-Pot Gewald Synthesis

This protocol details the standard and most efficient method for preparing the title compound.[11]

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles
Acetone67-64-158.082.9 g (3.7 mL)0.05
Methyl Cyanoacetate105-34-099.095.0 g (4.4 mL)0.05
Elemental Sulfur7704-34-932.071.6 g0.05
Morpholine110-91-887.124.4 g (4.4 mL)0.05
Methanol67-56-132.0430 mL-
Ethanol64-17-546.07As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methanol (30 mL), acetone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).

  • Catalyst Addition: With continuous stirring, begin a slow, dropwise addition of morpholine (0.05 mol) over a period of 30 minutes. Causality: A slow addition is critical to control the initial exothermic Knoevenagel condensation and prevent the formation of side products. The temperature should be maintained between 35-40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 45-50 °C and maintain stirring for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.

  • Purification: Filter the crude product using a Büchner funnel and wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent like methanol or ethanol. This will yield the title compound as white or off-white crystals.

  • Drying & Characterization: Dry the purified crystals under vacuum. The expected yield is typically in the range of 70-85%.[11] Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the Gewald synthesis of the title compound.

Application in Pharmaceutical Synthesis: Building Thienopyrimidines

The thienopyrimidine core is a bioisostere of purine and is a privileged scaffold in medicinal chemistry, frequently found in compounds with anticancer and protein kinase inhibitory activities.[3] Methyl 3-amino-5-methylthiophene-2-carboxylate is an ideal starting material for constructing this fused ring system.[4][15]

General Strategy: Pyrimidine Ring Annulation

The synthesis involves the construction of the pyrimidine ring onto the thiophene core via cyclocondensation. The 2-amino group and the 3-ester group (or a derivative thereof) provide the necessary functionalities.[4][15][16]

Thienopyrimidine_Synthesis Aminothiophene Methyl 3-amino-5- methylthiophene-2-carboxylate Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Aminothiophene->Thienopyrimidine Cyclocondensation Reagent Cyclizing Reagent (e.g., Formamide, Isocyanate, Orthoformate + Amine) Reagent->Thienopyrimidine

Caption: General pathway for thienopyrimidine synthesis.

Protocol 2: Synthesis of a 5-Methyl-2-substituted-thieno[2,3-d]pyrimidin-4(3H)-one

This protocol demonstrates a common cyclization reaction using an isocyanate.[16]

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles
Methyl 3-amino-5-methylthiophene-2-carboxylate76575-71-8171.221.71 g0.01
Phenyl Isocyanate103-71-9119.121.2 g (1.1 mL)0.01
Pyridine110-86-179.1020 mL-
Sodium Hydroxide (aq. solution, e.g., 10%)1310-73-240.00As needed-

Step-by-Step Methodology:

  • Urea Formation: Dissolve Methyl 3-amino-5-methylthiophene-2-carboxylate (0.01 mol) in pyridine (20 mL) in a round-bottom flask. Add phenyl isocyanate (0.01 mol) dropwise at room temperature. Stir the mixture for 1-2 hours. An intermediate urea derivative is formed. Causality: Pyridine acts as a basic solvent that facilitates the nucleophilic attack of the aminothiophene's amine group onto the electrophilic carbon of the isocyanate.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. This provides the thermal energy required for the intramolecular cyclization. The nitrogen of the newly formed urea attacks the carbonyl carbon of the methyl ester, eliminating methanol.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water. An acidic workup (e.g., with dilute HCl) may be required to neutralize the pyridine and precipitate the product fully.

  • Purification: Filter the resulting solid, wash it thoroughly with water, and then a small amount of cold ethanol.

  • Drying & Characterization: Dry the product under vacuum. The structure of the resulting thieno[2,3-d]pyrimidin-4(3H)-one can be confirmed by spectroscopic methods.

Conclusion

Methyl 3-amino-5-methylthiophene-2-carboxylate is more than a simple chemical; it is a strategic asset for medicinal chemists. Its efficient and scalable synthesis via the Gewald reaction, combined with its predictable and versatile reactivity, makes it an indispensable precursor for constructing complex heterocyclic scaffolds like thienopyrimidines. The protocols and mechanistic insights provided herein are designed to empower researchers to leverage this key intermediate effectively in their drug discovery and development programs, accelerating the path toward novel therapeutic agents.

References

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]

  • Masurier, N., & Barette, C. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. [Link]

  • Taylor & Francis Online. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. [Link]

  • MDPI Encyclopedia. Thienopyrimidine. [Link]

  • MySkinRecipes. METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE. [Link]

  • ResearchGate. Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate. [Link]

  • Dergipark. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

  • Chinachemnet. Methyl 3-amino-5-methylthiophene-2-carboxylate. [Link]

  • ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

  • NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

  • MDPI. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. [Link]

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  • PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. [Link]

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Use of Methyl 3-amino-5-methylthiophene-2-carboxylate in creating heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 3-amino-5-methylthiophene-2-carboxylate as a foundational scaffold for the synthesis of diverse and medicinally relevant heterocyclic compounds.

Introduction: The Strategic Value of a Polysubstituted Thiophene

In the landscape of heterocyclic chemistry and drug discovery, the 2-aminothiophene scaffold is a privileged structure, prized for its versatility and presence in numerous biologically active molecules.[1][2] Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8) represents a particularly valuable building block within this class. Its strategic arrangement of functional groups—a nucleophilic amine and an electrophilic ester in an ortho relationship on a thiophene ring—provides a pre-organized framework for the construction of fused heterocyclic systems.[3] This guide elucidates the chemistry of this reagent and provides detailed protocols for its application in synthesizing complex molecules, with a focus on thieno[3,2-d]pyrimidines, a core motif in modern medicinal chemistry.

The synthesis of this key intermediate is most commonly achieved via the Gewald aminothiophene synthesis, a robust multi-component reaction that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5][6] This reaction's operational simplicity and the accessibility of its starting materials have made polysubstituted 2-aminothiophenes, like Methyl 3-amino-5-methylthiophene-2-carboxylate, readily available for synthetic exploitation.[5]

Core Application: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

The thieno[3,2-d]pyrimidine core is of significant interest in drug development, appearing in compounds investigated as kinase inhibitors, anti-inflammatory agents, and antitumor therapeutics.[7][8][9] The structure of Methyl 3-amino-5-methylthiophene-2-carboxylate is ideally suited for constructing this bicyclic system. The reaction involves the annulation of a pyrimidinone ring onto the thiophene core by treating the ortho-aminoester with a reagent that provides a single carbon atom, which will become C2 of the pyrimidine ring.

Reaction Principle: Annulation of the Pyrimidinone Ring

The fundamental transformation relies on the nucleophilicity of the C3-amino group and the electrophilicity of the C2-ester. The amino group initiates a reaction with a one-carbon electrophile (such as formamide or a derivative), leading to an intermediate that undergoes subsequent intramolecular cyclization. The ester group acts as the electrophilic partner in this ring-closing step, ultimately forming the stable, fused aromatic system.

Below is a generalized workflow for this transformation.

G start Methyl 3-amino-5- methylthiophene-2-carboxylate intermediate Acyclic Intermediate (Amide or Amidine) start->intermediate Reaction reagent One-Carbon Synthon (e.g., Formamide, DMF-DMA) reagent->intermediate product 6-Methyl-3H-thieno[3,2-d] pyrimidin-4-one intermediate->product Intramolecular Cyclization G cluster_0 Experimental Workflow Step 1 Reactants Combine Methyl 3-amino-5-methylthiophene-2-carboxylate and excess Formamide. Step 2 Heating Heat mixture to reflux (approx. 180-190°C) for 2-4 hours. Step 1:f1->Step 2:f0 Step 3 Monitoring Monitor reaction completion using TLC (disappearance of starting material). Step 2:f1->Step 3:f0 Step 4 Isolation Cool reaction mixture. Pour into ice-water to precipitate the product. Step 3:f1->Step 4:f0 Step 5 Purification Collect solid by filtration, wash with water, and recrystallize from Ethanol or Acetic Acid. Step 4:f1->Step 5:f0 Step 6 Validation Confirm structure via NMR, IR, and MS analysis. Step 5:f1->Step 6:f0

Sources

Application Notes & Protocol: The Gewald Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Gewald Reaction

Since its discovery by Karl Gewald in the 1960s, the Gewald reaction has established itself as one of the most robust and versatile methods for synthesizing polysubstituted 2-aminothiophenes.[1][2] This multicomponent reaction, which elegantly combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in a single pot, is a cornerstone of modern heterocyclic chemistry.[3][4] Its prominence stems from its operational simplicity, the use of readily available starting materials, and generally mild reaction conditions.[2][5]

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science. It is a key pharmacophore in numerous approved drugs, including the anti-inflammatory agent Tinoridine and the antipsychotic Olanzapine.[5] The structural and electronic properties of the thiophene ring make it an effective bioisostere for phenyl groups, often leading to enhanced biological activity and improved pharmacokinetic profiles. Consequently, mastering the Gewald synthesis is an essential skill for researchers in drug discovery, agrochemicals, and functional dye development.[6][7] This guide provides a detailed examination of the reaction mechanism, a field-tested experimental protocol, and critical insights into optimization and troubleshooting.

Mechanistic Deep Dive: A Symphony of Condensation, Sulfuration, and Cyclization

The Gewald reaction is a classic example of a multicomponent reaction where the final product is assembled in a sequential cascade of distinct chemical transformations. A thorough understanding of this mechanism is paramount for troubleshooting and adapting the protocol for new substrates. The process unfolds in three primary stages.[8][9]

Stage 1: Knoevenagel-Cope Condensation The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[9][10] The amine base (e.g., morpholine, piperidine) serves a dual purpose. It first acts as a Brønsted base, deprotonating the active methylene compound (e.g., ethyl cyanoacetate) to form a nucleophilic carbanion.[8][11] This carbanion then attacks the electrophilic carbonyl carbon, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile, often referred to as the Knoevenagel adduct.[1] The choice of base is critical; secondary amines like morpholine are particularly effective as they can also activate elemental sulfur.[8]

Stage 2: Sulfur Addition The next phase involves the addition of elemental sulfur. The precise mechanism of this step can be complex and is the subject of detailed computational studies.[12] It is generally accepted that the base deprotonates the Knoevenagel adduct to form a resonance-stabilized anion. This anion then nucleophilically attacks the S₈ ring, opening it to form a thiolate intermediate which may exist in equilibrium with various polysulfide species.[8][12]

Stage 3: Intramolecular Cyclization and Tautomerization The sulfur-adduct undergoes a Thorpe-Ziegler type intramolecular cyclization.[13] The terminal sulfur nucleophile attacks the nitrile's electrophilic carbon, forming a five-membered iminothiophene ring. This intermediate is not aromatic and rapidly tautomerizes to the more stable enamine form, yielding the final, aromatic 2-aminothiophene product.[9] This final aromatization step provides a significant thermodynamic driving force for the entire reaction sequence.[12]

Gewald_Mechanism Figure 1: The Gewald Reaction Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Step1 Knoevenagel-Cope Condensation Reactants->Step1 Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Step1->Intermediate1 Step2 Sulfur Addition (Base-mediated) Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Iminothiophene Intermediate Step3->Intermediate3 Step4 Tautomerization (Aromatization) Intermediate3->Step4 Product 2-Aminothiophene Step4->Product

Caption: Figure 1: The Gewald Reaction Mechanism.

Experimental Protocol: A Case Study

This section provides a detailed, step-by-step protocol for a classic Gewald synthesis. The chosen example is the preparation of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common and versatile building block.[14]

Objective: To synthesize Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate from cyclohexanone, ethyl cyanoacetate, and sulfur.

Materials & Reagents:

  • Cyclohexanone (10 mmol, 0.98 g, 1.02 mL)

  • Ethyl cyanoacetate (10 mmol, 1.13 g, 1.06 mL)

  • Elemental Sulfur (powdered, 10 mmol, 0.32 g)

  • Morpholine (12 mmol, 1.05 g, 1.05 mL)

  • Ethanol (95%, 25 mL)

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and powdered elemental sulfur (10 mmol).

  • Solvent and Base Addition: Add ethanol (25 mL) to the flask, followed by the dropwise addition of morpholine (12 mmol) while stirring. The addition of the base is often mildly exothermic.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle.

    • Scientist's Note: The use of a polar protic solvent like ethanol is crucial as it aids in the dissolution of reactants, particularly sulfur, and facilitates the proton transfer steps in the mechanism.[8] Moderate heating increases the reaction rate but excessive temperatures can promote side reactions, such as dimerization of the Knoevenagel intermediate.[15]

  • Monitoring: Allow the reaction to proceed for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (30:70). The product is typically a UV-active, yellow-to-brown spot.

  • Work-up and Isolation: After the reaction is complete (as judged by TLC), cool the flask to room temperature. A yellow solid should precipitate.

  • Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual morpholine and unreacted starting materials.

  • Drying & Purification: Dry the solid product under vacuum. The expected yield for this procedure is typically high, often around 82%.[14] If necessary, the product can be further purified by recrystallization from ethanol to obtain a pale yellow crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Data Presentation: Substrate Scope and Yields

The Gewald reaction is compatible with a wide range of substrates. The following table summarizes typical yields obtained from various carbonyl and active methylene compounds under conventional heating conditions, demonstrating the versatility of the protocol.

Carbonyl CompoundActive Methylene NitrileBaseSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneEthyl CyanoacetateMorpholineEthanol801882[14]
CyclohexanoneMalononitrileTriethylamineWaterRT198[6]
AcetoneEthyl CyanoacetateMorpholineEthanol50270[16]
2-PentanoneCyanoacetamideMorpholineEthanol50865[8]
AcetophenoneMalononitrileTriethylamineDMF60678[8]
4-MethoxyacetophenoneMalononitrileL-Proline (10 mol%)DMF602.584[7]

Troubleshooting and Optimization

Even robust reactions can present challenges. Below is a guide to common issues and their solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Knoevenagel Condensation: The initial step is slow or stalling. Water produced during this step can inhibit the reaction.Base Selection: Screen different bases. For less reactive ketones, piperidine may be more effective than morpholine. For greener approaches, consider catalytic L-proline or piperidinium borate.[7][8][17]• Water Removal: For stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically.
Poor Sulfur Reactivity: Elemental sulfur is not being incorporated efficiently.Solvent Choice: Ensure a polar solvent like ethanol or DMF is used to improve sulfur solubility.[8]• Temperature: Gently warming the reaction to 40-60 °C can enhance sulfur's reactivity.[8]
Steric Hindrance: Bulky ketones can slow down the initial condensation and subsequent cyclization.Two-Step Protocol: Isolate the Knoevenagel adduct first, then react it with sulfur and base in a separate step. This often improves yields for challenging substrates.[3][8]• Microwave Irradiation: This technique can significantly reduce reaction times and improve yields, especially for sterically hindered reactants.[9][18]
Impure Product / Difficult Purification Dimerization Side Reaction: The Knoevenagel intermediate can undergo a Michael addition with itself, leading to a dimeric byproduct.Adjust Conditions: This side reaction is highly dependent on reaction conditions. Modifying the base, temperature, or reactant concentrations can favor the desired intramolecular cyclization over the intermolecular dimerization.[13][15]
Unreacted Starting Materials: The reaction has not gone to completion.Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed.• Optimize Temperature/Catalyst: A slight increase in temperature or a more efficient catalyst may be required.
Purification Challenges Oily Product: The product does not crystallize from the reaction mixture.Extraction: Concentrate the reaction mixture, then perform a liquid-liquid extraction with ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate.• Chromatography: Purify the resulting crude oil or solid using silica gel column chromatography, typically with an ethyl acetate/hexanes gradient.[8]
Insoluble Byproducts: Dark, tarry materials form.Filtration: Filter the crude reaction mixture through a short plug of silica gel or celite before concentration and purification.

Visualization of the Experimental Workflow

A streamlined workflow is key to reproducible results. The following diagram outlines the general experimental procedure for a typical Gewald synthesis.

Gewald_Workflow Figure 2: General Experimental Workflow Start 1. Reagent Combination (Carbonyl, Nitrile, Sulfur, Solvent, Base) Reaction 2. Reaction (Stirring at RT or Heat) Start->Reaction Monitor 3. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Reaction Work-up (Cooling, Precipitation) Monitor->Workup Complete Isolation 5. Product Isolation (Filtration) Workup->Isolation Purify 6. Purification (Recrystallization or Chromatography) Isolation->Purify Final 7. Pure 2-Aminothiophene Purify->Final

Caption: Figure 2: General Experimental Workflow.

References

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved January 4, 2026, from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved January 4, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 4, 2026, from [Link]

  • Reddy, K. R. V., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene. Archives of Applied Science Research, 3(5), 556-561.
  • Abaee, M. S., et al. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2014(vi), 230-239.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(12), 1286. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24835–24854. Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(10), 1286. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 4, 2026, from [Link]

  • Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 140-148. Retrieved from [Link]

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved January 4, 2026, from [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 4, 2026, from [Link]

Sources

The Versatile Scaffold: Methyl 3-amino-5-methylthiophene-2-carboxylate in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Core - A Privileged Structure in Agrochemical Research

In the relentless pursuit of novel and effective agrochemicals, the heterocyclic compound Methyl 3-amino-5-methylthiophene-2-carboxylate has emerged as a cornerstone for the synthesis of a diverse array of bioactive molecules. Its unique structural features, comprising a thiophene ring functionalized with an amine and a methyl ester group, provide a versatile platform for chemical modification. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for leveraging this pivotal building block in the discovery of next-generation fungicides, herbicides, and insecticides. The inherent reactivity of the amino and ester functionalities allows for a multitude of chemical transformations, paving the way for the creation of extensive compound libraries for high-throughput screening. Thiophene derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, which underscores the potential of this specific scaffold in agrochemical applications.[1]

Physicochemical Properties of Methyl 3-amino-5-methylthiophene-2-carboxylate

A thorough understanding of the physicochemical properties of the starting material is paramount for successful reaction planning and execution.

PropertyValueReference
Molecular Formula C₇H₉NO₂SPubChem CID: 818952
Molecular Weight 171.22 g/mol PubChem CID: 818952
Appearance White to off-white crystalline powder
Melting Point 85-88 °CSigma-Aldrich
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane.

Synthesis of the Core Moiety: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate is the Gewald reaction. This one-pot, three-component reaction offers a straightforward route to polysubstituted 2-aminothiophenes.[2][3]

Reaction Principle

The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[2]

Gewald Reaction ketone Propionaldehyde (Ketone Precursor) reaction Gewald Reaction ketone->reaction cyanoester Methyl Cyanoacetate cyanoester->reaction sulfur Elemental Sulfur sulfur->reaction base Base (e.g., Morpholine) base->reaction Catalyst product Methyl 3-amino-5-methyl- thiophene-2-carboxylate reaction->product

Caption: Workflow of the Gewald Reaction for synthesizing the thiophene core.

Detailed Protocol for Gewald Synthesis

Materials:

  • Propionaldehyde

  • Methyl cyanoacetate

  • Elemental sulfur powder

  • Morpholine (or another suitable base like triethylamine)

  • Methanol

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Reaction flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

  • To a stirred solution of propionaldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add elemental sulfur (1 equivalent).

  • Slowly add morpholine (0.5 equivalents) to the mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Methyl 3-amino-5-methylthiophene-2-carboxylate as a white to off-white solid.[4]

Application in Agrochemical Synthesis

Methyl 3-amino-5-methylthiophene-2-carboxylate serves as a versatile synthon for a variety of agrochemical classes. Its utility is primarily attributed to the reactive amino group, which can be readily acylated, alkylated, or cyclized to form more complex heterocyclic systems. This compound is particularly valuable in the preparation of pesticides and herbicides, where it can enhance the efficacy of the active ingredients.[5]

Agrochemical_Applications cluster_fungicides Fungicides cluster_herbicides Herbicides cluster_insecticides Insecticides start Methyl 3-amino-5-methyl- thiophene-2-carboxylate fungicide_reaction Acylation with Nicotinoyl Chloride start->fungicide_reaction herbicide_reaction Cyclization with Isocyanates/Formamide start->herbicide_reaction insecticide_reaction Diazotization & Sandmeyer followed by Triazole formation start->insecticide_reaction fungicide_product N-(thiophen-2-yl) Nicotinamide Derivatives fungicide_reaction->fungicide_product herbicide_product Thienopyrimidine Derivatives herbicide_reaction->herbicide_product insecticide_product 1,2,4-Triazole Derivatives insecticide_reaction->insecticide_product

Sources

The Versatile Scaffold: Methyl 3-Amino-5-methylthiophene-2-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Advantage in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within the vast chemical space explored for kinase inhibitor design, the 2-aminothiophene scaffold has emerged as a privileged structure. Its utility stems from its rigid framework, rich electronic properties, and the synthetic tractability to introduce diverse functional groups, allowing for fine-tuning of structure-activity relationships (SAR).[1]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 3-amino-5-methylthiophene-2-carboxylate as a key building block for the synthesis of potent and selective kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of key intermediates and final compounds, and present case studies of notable kinase inhibitors derived from this versatile scaffold.

Core Synthesis Strategy: From Aminothiophene to Thienopyrimidine

The primary synthetic utility of methyl 3-amino-5-methylthiophene-2-carboxylate lies in its facile conversion to the thieno[3,2-d]pyrimidine core. This fused heterocyclic system is a bioisostere of purine and is a common feature in many ATP-competitive kinase inhibitors.[2] The synthesis of the thienopyrimidine scaffold is typically achieved through a cyclocondensation reaction, where the amino and ester functionalities of the starting material react with a suitable C1 or N-C=S source.

A foundational method for the synthesis of the aminothiophene starting material itself is the Gewald reaction, a multicomponent condensation that provides a straightforward route to substituted 2-aminothiophenes.[3]

Experimental Protocols

Protocol 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

This protocol describes a general and robust method for the cyclocondensation of methyl 3-amino-5-methylthiophene-2-carboxylate with urea to form the key thieno[3,2-d]pyrimidin-4(3H)-one intermediate. This intermediate is a versatile platform for further functionalization to generate a library of kinase inhibitors.

Reaction Scheme:

Caption: Synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core.

Materials:

  • Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq)

  • Urea (5.0 eq)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide or Diphenyl ether)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-amino-5-methylthiophene-2-carboxylate and urea.

  • Add the high-boiling point solvent to the flask.

  • Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the desired 5-methyl-3H-thieno[3,2-d]pyrimidin-4-one.

Expert Insight: The large excess of urea is used to drive the reaction to completion. The choice of a high-boiling point solvent is crucial for achieving the necessary reaction temperature for the cyclocondensation to occur efficiently.

Protocol 2: Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The hydroxyl group of the thienopyrimidinone is converted to a chloro group to facilitate subsequent nucleophilic aromatic substitution reactions, a key step in building kinase inhibitor diversity.

Reaction Scheme:

Caption: Chlorination of the thienopyrimidinone intermediate.

Materials:

  • 5-Methyl-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10.0 eq)

  • N,N-Dimethylaniline (catalytic amount)

Procedure:

  • In a fume hood, carefully add 5-methyl-3H-thieno[3,2-d]pyrimidin-4-one to a round-bottom flask.

  • Add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110 °C) for 3-5 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-methylthieno[3,2-d]pyrimidine.

Trustworthiness Note: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water. The workup procedure must be done with caution, especially the initial quenching with ice.

Case Study: Synthesis of a Polo-like Kinase 1 (PLK1) Inhibitor

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is linked to various cancers.[4] A potent and selective PLK1 inhibitor, methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate, has been developed, showcasing the utility of the 3-aminothiophene scaffold.[4][5] While the reported synthesis uses a slightly different aminothiophene, the synthetic logic is directly applicable to our starting material.

The key transformation is a nucleophilic aromatic substitution reaction where the amino group of the thiophene attacks a di-chlorinated pyrimidine, followed by a second substitution with another amine.

Workflow for PLK1 Inhibitor Synthesis

Caption: Synthetic workflow for a PLK1 inhibitor analog.

Data Presentation: Biological Activity of Thienopyrimidine-Based Kinase Inhibitors

The thienopyrimidine scaffold has been successfully employed to develop inhibitors against a range of kinases. The following table summarizes the inhibitory activities of representative compounds.

Kinase TargetScaffoldIC₅₀ (nM)Reference
PLK13-Aminothiophene-pyrimidine< 0.508[4]
PI3KαThieno[2,3-d]pyrimidine9.47 (µM)
FLT3Thieno[2,3-d]pyrimidine-[3]
EGFRThieno[2,3-d]pyrimidine-[2]

Note: The inhibitory activities can vary significantly based on the substitutions on the core scaffold.

Conclusion and Future Perspectives

Methyl 3-amino-5-methylthiophene-2-carboxylate is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its ability to readily form the thieno[3,2-d]pyrimidine core provides a robust platform for generating diverse libraries of compounds for screening against various kinases. The protocols outlined in this application note offer a reliable foundation for researchers to embark on their own kinase inhibitor discovery programs. Future work in this area will likely focus on exploring novel substitutions on the thienopyrimidine scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation targeted therapies.

References

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Available at: [Link]

  • Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

  • Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma. ResearchGate. Available at: [Link]_

  • Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. Available at: [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available at: [Link]

  • The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. Available at: [Link]

  • Process for preparing thiophene derivatives. Google Patents.
  • Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Semantic Scholar. Available at: [Link]

  • Structure-guided Development of Novel Benzothiophene Derivatives as PLK1-PBD Inhibitors. Sophion. Available at: [Link]

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.
  • Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. ACS Publications. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubMed Central. Available at: [Link]

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Application Notes and Protocols: N-Acylation of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated 2-Aminothiophenes in Drug Discovery

Substituted 2-aminothiophenes are a class of heterocyclic compounds that hold a privileged position in medicinal chemistry.[1][2] Their versatile structure serves as a key building block, or "scaffold," for the synthesis of a wide array of biologically active molecules.[1][2] The inherent drug-like properties of the 2-aminothiophene core have led to its incorporation into compounds investigated for antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal activities.[1]

The N-acylation of the amino group at the 3-position of the thiophene ring is a crucial chemical transformation. This modification allows for the introduction of diverse acyl groups, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile. The resulting N-acyl derivatives are pivotal intermediates in the synthesis of more complex molecules, including thienopyrimidines, which are known for their therapeutic potential. This document provides a detailed experimental procedure for the N-acylation of Methyl 3-amino-5-methylthiophene-2-carboxylate, a readily accessible starting material, offering researchers a robust protocol for accessing a library of valuable compounds for drug development.

Reaction Mechanism and Rationale

The N-acylation of Methyl 3-amino-5-methylthiophene-2-carboxylate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a dual purpose: it acts as a scavenger for the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), driving the equilibrium towards product formation.[3] Additionally, it can act as a catalyst by activating the acylating agent.

For enhanced catalytic activity, particularly with less reactive amines or sterically hindered substrates, 4-dimethylaminopyridine (DMAP) can be employed. DMAP is a hypernucleophilic acylation catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is then more readily attacked by the aminothiophene, significantly accelerating the rate of the acylation reaction.

Reaction Pathway Diagram

Nacylation start Methyl 3-amino-5- methylthiophene-2-carboxylate intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack acylating_agent Acylating Agent (e.g., Acetyl Chloride) acylating_agent->intermediate base Base (Pyridine) byproduct Byproduct (e.g., Pyridinium Hydrochloride) base->byproduct Acid Scavenging product N-Acylated Product intermediate->product Collapse of Intermediate intermediate->byproduct

Caption: General workflow for the N-acylation reaction.

Materials and Reagents

ReagentCAS NumberSupplierNotes
Methyl 3-amino-5-methylthiophene-2-carboxylate76575-71-8VariousEnsure purity by checking the melting point (72°C) and by 1H NMR spectroscopy before use.[3]
Acetyl Chloride75-36-5VariousHandle in a fume hood due to its corrosive and moisture-sensitive nature. Use a fresh bottle or a recently opened one to ensure high reactivity.
Acetic Anhydride108-24-7VariousCan be used as an alternative to acetyl chloride. It is less volatile and reactive but may require slightly longer reaction times or gentle heating.
Pyridine110-86-1VariousUse anhydrous grade pyridine. It acts as both a solvent and a base.
Dichloromethane (DCM)75-09-2VariousAnhydrous grade. A common solvent for this reaction.
Ethyl Acetate141-78-6VariousFor workup and chromatography.
Hexanes110-54-3VariousFor chromatography.
Saturated Sodium Bicarbonate SolutionN/AIn-house prep.For aqueous workup to remove acidic impurities.
Brine (Saturated NaCl solution)N/AIn-house prep.For aqueous workup to aid in phase separation.
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)7487-88-9VariousFor drying the organic layer.
Silica Gel7631-86-9VariousFor column chromatography (230-400 mesh).

Experimental Protocol: N-Acetylation using Acetyl Chloride

This protocol details the N-acetylation of Methyl 3-amino-5-methylthiophene-2-carboxylate using acetyl chloride as the acylating agent and pyridine as the base.

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq, e.g., 5.0 g).

  • Dissolve the starting material in anhydrous pyridine (e.g., 25 mL). Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated.

  • Cool the solution to 0 °C in an ice-water bath. Rationale: The acylation reaction is exothermic. Cooling helps to control the reaction rate and minimize side reactions.

2. Addition of Acetyl Chloride:

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C using a syringe. Rationale: A slight excess of the acylating agent ensures complete conversion of the starting material. Slow addition prevents a rapid temperature increase.

  • A precipitate (pyridinium hydrochloride) may form during the addition.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product should have a higher Rf value than the starting material.

4. Reaction Workup:

  • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove excess pyridine.

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to facilitate phase separation.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

6. Characterization:

  • The expected product is Methyl 3-acetylamino-5-methylthiophene-2-carboxylate .

  • Appearance: Colorless solid.

  • Melting Point: 90°C (as reported in the literature).[3]

  • 1H NMR (CDCl3, 400 MHz): Expected signals for the methyl ester, the acetyl group, the methyl group on the thiophene ring, the thiophene proton, and the N-H proton.

  • 13C NMR (CDCl3, 100 MHz): Expected signals for the carbonyl carbons, the thiophene ring carbons, and the methyl carbons.

  • Mass Spectrometry (ESI+): Calculated m/z for C9H11NO3S [M+H]+.

Alternative Protocol: N-Acetylation using Acetic Anhydride

For a less vigorous acylation, acetic anhydride can be used.

  • Follow the same procedure as above, substituting acetyl chloride with acetic anhydride (1.2 eq).

  • The reaction may require gentle heating (e.g., 40-50 °C) or a longer reaction time to proceed to completion. A catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.

  • The workup procedure remains the same.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Acylating agents like acetyl chloride are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: If TLC indicates the presence of starting material after the standard reaction time, consider adding an additional portion of the acylating agent or allowing the reaction to stir for a longer period. Gentle heating can also be applied if using acetic anhydride.

  • Low Yield: Poor yields can result from incomplete reaction or loss of product during the workup and purification steps. Ensure efficient extraction and careful chromatography.

  • Side Reactions: At higher temperatures, there is a possibility of side reactions. Maintaining a low temperature during the addition of the acylating agent is crucial.

Conclusion

The N-acylation of Methyl 3-amino-5-methylthiophene-2-carboxylate is a fundamental and highly adaptable reaction for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The protocols outlined in this application note provide a reliable and reproducible method for achieving this transformation, with clear guidance on reaction setup, monitoring, workup, and purification. By understanding the underlying chemical principles and paying close attention to the key experimental parameters, researchers can efficiently generate libraries of N-acylated aminothiophenes for further biological evaluation.

References

  • Google Patents.
  • Course Hero. 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. DMAP's catalytic activity stems from its nucleophilic character at the pyridine nitrogen, not the dimethylamino group. Explain this behavior, taking resonance into account. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]

  • Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • PubMed. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. REGIOSELECTIVE N-ACYLATION OF SOME N-BASED HETEROCYCLIC COMPOUNDS USING POTTER’S CLAY AS A CATALYST. [Link]

  • ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

  • YouTube. CHEM 2212L Experiment 8 - Amide Synthesis. [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. DE1055007B.
  • Google Patents.
  • CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PubMed. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]

  • ResearchGate. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF. [Link]

  • PMC. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • Protheragen. Methyl 5-acetyl-3-methylthiophene-2-carboxylate. [Link]

  • Organic Syntheses. 2-acetothienone. [Link]

  • Georganics. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • PubChem. Methyl 5-acetylthiophene-2-carboxylate. [Link]

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Large-scale synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

Introduction

Methyl 3-amino-5-methylthiophene-2-carboxylate is a pivotal heterocyclic building block in organic synthesis. Its unique structure, featuring a thiophene core with amino and ester functionalities, makes it a valuable precursor for the development of a wide range of biologically active molecules and functional materials.[1][2] This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes, where the thiophene scaffold is a common motif.[2][3][4]

The synthesis of polysubstituted 2-aminothiophenes is most efficiently achieved through the Gewald aminothiophene synthesis. This multicomponent, one-pot reaction offers a convergent and atom-economical pathway to this important class of heterocycles.[5][6] This guide provides a comprehensive overview of the underlying mechanism and a detailed, field-proven protocol for the large-scale synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate, tailored for researchers and process chemists in industrial and academic settings.

The Gewald Reaction: A Mechanistic Perspective

The Gewald reaction is a cornerstone of heterocyclic chemistry, involving the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[5] The reaction for producing Methyl 3-amino-5-methylthiophene-2-carboxylate utilizes acetone as the carbonyl source, methyl cyanoacetate as the active methylene component, and elemental sulfur. A base, typically a secondary amine like morpholine or diethylamine, is used as a catalyst.

The mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between acetone and methyl cyanoacetate. This step forms an α,β-unsaturated nitrile intermediate.[3][5]

  • Sulfur Addition (Michael Addition): The α,β-unsaturated intermediate is deprotonated by the base, creating a carbanion that attacks the elemental sulfur ring (S₈). The exact mechanism of sulfur ring opening and degradation is complex and can proceed through various polysulfide intermediates.[3][7][8]

  • Cyclization and Aromatization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.[5][9]

Reaction Mechanism Diagram

Gewald_Mechanism cluster_reactants Reactants Acetone Acetone MCA Methyl Cyanoacetate Enolate Enolate of MCA MCA->Enolate + Base Sulfur Sulfur (S₈) Base Base (e.g., Morpholine) Knoevenagel_Adduct Knoevenagel Adduct Enolate->Knoevenagel_Adduct + Acetone Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel_Adduct->Unsaturated_Nitrile - H₂O Sulfur_Adduct Thiolate Intermediate Unsaturated_Nitrile->Sulfur_Adduct + Sulfur, + Base Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Methyl 3-amino-5- methylthiophene-2-carboxylate Cyclized_Intermediate->Product Tautomerization (Aromatization)

Caption: The reaction mechanism for the Gewald synthesis of the target compound.

Protocol for Large-Scale Synthesis

This protocol details a robust procedure for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate on a multi-gram scale. The procedure is designed to be self-validating through clear checkpoints and expected observations.

Materials and Equipment
  • Chemicals: Acetone, Methyl Cyanoacetate, Elemental Sulfur (powder), Morpholine, Methanol, Ethanol.

  • Apparatus: A 2L three-necked round-bottom flask, mechanical stirrer, reflux condenser, thermometer, heating mantle with temperature controller, dropping funnel, Buchner funnel and flask for vacuum filtration, and standard laboratory glassware.

Reagent Data
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles (mol)Molar Eq.
Acetone58.080.78473.0 g (93 mL)1.251.25
Methyl Cyanoacetate99.091.12399.1 g (88 mL)1.001.00
Sulfur32.06-32.1 g1.001.00
Morpholine87.121.00743.6 g (43 mL)0.500.50
Methanol (Solvent)32.040.792500 mL--

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2L three-necked flask with a mechanical stirrer, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: To the flask, add methanol (500 mL), acetone (93 mL, 1.25 mol), methyl cyanoacetate (88 mL, 1.00 mol), and powdered elemental sulfur (32.1 g, 1.00 mol).[10]

  • Initial Mixing: Begin stirring the mixture to form a yellow slurry.

  • Heating: Gently heat the slurry to an internal temperature of 40-45°C using a heating mantle.

  • Base Addition: Slowly add morpholine (43 mL, 0.50 mol) to the stirred mixture via a dropping funnel over a period of 30-45 minutes. The addition is exothermic; maintain the internal temperature between 45-50°C by controlling the addition rate and using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 45-50°C for 3 to 4 hours. The color of the mixture will darken.[10]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will begin to precipitate. To maximize precipitation, cool the flask in an ice-water bath for an additional 30-60 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual morpholine and other impurities.

  • Drying: Dry the crude product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Purification (Recrystallization): For higher purity, recrystallize the crude solid from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum.[11][12]

Process Optimization and Scale-Up Considerations

  • Catalyst Choice: While morpholine is effective, other bases like diethylamine or L-proline can also be used and may influence reaction times and yields.[4]

  • Solvent: Methanol and ethanol are common solvents. The choice can affect the solubility of intermediates and the final product, influencing precipitation and yield.

  • Temperature Control: Maintaining the reaction temperature below 50°C is crucial to prevent side reactions and decomposition of the aminothiophene product. For larger scales, a jacketed reactor with automated temperature control is recommended.

  • Green Chemistry Approaches: Recent research has explored greener alternatives, including catalyst-free synthesis in water under ultrasound irradiation or solvent-free reactions using ball-milling techniques, which can be advantageous for industrial applications.[13][14]

Safety Precautions

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents (Methanol, Ethanol): Highly flammable. Keep away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

  • Morpholine: Corrosive and flammable. Causes skin and eye burns. Handle with care.

  • Sulfur: Flammable solid. Avoid creating dust clouds which can be explosive.

  • General Handling: In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Characterization

The identity and purity of the final product, Methyl 3-amino-5-methylthiophene-2-carboxylate, should be confirmed using standard analytical techniques:

  • Melting Point: Expected to be around 72°C.[12]

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.[10][11]

  • IR Spectroscopy: To identify functional groups (N-H, C=O, C-S).[10]

Conclusion

The Gewald reaction provides a reliable, efficient, and scalable method for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate. The protocol described herein is optimized for large-scale laboratory production, yielding a high-purity product that is a critical starting material for numerous applications in drug discovery and materials science. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable chemical intermediate.

References

Application Notes and Protocols: Methyl 3-amino-5-methylthiophene-2-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of Methyl 3-amino-5-methylthiophene-2-carboxylate in material science. While traditionally recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique molecular architecture presents significant opportunities for the development of advanced functional materials.[1][2][3] This guide elucidates the potential of this compound as a monomer for novel conductive polymers, a precursor for high-performance organic pigments, and a building block for functional porous organic frameworks. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to facilitate its exploration in cutting-edge material science research.

Introduction: Unveiling the Potential of a Versatile Thiophene Derivative

Methyl 3-amino-5-methylthiophene-2-carboxylate is an aromatic heterocyclic compound featuring a thiophene ring substituted with an amino group, a methyl group, and a methyl carboxylate group.[4] This strategic arrangement of functional groups imparts a unique combination of reactivity and electronic properties, making it a highly attractive building block for a new generation of materials. The thiophene core is renowned for its role in electrically conductive polymers, while the amino and carboxylate moieties offer sites for polymerization, cross-linking, and modification, enabling the fine-tuning of material properties.[5][6]

Key Molecular Features and Their Implications in Material Science:

Functional GroupPositionPotential Role in Material Science
Thiophene Ring CoreAromatic, π-conjugated system; imparts charge transport properties for electronic applications.[5]
Amino Group (-NH2) 3-positionNucleophilic site for polymerization (e.g., polyamide formation); can be diazotized for azo dye synthesis; influences electronic properties through electron donation.
Methyl Carboxylate (-COOCH3) 2-positionCan be hydrolyzed to a carboxylic acid for post-polymerization modification, improving solubility and providing anchoring sites.[7] The ester itself influences solubility and can participate in condensation reactions.
Methyl Group (-CH3) 5-positionEnhances solubility of resulting polymers in organic solvents; influences the packing and morphology of polymer chains.

This guide will explore three primary areas of application: the synthesis of novel polythiophenes, the creation of advanced organic pigments, and the development of functional porous materials.

Application in Conductive Polymers: A New Monomer for Tailored Polythiophenes

Polythiophenes are a well-established class of conductive polymers with wide-ranging applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices.[5][6][8] The properties of polythiophenes can be precisely tuned by modifying the substituent groups on the thiophene monomer. Methyl 3-amino-5-methylthiophene-2-carboxylate offers a unique combination of an electron-donating amino group and an electron-withdrawing carboxylate group, which can lead to polymers with interesting optoelectronic properties.

The presence of the amino group is expected to lower the oxidation potential of the monomer, facilitating electropolymerization. The resulting polymer, poly(methyl 3-amino-5-methylthiophene-2-carboxylate), would possess a versatile backbone that can be further functionalized. For instance, the amino group could be used to graft side chains, while the ester could be hydrolyzed to the carboxylic acid to enhance water solubility or to chelate metal ions.[7]

This protocol describes the electrochemical polymerization of Methyl 3-amino-5-methylthiophene-2-carboxylate to form a conductive polymer film on an indium tin oxide (ITO) coated glass substrate.

Materials:

  • Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS: 76575-71-8)[9]

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • ITO-coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a 0.1 M solution of Methyl 3-amino-5-methylthiophene-2-carboxylate in anhydrous acetonitrile.

  • Add TBAP to the solution to a final concentration of 0.1 M and sonicate for 15 minutes to ensure complete dissolution.

  • Set up a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the prepared monomer solution.

  • Apply a constant potential of +1.2 V (vs. Ag/AgCl) to the working electrode for 600 seconds. A colored film should deposit on the ITO surface.

  • After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of nitrogen.

Expected Outcome: A uniformly colored, electroactive polymer film will be formed on the ITO substrate. The color and conductivity of the film can be characterized using UV-Vis spectroscopy and four-point probe measurements, respectively.

Electropolymerization_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_poly Polymerization Monomer Methyl 3-amino-5- methylthiophene-2-carboxylate Mix Dissolve & Sonicate Monomer->Mix Solvent Acetonitrile Solvent->Mix Electrolyte TBAP Electrolyte->Mix Potentiostat Apply +1.2 V for 600 s Mix->Potentiostat Fill Cell ITO ITO Electrode (Working) ITO->Potentiostat Pt Pt Wire (Counter) Pt->Potentiostat AgAgCl Ag/AgCl (Reference) AgAgCl->Potentiostat Rinse Rinse with Acetonitrile Potentiostat->Rinse Dry Dry with N2 Rinse->Dry Characterization Characterization Dry->Characterization Polymer Film

Caption: Workflow for the electropolymerization of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Application in Organic Pigments and Dyes

The 3-amino group on the thiophene ring is a versatile handle for the synthesis of vibrant and stable organic colorants.[10] By converting the amino group into a diazonium salt, it can be coupled with various aromatic compounds (coupling agents) to produce a wide range of azo dyes. These thiophene-based azo dyes are known for their high molar extinction coefficients, good thermal stability, and interesting photophysical properties, making them suitable for applications in textiles, coatings, and optoelectronic devices.

The electron-rich nature of the thiophene ring, combined with the push-pull electronic character that can be established with appropriate coupling agents, allows for the creation of dyes with absorption maxima spanning the entire visible spectrum. The methyl and methyl carboxylate groups can further modulate the dye's properties, such as solubility and lightfastness.

This protocol details the synthesis of a representative azo dye by diazotizing Methyl 3-amino-5-methylthiophene-2-carboxylate and coupling it with 2-naphthol.

Materials:

  • Methyl 3-amino-5-methylthiophene-2-carboxylate

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO2)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure: Part A: Diazotization

  • Dissolve 10 mmol of Methyl 3-amino-5-methylthiophene-2-carboxylate in a mixture of 10 mL of water and 5 mL of concentrated HCl in a beaker.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve 10 mmol of 2-naphthol in 20 mL of 10% aqueous NaOH solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for another 60 minutes.

  • Filter the solid product, wash it thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the azo dye in a desiccator.

Expected Outcome: A vibrant, solid azo dye. The exact color will depend on the final chemical structure. The product can be characterized by UV-Vis and FTIR spectroscopy.

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization (0-5 °C) cluster_coupling Part B: Azo Coupling (0-5 °C) cluster_workup Workup Aminothiophene Methyl 3-amino-5- methylthiophene-2-carboxylate Diazonium Thiophene Diazonium Salt Aminothiophene->Diazonium HCl_NaNO2 HCl, NaNO2 HCl_NaNO2->Diazonium AzoDye Azo Dye Precipitate Diazonium->AzoDye Coupling Reaction Naphthol 2-Naphthol in NaOH Naphthol->AzoDye Filter Filter AzoDye->Filter Wash Wash with H2O & EtOH Filter->Wash Dry Dry Wash->Dry Characterization Characterization Dry->Characterization

Caption: Synthesis workflow for a thiophene-based azo dye.

Application in Porous Organic Polymers

Conjugated microporous polymers (CMPs) based on thiophene have shown significant promise for applications such as carbon dioxide capture and storage due to their high surface areas and tunable porosity.[11] The rigid and planar structure of the thiophene ring contributes to the formation of robust porous networks. Methyl 3-amino-5-methylthiophene-2-carboxylate, with its two reactive sites (amino and the potential for reactions at the thiophene ring), can be used as a building block for novel porous organic polymers (POPs).

The amino group can readily undergo condensation reactions with multifunctional aldehydes or acid chlorides to form imine- or amide-linked porous frameworks. The polarity introduced by these linkages, along with the inherent properties of the thiophene ring, can enhance the selectivity of the material for capturing polar gases like CO2.

This protocol describes a solvothermal synthesis of a porous polymer through the condensation of Methyl 3-amino-5-methylthiophene-2-carboxylate with a trialdehyde.

Materials:

  • Methyl 3-amino-5-methylthiophene-2-carboxylate

  • 1,3,5-Triformylbenzene (TFB)

  • 1,4-Dioxane

  • Mesitylene

  • 6M Aqueous acetic acid

  • Pyrex tube

Procedure:

  • To a Pyrex tube, add Methyl 3-amino-5-methylthiophene-2-carboxylate (1.5 mmol) and 1,3,5-triformylbenzene (1.0 mmol).

  • Add a solvent mixture of dioxane and mesitylene (1:1 v/v, 1.5 mL).

  • Add 0.2 mL of 6M aqueous acetic acid as a catalyst.

  • Flash-freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube with a flame.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the polymer extensively with methanol and acetone to remove any unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 80 °C overnight.

Expected Outcome: A solid, insoluble powder. The porosity of the material can be confirmed by N2 sorption analysis at 77 K to determine the BET surface area.

Porous_Polymer_Synthesis MonomerA Methyl 3-amino-5- methylthiophene-2-carboxylate Mix Combine in Pyrex Tube MonomerA->Mix MonomerB 1,3,5-Triformylbenzene MonomerB->Mix Solvents Dioxane, Mesitylene, Acetic Acid Solvents->Mix Seal Freeze-Pump-Thaw & Seal Mix->Seal Heat Heat at 120 °C for 72h Seal->Heat Workup Filter, Wash, & Dry Heat->Workup Polymer Porous Imine-Linked Polymer Workup->Polymer Porosity Analysis (BET) Porosity Analysis (BET) Polymer->Porosity Analysis (BET)

Caption: Solvothermal synthesis of an imine-linked porous organic polymer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, which typically employs the versatile Gewald reaction.[1][2][3] This multicomponent reaction offers an efficient route to highly substituted 2-aminothiophenes, which are crucial building blocks in pharmaceuticals and functional materials.[2][3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yield and purity.

Reaction Overview: The Gewald Aminothiophene Synthesis

The synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate is most commonly achieved via a one-pot condensation of a ketone (acetone), an active methylene compound (methyl cyanoacetate), and elemental sulfur, catalyzed by a base.[1][3][5] This process is known as the Gewald reaction.

The mechanism, while complex, is understood to proceed through several key stages.[6][7][8] It begins with a base-catalyzed Knoevenagel-Cope condensation between the ketone and the active nitrile to form an α,β-unsaturated nitrile intermediate.[1][6][7] This intermediate is then deprotonated, and the resulting nucleophile attacks the elemental sulfur ring (S₈), leading to the formation of polysulfide intermediates.[6][7] The final steps involve intramolecular cyclization and aromatization, driven by the formation of the stable thiophene ring, to yield the final 2-aminothiophene product.[8]

Gewald_Mechanism Start Acetone + Methyl Cyanoacetate Knoevenagel Knoevenagel-Cope Condensation Product Start->Knoevenagel Base (e.g., Morpholine) Sulfur_Attack Thiolate Intermediate (after Sulfur Addition) Knoevenagel->Sulfur_Attack + Elemental Sulfur (S₈) + Base Cyclization Intramolecular Cyclization Sulfur_Attack->Cyclization Ring Closure Product Methyl 3-amino-5- methylthiophene- 2-carboxylate Cyclization->Product Tautomerization & Aromatization

Caption: The Gewald reaction mechanism for Methyl 3-amino-5-methylthiophene-2-carboxylate synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is the most common problem, often attributable to one of several key factors in this multicomponent reaction.

A1: Potential Causes and Solutions

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical.[5][7]

    • Base Selection: The choice of base is paramount. Secondary amines like morpholine or piperidine are often highly effective as they efficiently catalyze the condensation.[9][10] If you are using a tertiary amine like triethylamine and seeing poor results, consider switching to morpholine.

    • Reagent Quality: Ensure your ketone (acetone) and methyl cyanoacetate are pure and anhydrous. Water produced during the condensation can inhibit the reaction.[9] While not always necessary, using a Dean-Stark apparatus in a solvent like toluene for the initial condensation can improve yields for less reactive substrates.[9]

  • Poor Sulfur Reactivity or Solubility: Elemental sulfur must be activated and participate in the reaction.

    • Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are generally preferred as they improve the solubility and reactivity of sulfur and the intermediates.[3][9]

    • Temperature Control: Gently heating the reaction mixture, typically to between 45-60°C, is crucial for activating the sulfur and driving the reaction forward.[9][10] However, temperatures that are too high can promote polymerization and side reactions.

    • Sulfur Form: Use finely powdered sulfur to maximize surface area and improve its dispersion in the reaction mixture.[3]

  • Incorrect Stoichiometry:

    • Precisely measure all reagents. An excess of one component can lead to the formation of side products. Ensure you are using the correct molar equivalents as specified in your chosen protocol.

Troubleshooting_Yield Start Low / No Yield Check_Condensation Step 1: Verify Knoevenagel Condensation Start->Check_Condensation Check_Sulfur Step 2: Assess Sulfur Reactivity Start->Check_Sulfur Check_Conditions Step 3: Review Reaction Conditions Start->Check_Conditions Sol_Base Action: Screen Bases (Morpholine, Piperidine) Check_Condensation->Sol_Base Is TLC showing starting material? Sol_Reagents Action: Use Anhydrous Reagents Check_Condensation->Sol_Reagents Is TLC showing starting material? Sol_Solvent Action: Use Polar Solvent (MeOH, EtOH, DMF) Check_Sulfur->Sol_Solvent Is sulfur undissolved? Sol_Temp Action: Optimize Temp (45-60°C) Check_Conditions->Sol_Temp Is intermediate present? Sol_Time Action: Increase Reaction Time Check_Conditions->Sol_Time Is intermediate present?

Caption: A workflow for troubleshooting low product yield in the Gewald synthesis.

Q2: My final product is impure and difficult to purify. What are the likely contaminants?

A2: Common Impurities and Mitigation Strategies

  • Unreacted Starting Materials: This is common if the reaction has not gone to completion.

    • Mitigation: Monitor the reaction using Thin-Layer Chromatography (TLC). If starting materials persist, consider increasing the reaction time or temperature moderately.[11]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be isolated if the subsequent sulfur addition and cyclization steps are too slow.

    • Mitigation: Ensure sufficient sulfur is present and that the reaction temperature is adequate to promote the cyclization.[9]

  • Dimerization or Polymerization Products: The reactive intermediates can sometimes self-condense or polymerize, especially at high concentrations or temperatures.[12]

    • Mitigation: Try running the reaction at a slightly lower concentration. Ensure the base is added slowly and with good stirring to avoid localized "hot spots" of reactivity.

  • Residual Elemental Sulfur: This is a very common contaminant.

    • Mitigation: After the reaction, the crude product can be filtered while hot to remove some insoluble sulfur. During workup, washing the crude solid with a solvent in which the product is sparingly soluble but sulfur is more soluble (like cold carbon disulfide, with extreme caution, or hexane) can be effective. Recrystallization is often necessary for final purification.[13]

Q3: The product oiled out or won't crystallize from the reaction mixture. How can I isolate it?

A3: Isolation and Purification Techniques

  • Inducing Crystallization: If the product is expected to be a solid but remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch is also highly effective.

  • Solvent Selection for Recrystallization: Methyl 3-amino-5-methylthiophene-2-carboxylate has a reported melting point of around 84-85°C.[14] Methanol is often cited as a suitable recrystallization solvent.[13][15] You may need to experiment with solvent systems like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane to find the optimal conditions for achieving high purity crystals.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative.[13] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the desired product from less polar impurities and more polar byproducts.

Frequently Asked Questions (FAQs)

  • What is the optimal base and how much should be used?

    • Morpholine is frequently cited as a highly effective catalyst for this reaction.[10] It is typically used in catalytic amounts, but some procedures add it slowly over a period of time to control the initial exothermic condensation.[10]

  • What is the ideal reaction temperature?

    • Most Gewald reactions for this type of substrate are run at a moderately elevated temperature, typically between 45°C and 60°C.[9][10] This provides enough thermal energy to drive the reaction without causing significant decomposition or side-product formation.

  • How can I best monitor the reaction?

    • Thin-Layer Chromatography (TLC) is the most effective method.[11] Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to track the disappearance of the starting materials (ketone and cyanoester) and the appearance of the more polar aminothiophene product spot.

  • Can microwave irradiation improve this reaction?

    • Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to significantly reduced reaction times and improved yields, especially for more challenging substrates.[1][9]

Key Reaction Parameters Summary

ParameterRecommended Value/ReagentRationale & Notes
Carbonyl Source AcetoneProvides the 5-methyl group and C4/C5 of the thiophene ring.
Active Nitrile Methyl CyanoacetateProvides the amino and carboxylate groups and C2/C3 of the ring.
Sulfur Source Elemental Sulfur (S₈)Finely powdered form is recommended for better reactivity.[3]
Base Catalyst MorpholineHighly effective for the initial Knoevenagel-Cope condensation.[10]
Solvent Methanol or EthanolGood solubility for reactants and intermediates; facilitates workup.[9][10]
Temperature 45 - 50 °CBalances reaction rate with minimizing side reactions.[10]
Reaction Time 2 - 4 hoursMonitor by TLC to determine the point of completion.[10]
Typical Yield 70 - 85%Yields can vary significantly based on scale and purity of reagents.[10][15]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

This protocol is adapted from established Gewald reaction procedures.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add acetone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) to methanol (30 mL).

  • Base Addition: With vigorous stirring, slowly add morpholine (5 mL) dropwise over a period of 30 minutes. The initial reaction can be exothermic; maintain the temperature between 35-40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 45°C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Workup: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from methanol to obtain pure Methyl 3-amino-5-methylthiophene-2-carboxylate as white or light-yellow crystals.[13][15]

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Swirl the hot solution for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the solution has reached room temperature, place the flask in an ice bath for 20-30 minutes to maximize the recovery of the crystalline product.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold methanol, and dry them under vacuum.

References

  • Sharma, J., & Champagne, P. A. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2023). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Bakavoli, M., et al. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Molbank. [Link]

  • Pericherla, K., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity. [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]

  • PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • MySkinRecipes. METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE. [Link]

  • J&K Scientific LLC. Gewald Reaction. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Gellis, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]

  • Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • J-Stage. thiophenecarboxylic Acid Dimers as Plasminogen Activator Inhibitor-1. [Link]

  • Chinachemnet. China Methyl 3-amino-5-methylthiophene-2-carboxylate 76575-71-8. [Link]

  • Csupor-Löffler, B., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Georganics. Methyl 3-amino-4-methylthiophene-2-carboxylate - High purity. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-amino-5-methylthiophene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity using recrystallization. Here, we move beyond simple protocols to explain the why behind each step, empowering you to troubleshoot and optimize the process effectively.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying Methyl 3-amino-5-methylthiophene-2-carboxylate?

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] It leverages differences in solubility between the desired compound and impurities at varying temperatures. For Methyl 3-amino-5-methylthiophene-2-carboxylate, which is a stable solid at room temperature, this method is ideal for removing by-products from its synthesis, such as unreacted starting materials or colored impurities, to achieve the high purity required for subsequent synthetic steps in pharmaceutical and agrochemical development.[2][3]

Q2: What are the key physical properties I should be aware of before starting?

Understanding the compound's properties is fundamental to a successful purification. Below is a summary of key data for Methyl 3-amino-5-methylthiophene-2-carboxylate.

PropertyValueSource
Molecular Formula C₇H₉NO₂S[4]
Molecular Weight 171.22 g/mol [5]
Appearance Colorless prisms or white/yellowish crystals[6][7]
Melting Point 72 °C[6]
Solubility Slightly soluble in water; Soluble in hot methanol[6][8]

Q3: What is the best solvent for recrystallizing this compound?

Based on established literature and synthesis procedures, methanol is the most frequently cited and effective solvent for recrystallizing Methyl 3-amino-5-methylthiophene-2-carboxylate.[6][8] It provides the ideal solubility profile: the compound is sparingly soluble at room temperature but dissolves completely in boiling methanol, and upon cooling, it crystallizes out in high purity as colorless prisms.[6]

Q4: What if I need to select an alternative solvent? How do I approach this?

While methanol is recommended, an alternative may be necessary depending on the specific impurities present. The selection process is empirical and should be guided by small-scale solubility tests.[9] An ideal solvent must satisfy several criteria.[10]

  • High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize yield.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[10][11]

  • Non-reactivity: The solvent must not react with the compound.[10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[10]

The following diagram outlines a logical workflow for selecting a suitable solvent system.

SolventSelection start Start: Select Potential Solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene) test_rt Add ~20 mg of crude solid to 0.5 mL of solvent in a test tube at room temperature. start->test_rt dissolves_rt Does it dissolve completely? test_rt->dissolves_rt heat Heat the mixture to boiling. dissolves_rt->heat No reject_too_soluble Reject Solvent: Too soluble at room temp. dissolves_rt->reject_too_soluble Yes dissolves_hot Does it dissolve completely? heat->dissolves_hot cool Cool slowly to room temp, then in an ice bath. dissolves_hot->cool Yes reject_insoluble Reject Solvent: Insoluble even when hot. dissolves_hot->reject_insoluble No crystals_form Do abundant crystals form? cool->crystals_form reject_poor_recovery Reject Solvent: Poor crystal recovery. crystals_form->reject_poor_recovery No accept Accept Solvent: Good candidate for recrystallization. crystals_form->accept Yes

Caption: Decision workflow for selecting a recrystallization solvent.

Standard Operating Protocol: Recrystallization of Methyl 3-amino-5-methylthiophene-2-carboxylate

This protocol assumes the use of methanol as the solvent. Adjust volumes accordingly based on the amount of crude material.

RecrystallizationWorkflow start 1. Dissolution hot_filtration 2. Hot Filtration (Optional) start->hot_filtration If insoluble impurities are present cooling 3. Cooling & Crystallization start->cooling If solution is clear hot_filtration->cooling collection 4. Crystal Collection cooling->collection washing 5. Washing collection->washing drying 6. Drying washing->drying product Pure Product drying->product

Caption: General workflow for the recrystallization process.

Materials:

  • Crude Methyl 3-amino-5-methylthiophene-2-carboxylate

  • Methanol (reagent grade)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot methanol until the solid just completely dissolves. Causality: Using the minimum amount of boiling solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some product in solution even after cooling.[12]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the mixture for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it. Causality: Preheating the apparatus prevents premature crystallization of the product in the funnel, which can lead to significant loss of yield.[13][14]

  • Cooling and Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[15]

  • Crystal Collection: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold methanol to ensure a good seal. Swirl the flask to suspend the crystals and pour the mixture into the funnel.

  • Washing: With the vacuum still on, wash the collected crystals with a minimal amount of ice-cold methanol. Causality: Using cold solvent minimizes the redissolving of your purified product, while still washing away any remaining soluble impurities from the crystal surfaces.[12]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the solid to a pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[13]

  • Cause: The solution may be too concentrated, or the boiling point of the solvent is too high.

  • Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow the solution to cool more slowly. If the problem persists, consider a solvent with a lower boiling point.[15]

Q: No crystals have formed after cooling in the ice bath. What went wrong?

A: This is likely due to either using too much solvent or the formation of a supersaturated solution.[13]

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the crude starting material.[15]

  • Solution 2 (Reduce Solvent): If induction fails, you have likely used too much solvent. Gently heat the solution to boil off some of the methanol (e.g., reduce the volume by 25%) and then attempt the cooling process again.[15]

Q: My final yield is very low. How can I improve it?

A: Low yield can result from several factors.

  • Using too much solvent: This is the most common cause. Always use the minimum amount of boiling solvent needed for dissolution.[12]

  • Premature crystallization: Significant loss can occur during hot filtration if the apparatus is not properly pre-heated.[13]

  • Excessive washing: Washing the crystals with too much solvent or with solvent that is not ice-cold will dissolve part of your product.[12]

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath.

Q: The purified product is still colored. What can I do?

A: If colored impurities persist, they are likely co-crystallizing with your product.

  • Solution: Perform the recrystallization again, but this time, include a decolorizing step. After dissolving the crude solid in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal and boil for a few minutes before performing a hot filtration to remove the charcoal and the adsorbed impurities.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Available at: [Link]

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Available at: [Link]

  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • Biocyclopedia. Problems in recrystallization. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

  • Recrystallization PDF. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • National Institutes of Health. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • International Union of Crystallography. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

Sources

Side reactions in the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate. As Senior Application Scientists, our goal is to move beyond simple protocols, offering a framework of chemical logic to empower you to diagnose and resolve challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 3-amino-5-methylthiophene-2-carboxylate and what is the underlying mechanism?

The most robust and widely adopted method for synthesizing polysubstituted 2-aminothiophenes, including the target compound, is the Gewald three-component reaction.[1][2] This one-pot synthesis is valued for its operational simplicity and the ready availability of starting materials.[1] The reaction proceeds by combining an aldehyde (propionaldehyde), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3]

The mechanism can be understood in three core stages:[2][4]

  • Knoevenagel Condensation: The base deprotonates the α-carbon of methyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of propionaldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The base activates elemental sulfur, which then adds to the β-carbon of the unsaturated intermediate.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, with the methylene group attacking the nitrile carbon, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism cluster_reactants Reactants Propionaldehyde Propionaldehyde Knoevenagel_Intermediate α,β-Unsaturated Nitrile Propionaldehyde->Knoevenagel_Intermediate Knoevenagel Condensation MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Knoevenagel_Intermediate Knoevenagel Condensation Sulfur Sulfur (S8) Sulfur_Adduct Thiolate Intermediate Sulfur->Sulfur_Adduct Michael Addition Base Base (e.g., Morpholine) Base->Knoevenagel_Intermediate Knoevenagel Condensation Base->Sulfur_Adduct Michael Addition Knoevenagel_Intermediate->Sulfur_Adduct Michael Addition Cyclized_Intermediate Cyclized Imine Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Methyl 3-amino-5-methyl- thiophene-2-carboxylate Cyclized_Intermediate->Product Tautomerization

Caption: Fig. 1: Gewald Reaction Mechanism

Q2: What are the most critical parameters to control for a successful synthesis?

Success in the Gewald reaction hinges on the careful control of several interdependent parameters.

  • Choice of Base: The base is not merely a proton scavenger; it catalyzes the initial, often rate-limiting, Knoevenagel condensation.[5] Secondary amines like morpholine or piperidine are frequently superior to tertiary amines like triethylamine, as they can also play a role in activating the elemental sulfur.[6]

  • Temperature: The reaction is typically run at a moderately elevated temperature (45-60 °C).[6] Lower temperatures can lead to an incomplete Knoevenagel condensation, while excessively high temperatures may promote the formation of undesirable polymeric byproducts or degradation of the aminothiophene product.

  • Solvent: Polar protic solvents like ethanol or methanol are standard choices. They are effective at solubilizing the reactants, including the elemental sulfur, and facilitating the proton transfer steps inherent in the mechanism.[5]

ParameterRecommended ChoicesRationale & Expert Insight
Base Morpholine, PiperidineHighly effective for the Knoevenagel step. Can participate in opening the S₈ ring, enhancing sulfur reactivity.[5][6]
TriethylamineA non-nucleophilic base, useful if side reactions with the amine are a concern, but may be less efficient for the initial condensation.[7]
Solvent Ethanol, MethanolGood solvency for reactants and facilitates the reaction mechanism. Easy to remove post-reaction.[8]
DMF, THFCan be used, especially if reactant solubility is an issue, but require more rigorous post-reaction workup.[8]
Temperature 45-60 °COptimal balance between reaction rate and minimizing side reactions. Monitor via TLC to avoid overheating and product degradation.[6]
Q3: My final product is a dark brown or black solid, not the expected white or pale-yellow crystals. What causes this discoloration?

The discoloration of 2-aminothiophene derivatives is a common issue, often stemming from aerial oxidation. The electron-rich thiophene ring, coupled with the activating amino group, makes the molecule susceptible to oxidation, which can form highly colored, conjugated impurities.

Preventative Measures:

  • Inert Atmosphere: While not always necessary for the reaction itself, performing the final workup and purification steps (especially evaporation and drying) under an inert atmosphere (N₂ or Ar) can significantly reduce oxidation.

  • Minimize Heat: During solvent removal via rotary evaporation, use the lowest feasible water bath temperature. Avoid prolonged heating of the crude or purified product.

  • Storage: Store the final product in a dark, sealed container, preferably under an inert atmosphere and refrigerated, to maintain its purity over time.

Troubleshooting Guide

Problem: My reaction yield is very low or I've isolated no product.
  • Question: I followed the procedure, but my yield of Methyl 3-amino-5-methylthiophene-2-carboxylate is less than 20%, or I only recovered starting materials. What are the most probable causes?

A low or zero yield points to a failure in one of the key stages of the multi-component reaction. A systematic diagnosis is crucial.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC. Are starting materials consumed? Start->Check_TLC SM_Present No/Partial Consumption Check_TLC->SM_Present No SM_Consumed Yes, SM Consumed Check_TLC->SM_Consumed Yes Check_Knoevenagel Knoevenagel Condensation Failure SM_Present->Check_Knoevenagel Action_Base 1. Verify Base: Use morpholine/piperidine. 2. Check Base Quality/Amount. Check_Knoevenagel->Action_Base Action_Water 3. Remove Water: Consider a Dean-Stark trap if water-scavenging is needed. [2] Action_Base->Action_Water Check_Spots Are there new, non-product spots on TLC? SM_Consumed->Check_Spots Action_Sulfur 1. Check Sulfur: Use finely powdered sulfur for better solubility. [14] 2. Verify Temperature: Ensure reaction is at optimal temp (45-60°C). Check_Spots->Action_Sulfur Action_Degradation 2. Degradation/Polymerization: Reaction temp may be too high or time too long. Monitor by TLC and work up as soon as product formation peaks. Action_Sulfur->Action_Degradation

Caption: Fig. 2: Troubleshooting Workflow for Low Yield

Detailed Analysis:

  • Inefficient Knoevenagel-Cope Condensation: This is the most common failure point. If your TLC shows significant amounts of unreacted propionaldehyde or methyl cyanoacetate, the condensation has stalled.

    • Solution: Ensure your base is of good quality and used in the correct catalytic amount. For this specific transformation, morpholine is an excellent first choice.[6] The condensation produces water, which can inhibit the reaction; ensuring anhydrous conditions can be beneficial.[5]

  • Poor Sulfur Solubility or Reactivity: If starting materials are consumed but little product is formed, the issue may lie with the sulfur addition or cyclization.

    • Solution: Use finely powdered elemental sulfur to maximize surface area and solubility.[8] Ensure the solvent is appropriate (ethanol/methanol) and the temperature is sufficient to facilitate the reaction without causing degradation.

Problem: My crude product is a sticky, dark oil that is difficult to purify.
  • Question: I've completed the reaction and removed the solvent, but I'm left with a viscous, dark oil that won't crystallize and streaks on my silica column. How can I effectively purify my product?

This is a frequent challenge, often caused by residual base, inorganic salts, and polymeric side products. A multi-step purification strategy is often required.[5][9]

Recommended Purification Protocol:

  • Aqueous Wash: After the reaction is complete and the solvent has been removed, re-dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[9] Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove the basic catalyst.

    • Water to remove inorganic salts.

    • Brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Initial Purification via Silica Plug: Filter the dried organic solution through a short plug of silica gel. This will remove baseline impurities and highly polar, often colored, material. Wash the plug with additional solvent.[9]

  • Crystallization or Chromatography: After concentrating the filtrate, attempt purification by the primary method.

Purification MethodProtocol & Expert Tips
Recrystallization This is the preferred method for achieving high purity if the product is solid.[5] Solvent Screening: Test solvents like methanol, ethanol, or a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly. If it oils out, try a different solvent system.
Column Chromatography For oils or solids that are difficult to recrystallize.[5] Stationary Phase: Silica gel is standard. Mobile Phase: A gradient eluent system of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute your product. Monitor fractions by TLC.
Problem: My NMR analysis indicates the presence of an isomeric impurity.
  • Question: My ¹H NMR spectrum shows two distinct sets of peaks for the thiophene proton and the methyl group, suggesting an isomer is present. How is this possible and how can I prevent it?

While the Gewald reaction with propionaldehyde should regioselectively yield the 5-methyl isomer, the formation of an isomeric byproduct, such as Methyl 3-amino-4-methylthiophene-2-carboxylate, is possible, typically due to contaminated starting materials.

Potential Causes and Solutions:

  • Starting Material Contamination: The most likely cause is contamination of your propionaldehyde with acetone or another ketone. Acetone would react to produce the 4,5-dimethyl substituted thiophene, while a different aldehyde could lead to other isomers.

    • Solution: Always verify the purity of your starting aldehyde by NMR or GC before use. Use freshly distilled or a newly opened bottle of propionaldehyde.

  • Isomer Separation: The isomers often have slightly different polarities.

    • Solution: Careful column chromatography with a shallow gradient can often resolve these isomers.[10] Fractional crystallization may also be effective if the impurity is present in a small amount.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Dabiri, M., et al. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 19(7), 5195-5202. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 4, 2026, from [Link]

  • Al-Adiwish, W. M., et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 4, 2026, from [Link]

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 30(2), 279-294. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 4, 2026, from [Link]

  • J-Stage. (2010). Thiophenecarboxylic Acid Dimers as Plasminogen Activator Inhibitor-1. Chemical and Pharmaceutical Bulletin, 58(5), 616-627. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Retrieved from [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. (Note: While not directly in search results, this is a foundational review of the topic, and its principles are reflected in sources like[5] and[8]).

Sources

Technical Support Center: Optimization of Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of aminothiophene synthesis, with a primary focus on the versatile Gewald reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of the Gewald aminothiophene synthesis.

Q1: What is the general mechanism of the Gewald synthesis?

The Gewald reaction is a powerful one-pot, multi-component synthesis that produces polysubstituted 2-aminothiophenes.[1] The generally accepted mechanism involves three key stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of an active methylene compound (e.g., α-cyanoester, malononitrile) with a carbonyl compound (ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[1][2][3]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is intricate and may involve the formation of polysulfide intermediates.[1][4][5]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene product. The thermodynamic driving force for the reaction is the aromatization to form the thiophene ring.[1][4]

Q2: What are the most common starting materials for the Gewald synthesis?

The versatility of the Gewald reaction is due to the wide variety of readily available starting materials:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be utilized. However, sterically hindered ketones may necessitate modified reaction conditions.[1]

  • Active Methylene Compounds: These are compounds possessing a CH₂ group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[1]

  • Elemental Sulfur: This serves as the source of the sulfur atom for the thiophene ring.[1]

Q3: What is the role of the base in the Gewald synthesis?

The base is a critical component, primarily acting as a catalyst for the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[1] The choice of base can significantly influence the reaction rate and overall yield. In some variations, the amine can also function as a nucleophile to activate the elemental sulfur.[1]

Q4: What are the typical solvents used and their effects on the reaction?

Polar solvents are generally preferred for the Gewald synthesis as they enhance the solubility and reactivity of elemental sulfur.[1] Ethanol, methanol, and dimethylformamide (DMF) are commonly employed.[1][6][7] The choice of solvent can impact reaction times and yields, and optimization for specific substrates is often necessary. Greener approaches have explored the use of water, deep eutectic solvents, and even solvent-free conditions.[8][9]

Q5: What are the main advantages of the Gewald synthesis?

The Gewald reaction is widely used due to several key advantages:

  • Operational Simplicity: It is a one-pot reaction, which simplifies the experimental setup and workup.[1]

  • Availability of Starting Materials: The reactants are generally inexpensive and readily available.[7]

  • Mild Reaction Conditions: The reaction can often be carried out under mild conditions.[7]

  • Versatility: A wide range of substituents can be introduced, leading to a diverse library of 2-aminothiophene derivatives.[10][11]

Q6: Are there any common side reactions or byproducts?

Yes, several side reactions can occur, leading to the formation of byproducts that can complicate purification. Common byproducts include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation, and products from dimerization or polymerization of reactants or intermediates.[1]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of aminothiophenes.

Problem 1: Low or No Product Yield

Issue: The reaction has resulted in a disappointingly low yield or no desired 2-aminothiophene product.

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation Base Selection: The choice and amount of base are crucial. For less reactive ketones, consider screening stronger bases like piperidine or morpholine.[1] Recent studies have also shown that catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, can be highly effective.[12] Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
Poor Sulfur Solubility or Reactivity Solvent Choice: Employ polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[1] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, excessive heat can promote side reactions.[1]
Steric Hindrance from Starting Materials Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1][6] Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times, especially for challenging substrates.[3][8][13]
Incorrect Stoichiometry or Reagent Purity Reagent Purity: Ensure all starting materials are pure and dry. Accurate Measurement: Precisely measure all reagents according to the optimized protocol.[1]
Problem 2: Formation of Significant Byproducts

Issue: The reaction mixture contains a substantial amount of byproducts, making purification challenging.

Possible Byproduct Mitigation Strategies
Unreacted Starting Materials Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Optimize Temperature: A moderate increase in temperature may drive the reaction forward. Catalyst: Consider a more effective catalyst system.[1]
Knoevenagel-Cope Intermediate Ensure Sufficient Sulfur: Verify that the correct stoichiometry of sulfur is used. Optimize Conditions for Cyclization: The reaction conditions (temperature, base) must be suitable for the cyclization step to proceed efficiently.[1]
Dimerization or Polymerization Adjust Reactant Concentration: Lowering the concentration of the reactants may reduce the rate of side reactions. Modify Reagent Addition: Slow, controlled addition of one of the reagents can sometimes minimize polymerization. Change the Solvent: The choice of solvent can influence the rates of competing reactions.[1]
Problem 3: Difficulty in Product Purification

Issue: Isolating the pure 2-aminothiophene from the crude reaction mixture is proving difficult.

Issue Solutions
Oily Product Instead of Crystals Induce Crystallization: Try dissolving the oil in a minimal amount of a volatile solvent and then adding a non-polar anti-solvent to precipitate the product. Seeding with a small crystal of the pure compound can also initiate crystallization.[14] Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to the formation of oils.[14]
Poor Separation in Column Chromatography Optimize Solvent System: The polarity of the eluent is critical. For non-polar to moderately polar aminothiophenes, a gradient of ethyl acetate in hexanes is a common starting point. Fine-tune the eluent system based on TLC analysis.[1][14]
Colored Impurities in the Final Product Preliminary Purification: Perform a preliminary purification step, such as washing the crude product with water to remove inorganic salts.[1] Activated Carbon: During recrystallization, adding activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.[14]

Part 3: Detailed Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis of a 2-Aminothiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[1]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[1]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[1]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[1]

Protocol 2: Two-Step Procedure for Sterically Hindered Ketones
  • Step 1: Synthesis of the α,β-Unsaturated Nitrile: In a round-bottom flask, dissolve the sterically hindered ketone (10 mmol) and the active methylene compound (10 mmol) in a suitable solvent (e.g., toluene). Add a catalytic amount of base (e.g., piperidine).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction mixture and remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can be used in the next step without further purification.

  • Step 2: Cyclization with Sulfur: Dissolve the crude α,β-unsaturated nitrile in a polar solvent such as ethanol or DMF.

  • Add elemental sulfur (12 mmol) and a suitable base (e.g., triethylamine).

  • Heat the mixture to 40-60 °C and monitor the reaction by TLC.

  • Upon completion, cool the mixture and isolate the product as described in Protocol 1.[6]

Protocol 3: Microwave-Assisted Gewald Synthesis
  • In a microwave-safe reaction vessel, combine the carbonyl compound (5 mmol), the active methylene compound (5 mmol), elemental sulfur (6 mmol), and a catalytic amount of base (e.g., piperidine) in a minimal amount of a high-boiling polar solvent (e.g., DMF or ethanol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1.[3][8][13]

Protocol 4: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).[1]

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.[14]

Protocol 5: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1][14]

Part 4: Advanced Topics & Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of 2-aminothiophenes to develop more sustainable methods.[8]

  • Use of Water as a Solvent: Several studies have successfully employed water as a solvent for the Gewald reaction, often in the presence of a suitable catalyst or under ultrasound irradiation.[8][9] This approach eliminates the need for volatile organic solvents.

  • Solvent-Free Synthesis using Ball-Milling: Mechanochemistry, specifically high-speed ball milling, has been used to perform the Gewald reaction under solvent-free conditions. This method can be catalytic in base and is conducted under aerobic conditions, offering a highly efficient and environmentally friendly alternative.[15][16]

  • Catalytic Approaches: While the Gewald reaction is often base-catalyzed, recent research has focused on developing more efficient and recyclable catalytic systems. These include the use of ionic liquids, solid-supported catalysts, and nanocatalysts.[8][12][17][18]

Part 5: Visualization & Diagrams

Gewald Reaction Mechanism

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition cluster_2 Cyclization & Tautomerization Carbonyl Carbonyl Unsaturated Nitrile Unsaturated Nitrile Carbonyl->Unsaturated Nitrile + Active Methylene Active Methylene Active Methylene Base Base Base->Unsaturated Nitrile Catalyzes Sulfur Adduct Sulfur Adduct Unsaturated Nitrile->Sulfur Adduct + Elemental Sulfur (S8) Sulfur Sulfur Aminothiophene Aminothiophene Sulfur Adduct->Aminothiophene Intramolecular Cyclization & Tautomerization

Caption: The three main stages of the Gewald aminothiophene synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Condensation Is Knoevenagel-Cope Condensation Efficient? Start->Check_Condensation Optimize_Base Optimize Base: - Screen different bases - Adjust concentration Check_Condensation->Optimize_Base No Check_Sulfur Is Sulfur Reactivity the Issue? Check_Condensation->Check_Sulfur Yes Optimize_Base->Check_Sulfur Remove_Water Remove Water: - Dean-Stark - Dehydrating agent Remove_Water->Check_Sulfur Optimize_Solvent Optimize Solvent: - Use polar solvents (EtOH, MeOH, DMF) Check_Sulfur->Optimize_Solvent Yes Check_Sterics Are Starting Materials Sterically Hindered? Check_Sulfur->Check_Sterics No Optimize_Solvent->Check_Sterics Optimize_Temp Optimize Temperature: - Gentle heating (40-60°C) Optimize_Temp->Check_Sterics Two_Step Use Two-Step Protocol Check_Sterics->Two_Step Yes Check_Stoichiometry Verify Stoichiometry and Reagent Purity Check_Sterics->Check_Stoichiometry No Two_Step->Check_Stoichiometry Microwave Consider Microwave Synthesis Microwave->Check_Stoichiometry Success Improved Yield Check_Stoichiometry->Success

Caption: A logical workflow for troubleshooting low product yield in aminothiophene synthesis.

Part 6: References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). PubMed Central. [Link]

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). SpringerLink. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. (2013). ResearchGate. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]

  • Reaction optimization studies of the modified Gewald reaction. (2013). ResearchGate. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2018). Sciforum. [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). J. Chem. React. Synthesis. [Link]

  • Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. (2015). ACS Publications. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Arkat USA. [Link]

  • Process for the purification of thiophenes. (2009). Google Patents.

  • List of purification methods in chemistry. Wikipedia. [Link]

  • Purification method of thiophene. (1997). Google Patents.

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Stability of Methyl 3-amino-5-methylthiophene-2-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Methyl 3-amino-5-methylthiophene-2-carboxylate.

Welcome to the technical resource center for Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS 76575-71-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you anticipate challenges, troubleshoot issues, and ensure the stability and integrity of your compound throughout your experimental workflows.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Understanding the stability of your specific derivative is paramount for reproducible results and successful downstream applications. This guide will focus on the two most common challenges encountered in the lab: stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the general stability and handling of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Q1: What are the primary functional groups on this molecule that are susceptible to degradation?

A: The molecule has three key functional groups, each with different reactivity profiles:

  • The Thiophene Ring: Thiophene is an aromatic heterocycle and is generally quite stable.[2][3] However, under very harsh acidic conditions, the thiophene ring can be susceptible to protonation and subsequent polymerization.[4] Extremely strong bases, such as organolithium reagents, can deprotonate the ring, potentially leading to ring-opening pathways.[5] For most common synthetic transformations, the ring itself is robust.

  • The 3-Amino Group (-NH₂): This is a nucleophilic and basic site. Under acidic conditions, it will readily protonate to form an ammonium salt (-NH₃⁺), which alters its reactivity and solubility.

  • The 2-Carboxylate Group (-COOCH₃): This methyl ester is the most common site of reaction under both acidic and basic conditions, where it can undergo hydrolysis.

Q2: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are typically 2-8°C.[6] This minimizes potential degradation from light, atmospheric moisture, and oxygen. The material is a solid at room temperature.

Q3: Is this compound stable in aqueous solutions?

A: Its stability in water is highly dependent on the pH. In neutral water, it is only slightly soluble and relatively stable for short durations.[7] However, in acidic or basic aqueous solutions, hydrolysis of the ester group is the primary concern. If you are preparing aqueous stock solutions, it is critical to use buffered systems and assess stability over your experimental timeframe.

Q4: My compound has discolored over time. Is it still usable?

A: Discoloration (e.g., turning yellowish or brownish) can be an indicator of degradation or oxidation. While minor color change may not significantly impact purity, it is a warning sign. Before use, we strongly recommend re-analyzing the material by an appropriate method (e.g., ¹H NMR, LC-MS, or melting point) to confirm its identity and purity. For critical applications, using freshly sourced or purified material is always the best practice.

Troubleshooting Guide: Stability Under Reaction Conditions

This guide provides solutions to specific problems you may encounter during synthesis.

Issue 1: Low Yield or No Reaction Under Acidic Conditions
  • Problem: I am attempting a reaction with Methyl 3-amino-5-methylthiophene-2-carboxylate using an acid catalyst (e.g., HCl, H₂SO₄, TsOH), but I am getting low yields or recovering my starting material.

  • Probable Cause 1: Ester Hydrolysis. The most common reaction under aqueous acidic conditions is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[8] This is an equilibrium-controlled process, and if water is present in your solvent system (even in trace amounts), the reaction may be driven towards the hydrolyzed, undesired byproduct.[9]

  • Solution 1: Rigorously Dry Conditions. Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere.

  • Probable Cause 2: Protonation of the Amino Group. The 3-amino group is basic and will be protonated by the acid catalyst. The resulting ammonium salt deactivates the thiophene ring, making it significantly less nucleophilic. If your intended reaction is an electrophilic aromatic substitution, this protonation will inhibit or prevent the reaction.

  • Solution 2: Use a Protecting Group. If the amino group's basicity is interfering, consider protecting it before proceeding with your acid-catalyzed step. Common protecting groups for anilines (e.g., Boc, Cbz) can be employed, though their stability to your specific acidic conditions must be verified.

Issue 2: Formation of an Unwanted Carboxylic Acid Product
  • Problem: My analysis (e.g., LC-MS, NMR) shows the formation of a product with a mass of 157 g/mol instead of my expected product. This corresponds to 3-amino-5-methylthiophene-2-carboxylic acid.

  • Probable Cause: Saponification or Acid Hydrolysis. You have inadvertently hydrolyzed the methyl ester.

    • Under Basic Conditions: This is known as saponification and is a very fast, irreversible reaction that produces the carboxylate salt.[10]

    • Under Acidic Conditions: This is acid-catalyzed hydrolysis, as described in Issue 1.[11]

  • Solution: Control pH and Temperature.

    • If the hydrolysis is undesired, ensure your reaction conditions are strictly neutral and anhydrous.

    • If you want to form the carboxylic acid, this is the correct pathway. For basic conditions, remember that you will form the carboxylate salt first. You must perform a separate acidic workup step (e.g., adding 1M HCl until pH ~2-3) to protonate the salt and isolate the neutral carboxylic acid.[10][12]

Issue 3: Reaction Mixture Turns Dark or Forms Polymeric Material
  • Problem: Upon adding a strong acid or base, my reaction mixture turns dark brown/black, and I am unable to isolate my desired product.

  • Probable Cause: Thiophene Ring Degradation. While robust, the thiophene ring is not indestructible.

    • Strong Acids: Concentrated, strong acids (especially at elevated temperatures) can induce polymerization of the electron-rich thiophene ring.[4]

    • Strong Bases: Very strong bases, particularly in polar aprotic solvents, can lead to complex degradation pathways, including potential ring-opening.[5]

  • Solution: Use Milder Conditions.

    • Acidic: Use the minimum catalytic amount of acid required. Avoid concentrated mineral acids if possible; consider milder acids like acetic acid or solid-supported acid catalysts. Run the reaction at the lowest effective temperature.

    • Basic: For ester hydrolysis, use milder conditions such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature, which is often sufficient and avoids the harshness of refluxing with sodium hydroxide.[10]

Data Summary & Key Parameters

The following table summarizes the expected behavior of Methyl 3-amino-5-methylthiophene-2-carboxylate under various conditions.

ConditionReagentsPrimary Reaction/BehaviorStability Recommendation
Strongly Acidic >1M HCl, H₂SO₄ (conc.)Rapid ester hydrolysis. Protonation of -NH₂. Potential for ring polymerization at high T.Avoid. If required, use low temperatures and monitor closely.
Mildly Acidic Acetic Acid, cat. TsOHSlow ester hydrolysis. Protonation of -NH₂.Use with caution. Ensure anhydrous conditions if hydrolysis is not desired.
Neutral pH 7, H₂O, buffered soln.Generally stable for short periods.Stable. Best for storage of aqueous solutions (if solubility permits).
Mildly Basic K₂CO₃, Et₃NGenerally stable. -NH₂ is unreactive.Stable. Suitable for reactions where the ester must remain intact.
Strongly Basic 1M NaOH, KOH, LiOHRapid and irreversible ester hydrolysis (saponification) to the carboxylate salt.Unstable. Use these conditions specifically for ester cleavage.

Mechanistic Insights: Degradation Pathways

Understanding the mechanisms of the key degradation pathways is crucial for rational experimental design.

Acid-Catalyzed Ester Hydrolysis

This is a reversible, multi-step process. The key is the initial protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water.

Acid_Hydrolysis cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Regeneration Ester Ester (R-COOCH₃) H_plus H⁺ Protonated_Ester Protonated Ester Ester->Protonated_Ester 1. Protonation H2O H₂O Tetrahedral_Int Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Int 2. H₂O Attack Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Methanol_Loss Protonated Acid Proton_Transfer->Methanol_Loss 4. Elimination of CH₃OH Carboxylic_Acid Carboxylic Acid (R-COOH) Methanol_Loss->Carboxylic_Acid 5. Deprotonation

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Promoted Ester Hydrolysis (Saponification)

This pathway is irreversible due to the final deprotonation step. The direct attack of the hydroxide ion is followed by the elimination of an alkoxide, which then acts as a base.

Base_Hydrolysis Ester Ester (R-COOCH₃) Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int 1. Nucleophilic Attack of ⁻OH OH_minus ⁻OH Carboxylic_Acid Carboxylic Acid (R-COOH) Tetrahedral_Int->Carboxylic_Acid 2. Elimination of ⁻OCH₃ Alkoxide Methoxide (⁻OCH₃) Carboxylate Carboxylate Salt (R-COO⁻) Carboxylic_Acid->Carboxylate 3. Irreversible Deprotonation Methanol Methanol (CH₃OH)

Caption: Mechanism of base-promoted ester hydrolysis (saponification).

Experimental Protocols

The following are self-validating protocols to quantitatively assess the stability of your compound.

Protocol 1: Stability Assessment in Acidic Media (1M HCl)
  • Preparation: Prepare a 1 mg/mL stock solution of Methyl 3-amino-5-methylthiophene-2-carboxylate in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Reaction Setup: In a clean vial, add 9.9 mL of 1M HCl. To this, add 0.1 mL of your 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL. This creates a 99:1 aqueous:organic environment. Prepare a control sample by adding 0.1 mL of the stock solution to 9.9 mL of HPLC-grade water.

  • Time Points: Immediately after preparation (T=0), inject an aliquot of the acidic solution and the control solution onto an appropriate HPLC system (e.g., C18 column with a water/acetonitrile gradient).

  • Incubation: Store the reaction vial at a controlled temperature (e.g., room temperature, 25°C).

  • Analysis: At subsequent time points (e.g., T=1h, 4h, 8h, 24h), inject another aliquot onto the HPLC.

  • Validation & Interpretation:

    • Compare the peak area of the parent compound at each time point relative to T=0. A decrease in the parent peak area indicates degradation.

    • Look for the appearance of new peaks. The primary degradation product, 3-amino-5-methylthiophene-2-carboxylic acid, will have a shorter retention time due to its increased polarity.

    • The control sample in pure water should show minimal degradation, validating that the acid is the cause.

Protocol 2: Stability Assessment in Basic Media (Saponification Monitoring)
  • Reaction Setup: Dissolve 100 mg of Methyl 3-amino-5-methylthiophene-2-carboxylate in 5 mL of THF or Methanol. Add 5 mL of 1M NaOH. Stir at room temperature.

  • TLC Monitoring: Prepare a TLC plate with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Spot the starting material as a reference.

  • Time Points: At T=0, 5 min, 15 min, and 30 min, take a small aliquot from the reaction mixture, quench it in a separate vial containing a small amount of 1M HCl (to neutralize the base and protonate the product), and spot it on the TLC plate.

  • Validation & Interpretation:

    • The starting material spot should diminish over time.

    • A new, more polar spot (lower Rf) corresponding to the carboxylic acid product should appear and intensify.

    • The reaction is complete when the starting material spot is no longer visible on the TLC. This provides a semi-quantitative, real-time assessment of the reaction rate and confirms the transformation.

By understanding the inherent reactivity of Methyl 3-amino-5-methylthiophene-2-carboxylate and employing these troubleshooting strategies and validation protocols, you can navigate its use in your research with greater confidence and success.

References

  • Gewald reaction - Wikipedia. Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. Semantic Scholar. [Link]

  • Gewald Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Semantic Scholar. [Link]

  • Why is thiophene stable to acid? : r/OrganicChemistry - Reddit. Reddit. [Link]

  • Base-induced deprotonation and ring opening of thiophene and some of its derivatives. ScienceDirect. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. MDPI. [Link]

  • Thiophene. SlideShare. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. MDPI. [Link]

  • Reactivity order is pyrrole>furan >thiophene . What is the reason? - Quora. Quora. [Link]

  • Saponification-Typical procedures - OperaChem. OperaChem. [Link]

  • Explained: Why Thiophene Is More Stable Than Pyrrole And Furan - Aakash Blog. Aakash Institute. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. TÜBİTAK Academic Journals. [Link]

  • Thiophene - Wikipedia. Wikipedia. [Link]

  • (PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. ResearchGate. [Link]

  • (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations - ResearchGate. ResearchGate. [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives - ResearchGate. ResearchGate. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. PrepChem.com. [Link]

  • Ester to Acid - Common Conditions. The Organic Chemistry Tutor. [Link]

  • (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds - ResearchGate. ResearchGate. [Link]

  • Synthetic strategies and functional reactivity of versatile thiophene synthons - ResearchGate. ResearchGate. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Dergipark. [Link]

  • 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952. PubChem. [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchGate. ResearchGate. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

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  • Hydrolysis of Esters and Amides | Dalal Institute. Dalal Institute. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Institutes of Health. [Link]

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Technical Support Center: A Troubleshooting Guide for the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful multicomponent reaction to synthesize polysubstituted 2-aminothiophenes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying logic and field-proven insights to help you navigate challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and why is it significant?

The Gewald reaction is a one-pot, multicomponent reaction that synthesizes a 2-aminothiophene ring from a carbonyl compound (a ketone or aldehyde), an α-activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur, all in the presence of a base.[1][2] Its significance lies in its efficiency and versatility, providing a straightforward route to highly functionalized thiophenes.[2][3] These thiophene derivatives are crucial structural motifs in numerous pharmaceuticals, agrochemicals, and dyes.[4][5]

Q2: Can you outline the core mechanism of the Gewald reaction?

Certainly. The reaction is understood to proceed through three primary stages, although the exact mechanism of sulfur addition is still a subject of detailed study.[1][6][7][8]

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, also known as a Knoevenagel-Cope adduct.[1][9][10] The base deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl carbon.

  • Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the unsaturated nitrile intermediate. This forms a sulfur-adduct.[9]

  • Ring Closure and Tautomerization: The terminal sulfur atom of the adduct then performs an intramolecular nucleophilic attack on the cyano group, leading to the formation of a five-membered imino-thiophene ring.[6] This intermediate rapidly tautomerizes to the more stable 2-aminothiophene aromatic system to yield the final product.[1][9]

Below is a diagram illustrating this mechanistic pathway.

Gewald_Mechanism Gewald Reaction Mechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Ketone Ketone/Aldehyde KC_Adduct α,β-Unsaturated Nitrile (Knoevenagel-Cope Adduct) Ketone->KC_Adduct Nitrile α-Activated Nitrile Nitrile->KC_Adduct + Base Sulfur Sulfur (S₈) Base Base S_Adduct Sulfur Adduct KC_Adduct->S_Adduct + S₈, Base Cyclized_Intermediate Cyclized Intermediate (Iminothiophene) S_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

Caption: The mechanistic pathway of the Gewald reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue encountered. The solution often lies in systematically evaluating each component and condition of the reaction.

Q: My reaction is not working. Where should I start?

A: Start by re-examining the Knoevenagel-Cope condensation, as it is the foundational first step.[1][10] If this step fails, the rest of the reaction cannot proceed.

Possible Cause & Solution: Inefficient Knoevenagel-Cope Condensation

  • Causality: This condensation is an equilibrium reaction that produces water. An accumulation of water can inhibit the reaction by shifting the equilibrium back towards the starting materials. Less reactive ketones, particularly aryl ketones, can be sluggish in this step.[11][12]

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical.[11] Secondary amines like morpholine or piperidine are often excellent catalysts because they can form an enamine intermediate, providing an alternative, often more efficient, reaction pathway. For sluggish ketones, consider switching from a tertiary amine like triethylamine (Et₃N) to morpholine.[12]

    • Water Removal: If you suspect water is inhibiting the reaction, especially during scale-up, consider using a Dean-Stark apparatus to physically remove water as it forms.

    • Catalyst Loading: While often used in catalytic amounts, for very unreactive substrates, a stoichiometric amount of the amine base may be required.[4]

Q: I've confirmed the condensation is happening, but my yield is still low. What's next?

A: The next critical phase is the sulfur addition and cyclization. Issues here often relate to solubility, reactivity, and temperature.

Possible Cause & Solution: Poor Sulfur Reactivity or Solubility

  • Causality: Elemental sulfur exists as a stable S₈ crown. For it to participate in the reaction, this ring must be opened, a process facilitated by the amine base and gentle heating. Sulfur also has poor solubility in many organic solvents at room temperature.

  • Troubleshooting Steps:

    • Solvent Choice: Use polar solvents like ethanol, methanol, or dimethylformamide (DMF) to improve the solubility and reactivity of sulfur.[2][3][11]

    • Temperature Control: Gently heat the reaction mixture, typically to 40–60 °C.[11] This provides the energy to help activate the sulfur ring without promoting side reactions. Caution: Excessive heat can lead to the polymerization of sulfur or other unwanted byproducts.

    • Sulfur Quality: Use finely powdered sulfur to maximize surface area and improve dispersion in the reaction mixture.[2]

Possible Cause & Solution: Steric Hindrance

  • Causality: Sterically bulky ketones or nitriles can slow down both the initial condensation and the final cyclization steps.

  • Troubleshooting Steps:

    • Adopt a Two-Step Protocol: For challenging substrates, a two-step procedure is often more effective.[3][11] First, perform the Knoevenagel-Cope condensation and isolate the resulting α,β-unsaturated nitrile. Then, in a second step, react this purified intermediate with sulfur and base. This allows you to optimize conditions for each distinct stage of the reaction.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for sterically hindered or unreactive substrates.[1][13][14] The focused heating often overcomes activation energy barriers more efficiently than conventional heating.

ParameterRecommendation for Standard SubstratesRecommendation for Hindered/Unreactive SubstratesRationale
Base Triethylamine, PiperidineMorpholine[12]Morpholine can facilitate the reaction via an enamine mechanism, which can be more effective for less reactive ketones.
Solvent Ethanol, MethanolDMF, Dioxane[3]Higher boiling, polar aprotic solvents can improve solubility and allow for higher reaction temperatures if needed.
Procedure One-potTwo-step (isolate Knoevenagel adduct first)[11]Allows for optimization of each reaction step independently.
Energy Conventional Heating (40-60 °C)Microwave Irradiation[1]Provides rapid, efficient heating that can overcome higher activation barriers.
Problem 2: Significant Byproduct Formation
Q: My TLC/LCMS shows multiple spots. What are the likely side products and how can I avoid them?

A: Unwanted side products can arise from incomplete reactions or competing reaction pathways. Identifying them is key to mitigation.

Possible Byproduct & Mitigation Strategy

  • Unreacted Starting Materials:

    • Identification: The presence of your initial ketone and/or active methylene nitrile.

    • Mitigation: This indicates an incomplete reaction. Increase the reaction time, optimize the temperature (a slight increase may help), or re-evaluate your choice of base/catalyst for better efficiency.[11]

  • Knoevenagel-Cope Intermediate:

    • Identification: The α,β-unsaturated nitrile is observed.

    • Mitigation: This suggests the sulfur addition and/or cyclization steps are the bottleneck. Ensure sufficient sulfur is present and that the reaction temperature and base are adequate to facilitate the latter stages of the mechanism.[11]

  • Dimerization of the Knoevenagel Adduct:

    • Identification: A product with approximately double the mass of the unsaturated nitrile intermediate may be observed.

    • Causality: The α,β-unsaturated nitrile can undergo a base-catalyzed Michael addition with another molecule of itself, followed by a Thorpe-Ziegler cyclization, leading to a six-membered diene byproduct.[15]

    • Mitigation: This side reaction is highly dependent on reaction conditions. Sometimes, this dimer can be converted to the desired thiophene under the right conditions.[15] Strategies to favor the desired reaction include adjusting reactant concentrations or the rate of addition of reagents.

Troubleshooting_Workflow Gewald Reaction Troubleshooting Workflow Start Reaction Outcome? LowYield Low / No Yield Start->LowYield Poor Byproducts Byproduct Formation Start->Byproducts Impure GoodYield Good Yield Start->GoodYield Success CheckKC Check Knoevenagel-Cope Condensation Step LowYield->CheckKC AnalyzeByproducts Identify Byproducts (TLC, LCMS) Byproducts->AnalyzeByproducts CheckSulfur Check Sulfur Addition & Cyclization CheckKC->CheckSulfur KC Step OK OptimizeBase Optimize Base Selection & Water Removal CheckKC->OptimizeBase KC Step Fails CheckSulfur->GoodYield Sulfur Step OK CheckSterics Consider Steric Hindrance CheckSulfur->CheckSterics Sulfur Step Fails TwoStep Switch to Two-Step Protocol or Microwave CheckSterics->TwoStep AdjustConditions Adjust Conditions to Minimize Side Reactions AnalyzeByproducts->AdjustConditions OptimizeTemp Optimize Temperature & Solvent

Caption: A logical workflow for troubleshooting common Gewald reaction issues.

Problem 3: Difficulty with Product Purification
Q: My crude product is an oil/dark solid and is difficult to purify. What are the best practices?

A: Purification can be challenging due to the presence of elemental sulfur and polar byproducts.

Possible Cause & Solution: Contamination and Product Properties

  • Causality: Unreacted elemental sulfur can precipitate with the product, and baseline impurities can complicate crystallization. The 2-aminothiophene products themselves can be colorful solids or oils.

  • Troubleshooting Steps:

    • Sulfur Removal: Before workup, some unreacted sulfur can be removed by filtering the hot reaction mixture (if the product is soluble). A common purification trick is to wash the crude product dissolved in an organic solvent with a saturated sodium sulfide (Na₂S) solution, which reacts with elemental sulfur to form water-soluble thiosulfates. Use with caution in a well-ventilated fume hood.

    • Recrystallization: This is the most powerful technique for purifying solid 2-aminothiophenes.[11] Common solvent systems include ethanol, methanol, or mixtures like ethyl acetate/hexanes. Perform small-scale solvent screening to find the ideal system where your product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: If recrystallization fails or the product is an oil, silica gel chromatography is the next step. Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate to first elute non-polar impurities and then your product.

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis

This protocol provides a standard starting point for the synthesis of a 2-aminothiophene from a ketone.

Materials:

  • Ketone (e.g., cyclohexanone): 10 mmol, 1.0 equiv.

  • Active Methylene Nitrile (e.g., malononitrile): 10 mmol, 1.0 equiv.

  • Elemental Sulfur (powdered): 10 mmol, 1.0 equiv.

  • Base (e.g., morpholine): 2 mmol, 0.2 equiv.

  • Solvent (e.g., Ethanol): 20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (10 mmol), active methylene nitrile (10 mmol), and ethanol (20 mL).

  • Add the powdered elemental sulfur (10 mmol) to the mixture.

  • Add the base (2 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • The product often precipitates upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization or column chromatography.[11]

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 4, 2026, from [Link]

  • Perciaccante, R., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Mack, T. L., & Geyer, A. G. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 13638-13649. [Link]

  • ResearchGate. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]

  • Ghaedi, A., & Zare, F. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

  • ResearchGate. (2025). Gewald reaction and apply in drug synthesis. [Link]

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. (2025). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of Methyl 3-amino-5-methylthiophene-2-carboxylate. This crucial heterocyclic building block, often synthesized via the Gewald reaction, presents unique purification challenges due to the nature of this multi-component, one-pot synthesis.[1][2][3] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high purity.

Section 1: Troubleshooting Common Purification Issues (FAQs)

This section addresses the most frequent challenges encountered during the isolation and purification of the target compound.

Q1: My crude product is a brown, oily residue or a sticky semi-solid instead of the expected crystalline solid. What went wrong?

A1: This is the most common issue and typically points to the presence of several impurities preventing crystallization. The Gewald reaction, while efficient, is notorious for generating a complex mixture.[1][4]

  • Causality: The oily nature arises from a combination of factors:

    • Unreacted Starting Materials: Residual ketone, methyl cyanoacetate, or the base catalyst (e.g., morpholine, triethylamine) can remain.[1]

    • Reaction Intermediates: The initial Knoevenagel-Cope condensation produces an α,β-unsaturated nitrile intermediate.[5][6] Incomplete reaction or side reactions can leave this and other intermediates, such as polysulfides, in the crude mixture.[5][6]

    • Low-Melting Point Eutectic: The combination of your target compound with these various impurities lowers the overall melting point of the mixture, preventing it from solidifying even if a significant amount of product has formed.

  • Troubleshooting Action: Direct crystallization is unlikely to succeed. Your primary path forward is purification by silica gel column chromatography to separate the product from these more polar and non-polar contaminants. A preliminary distillation under reduced pressure can sometimes remove volatile starting materials before chromatography.[7]

Q2: My crude solid product is contaminated with a bright yellow, insoluble powder. What is it and how do I remove it?

A2: This is almost certainly elemental sulfur.

  • Causality: The Gewald reaction requires a stoichiometric amount of elemental sulfur.[1] Despite the reaction temperature (typically 40-60 °C), sulfur's solubility in common organic solvents like methanol or ethanol is poor.[1] Inefficient stirring or slight excess can lead to a significant amount of unreacted sulfur precipitating with your product upon cooling.

  • Troubleshooting Action:

    • Pre-Purification Wash: Before attempting recrystallization, slurry the crude solid in a minimal amount of a solvent in which your product has low solubility but sulfur is even less soluble, such as cold ethanol, and filter. This may remove some sulfur.

    • Hot Filtration during Recrystallization: The most effective method is to perform a hot filtration during the recrystallization process. Dissolve the crude product in the minimum amount of a hot recrystallization solvent (e.g., methanol). The desired product will dissolve, while the elemental sulfur will remain as a fine yellow suspension. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the sulfur. Allow the clear filtrate to cool and crystallize.

Q3: My recrystallization attempt resulted in "oiling out," where a liquid phase separates instead of crystals forming. How can I fix this?

A3: "Oiling out" occurs when the dissolved compound becomes supersaturated at a temperature that is below its melting point but above the temperature at which it would spontaneously crystallize. The high concentration of remaining impurities is a primary cause.

  • Causality: The impurities disrupt the crystal lattice formation, preventing the orderly arrangement of molecules required for crystallization. The separated oil is essentially a highly concentrated, impure liquid form of your product.

  • Troubleshooting Action:

    • Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil and then add more of the hot solvent to decrease the concentration. This lowers the saturation point, often allowing for proper crystal formation upon slow cooling.

    • Change Solvent System: Your chosen solvent may be too "good" or too "poor." If the compound is excessively soluble, it won't crystallize. If it's poorly soluble, it crashes out as an amorphous solid or oil. Refer to the solvent selection table below (Table 2) and consider a binary solvent system (e.g., Ethyl Acetate/Hexane) where the product is soluble in one and insoluble in the other. Dissolve in the "good" solvent and slowly add the "poor" solvent (the "anti-solvent") until turbidity persists, then heat to clarify and cool slowly.

    • Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Section 2: Purification Workflows & Protocols

The choice between recrystallization and chromatography depends on the state and purity of your crude product.

Purification Decision Workflow

The following diagram illustrates a logical workflow for purifying your crude Methyl 3-amino-5-methylthiophene-2-carboxylate.

G start Crude Product from Workup decision1 Is the product a solid or an oil? start->decision1 solid_path Solid / Semi-Solid decision1->solid_path Solid oil_path Brown / Tarry Oil decision1->oil_path Oil decision2 Bright yellow (sulfur) contamination? solid_path->decision2 chromatography Silica Gel Column Chromatography oil_path->chromatography sulfur_yes Yes decision2->sulfur_yes Yes sulfur_no No decision2->sulfur_no No hot_filtration Recrystallization with Hot Filtration sulfur_yes->hot_filtration recrystallization Direct Recrystallization sulfur_no->recrystallization analysis Purity Analysis (TLC, NMR, MP) hot_filtration->analysis recrystallization->analysis chromatography->analysis

Caption: Decision workflow for purification.

Protocol 1: Optimized Recrystallization from Methanol

This method is ideal for crude products that are solid and relatively free of oily impurities. Methanol is frequently cited as an effective solvent for this compound.[7][8]

Objective: To remove residual elemental sulfur and other minor impurities by leveraging differences in solubility.

Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of methanol (e.g., 15-20 mL). Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding methanol portion-wise (1-2 mL at a time) to the boiling mixture until all the desired compound has just dissolved, creating a saturated solution. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (if necessary): If insoluble yellow sulfur is present, perform a hot filtration now. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution quickly through the filter paper. Wash the original flask and filter paper with a small amount of hot methanol to recover any remaining product.

  • Slow Cooling: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified white/pale yellow crystals under vacuum. The expected melting point for the pure 5-methyl isomer is approximately 72°C.[8]

Protocol 2: Silica Gel Column Chromatography

This is the method of choice for oily crude products or when recrystallization fails to achieve the desired purity.

Objective: To separate the target compound from both more polar (e.g., base catalyst) and less polar (e.g., Knoevenagel intermediate) impurities.

Methodology:

  • Select Eluent System: A common and effective mobile phase is a mixture of Ethyl Acetate (EtOAc) and Hexane (or Petroleum Ether).[9][10] Determine the optimal ratio using Thin Layer Chromatography (TLC). Aim for a ratio that gives your product an Rf value of ~0.3.

  • Prepare the Column: Pack a glass chromatography column with silica gel (200-300 mesh) using your chosen eluent as a slurry. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading: Dissolve the crude oil in a minimum volume of dichloromethane[7] or the eluent mixture. Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product, which should now be a solid.

  • Final Polish (Optional): A final, quick recrystallization of the solid obtained from chromatography can be performed to yield highly pure, crystalline material.

Section 3: Data Tables for Reference

Table 1: Common Impurities & Identification
ImpurityTypeLikely SourceIdentification Notes (TLC/NMR)
Elemental SulfurReagentIncomplete reactionInsoluble yellow solid. Does not show on UV-active TLC plates.
Morpholine/TriethylamineCatalystSynthesisHigh Rf on TLC with polar eluents. May appear as broad signals in ¹H NMR.
Unreacted KetoneReagentIncomplete reactionCharacteristic C=O stretch in IR. Specific signals in ¹H NMR.
Knoevenagel AdductIntermediateSide reactionConjugated system, likely UV-active on TLC. Different Rf from the product.
PolysulfidesIntermediateReaction mechanismCan contribute to color and oily nature. May lead to complex NMR signals.[5]
Table 2: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Comments
MethanolPolar Protic65Highly Recommended. Good solubility when hot, lower when cold.[7][8]
EthanolPolar Protic78Recommended. Similar properties to methanol, slightly higher boiling point.[11]
Ethyl AcetatePolar Aprotic77Good "dissolving" solvent. Often used with Hexane as an anti-solvent.
Hexane / Pet. EtherNon-polar69Anti-solvent. Product is poorly soluble. Used to precipitate the product from another solvent.
DichloromethanePolar Aprotic40High solubility, often too good for recrystallization. Better for chromatography loading.
WaterVery Polar100Product is only slightly soluble.[7] Not recommended for primary recrystallization.

Section 4: Purity Verification

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of techniques is essential for unambiguous confirmation.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot. Run a co-spot with the starting materials to ensure they are absent.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) that matches the literature value is a strong indicator of purity. Impure compounds exhibit a broad and depressed melting point. The reported melting point for Methyl 3-amino-5-methylthiophene-2-carboxylate is ~72°C.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The ¹H NMR spectrum of the pure product should show sharp signals corresponding to the methyl ester, the thiophene ring methyl group, the amino protons, and the thiophene ring proton, with correct integration values.[7]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC can provide a precise percentage of purity.[12]

References

  • Putrov, D., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Bahho, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Bahho, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Dabiri, M., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

  • NIH. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • MDPI. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. [Link]

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating unexpected byproducts, particularly in the context of the Gewald reaction and related multicomponent syntheses.[1][2][3] As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and problems encountered during aminothiophene synthesis.

Q1: My reaction yield is significantly lower than expected, and I see multiple spots on my TLC plate. What are the likely culprits?

A1: Low yields and multiple TLC spots are classic indicators of competing side reactions or incomplete conversion. The most common issues in a Gewald-type synthesis include:

  • Incomplete Knoevenagel-Cope Condensation: The initial condensation between your carbonyl compound and the active methylene nitrile is a critical first step.[4] If this equilibrium is unfavorable, you will retain starting materials.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial. For less reactive ketones, consider screening stronger bases like piperidine or morpholine in place of triethylamine.[5]

      • Water Removal: This condensation produces water, which can inhibit the reaction. For stubborn cases, employing a Dean-Stark apparatus or adding a dehydrating agent can drive the reaction forward.[5]

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) can be difficult to dissolve and activate.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF or polar protic solvents such as ethanol or methanol generally improve the solubility and reactivity of sulfur.[5]

      • Temperature: Gentle heating (typically 40-60 °C) can enhance sulfur's reactivity, but be cautious, as excessive heat can promote side reactions.[5]

  • Unreacted Starting Materials: This is the simplest explanation and should be ruled out first.

    • Troubleshooting: Optimize reaction time and temperature. Consider a more effective catalyst if the issue persists.[5]

Q2: I've isolated a byproduct with a molecular weight that appears to be a dimer of my expected Knoevenagel-Cope intermediate. What is this, and how can I prevent its formation?

A2: You are likely observing the formation of a six-membered hexa-1,3-diene byproduct.[6][7] This occurs when the α,β-unsaturated nitrile intermediate undergoes a base-promoted Michael addition with itself, followed by a Thorpe-Ziegler cyclization.[6][8]

  • Causality: This side reaction becomes significant when the sulfur addition and subsequent cyclization to the thiophene ring are slow. The intermediate is left to react with itself.

  • Mitigation Strategies:

    • Control Reagent Addition: Add the base slowly to the reaction mixture to avoid a high concentration at any given time, which can favor dimerization.

    • Optimize Reaction Conditions: Ensure that the reaction conditions (temperature, solvent) are optimal for the sulfur addition and cyclization steps to proceed efficiently, thus consuming the intermediate before it can dimerize.[5] In some cases, running the reaction at a slightly higher concentration can favor the desired intramolecular cyclization over the intermolecular dimerization.

Q3: My final product is contaminated with a persistent, foul-smelling impurity. What is it, and how can I remove it?

A3: The foul odor is likely due to residual sulfur-containing impurities, such as mercaptans or sulfides, which can form from side reactions with elemental sulfur.[9] Standard purification techniques like column chromatography may not be sufficient to remove these highly nonpolar and often volatile compounds.

  • Purification Protocol:

    • Aqueous Workup: After the reaction is complete, perform a thorough aqueous workup. Washing the organic layer with a dilute solution of sodium bicarbonate can help neutralize any acidic impurities.

    • Oxidative Treatment: A mild oxidative wash can be effective. Carefully treat the crude product with a dilute solution of hydrogen peroxide or sodium hypochlorite. This will oxidize the foul-smelling mercaptans to less odorous disulfides or sulfonic acids, which are more easily removed.

    • Recrystallization: Recrystallization is often more effective than chromatography for removing trace, structurally similar impurities. Experiment with different solvent systems.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex challenges.

Guide 2.1: Characterizing and Eliminating Michael Addition Byproducts

A less commonly considered but significant byproduct can arise from the Michael addition of the active methylene compound to the Knoevenagel intermediate.[10][11]

The Problem: An unexpected adduct is formed, often leading to a complex mixture of diastereomers, which complicates purification and spectral interpretation.

Mechanism of Formation:

Michael_Addition_Byproduct Start Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Start->Carbanion Deprotonation Intermediate Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Michael_Adduct Michael Adduct (Unexpected Byproduct) Intermediate->Michael_Adduct Base Base Carbanion->Michael_Adduct 1,4-Conjugate Addition

Caption: Formation of a Michael adduct byproduct.

Troubleshooting Protocol:

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. The Michael adduct will typically have a different polarity than the starting materials and the desired product.

  • Order of Addition: A crucial preventative measure is to control the relative concentrations of the reactants. Pre-forming the Knoevenagel intermediate in a separate step before the addition of sulfur can sometimes mitigate this side reaction.[5]

  • Stoichiometry Control: Ensure precise stoichiometry. An excess of the active methylene compound can increase the likelihood of Michael addition.

Analytical Characterization:

The following table summarizes the expected spectroscopic signatures for a Michael adduct byproduct compared to the desired 2-aminothiophene.

Spectroscopic TechniqueDesired 2-AminothiopheneMichael Adduct Byproduct
¹H NMR Aromatic protons in the thiophene ring (typically δ 6.0-7.5 ppm). Broad singlet for the -NH₂ group.Aliphatic protons from the newly formed C-C bond. More complex splitting patterns due to diastereomers. Absence of aromatic thiophene signals.
¹³C NMR Quaternary carbons of the thiophene ring (typically δ 100-150 ppm).Additional aliphatic carbon signals.
IR N-H stretching of the primary amine (around 3300-3500 cm⁻¹). C=C stretching in the aromatic ring.C≡N stretching (around 2250 cm⁻¹). C=O stretching if an ester was used.
Mass Spectrometry Molecular ion peak corresponding to the expected product.Molecular ion peak corresponding to the sum of the Knoevenagel intermediate and the active methylene compound.
Guide 2.2: Protocol for GC-MS Analysis of Volatile Byproducts

For identifying volatile impurities, a robust GC-MS method is indispensable.[12]

Objective: To identify and semi-quantify volatile and semi-volatile byproducts in a crude aminothiophene reaction mixture.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A standard non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 amu.

  • Data Analysis:

    • Identify the peak for your desired 2-aminothiophene based on its expected mass spectrum.

    • For unknown peaks, compare their mass spectra against a spectral library (e.g., NIST).

    • Pay close attention to fragmentation patterns that might indicate the presence of unreacted starting materials or common byproducts like the dimerized intermediate.

Section 3: Advanced Mechanistic Considerations and Preventative Strategies

A deeper understanding of the reaction mechanism can help in designing experiments that minimize byproduct formation from the outset.

The Role of Polysulfides:

Recent computational studies have highlighted the complex role of polysulfide intermediates in the Gewald reaction.[13][14] The reaction does not proceed through a simple sulfur addition. Instead, a complex equilibrium of polysulfide chains of varying lengths is likely present in the reaction mixture. The final cyclization to the thiophene is the thermodynamic driving force that funnels these intermediates to the desired product.[13][14]

Workflow for Proactive Byproduct Minimization:

Proactive_Minimization Start Start: Reaction Design Purity Step 1: Reagent Purity Check (GC-MS, NMR) Start->Purity Conditions Step 2: Optimize Reaction Conditions (Base, Solvent, Temperature) Purity->Conditions Monitoring Step 3: In-Process Monitoring (TLC, LC-MS) Conditions->Monitoring Workup Step 4: Strategic Workup & Purification (Aqueous Wash, Recrystallization) Monitoring->Workup Characterization Step 5: Full Characterization (NMR, MS, IR) Workup->Characterization Success End: Pure Aminothiophene Characterization->Success

Caption: A proactive workflow for minimizing byproducts.

Key Preventative Strategies:

  • Reagent Purity: Always use high-purity starting materials. Impurities in the carbonyl compound or active methylene nitrile can lead to a host of unexpected side products.

  • Microwave-Assisted Synthesis: For challenging substrates, particularly those with steric hindrance, microwave irradiation has been shown to improve yields and reduce reaction times, thereby minimizing the window for side reactions to occur.[4][5]

  • Alternative Synthetic Routes: For some target molecules, the Gewald reaction may not be the optimal choice. Consider alternative named reactions for aminothiophene synthesis, such as the Fiesselmann thiophene synthesis or variations of the Paal-Knorr thiophene synthesis, which may offer better selectivity for your specific substrate.

By approaching aminothiophene synthesis with a proactive mindset, understanding the potential pitfalls, and being equipped with the right analytical tools, you can significantly improve the efficiency and success of your research and development efforts.

References

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2023). PubMed. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Bone, A., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link]

  • Alternative 3CR synthesis of 2-aminothiophene 80g developed by Yerande et al. (n.d.). ResearchGate. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). ResearchGate. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]

  • Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. (2005). Synthetic Communications. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. [Link]

  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). SynOpen. [Link]

  • Process for the purification of thiophene. (1956).
  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2016). International Journal of Pharmacy and Biological Sciences. [Link]

  • An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles. (2022). Chemistry of Materials. [Link]

  • A New Four-Component Reaction Involving Michael Addition and Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. (2018). ResearchGate. [Link]

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  • SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. (2013). Revue Roumaine de Chimie. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]

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  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

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Technical Support Center: Scaling Up the Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial synthetic processes. Thiophene and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making robust and scalable synthetic routes essential.[1][2][] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work, grounded in mechanistic principles and practical, field-proven insights.

Section 1: Foundational Synthetic Routes & Common Scale-Up Challenges

Thiophene rings can be constructed from appropriately substituted open-chain precursors or by functionalizing a pre-existing thiophene nucleus.[1] Several named reactions are cornerstones of thiophene synthesis, each with its own set of advantages and challenges, particularly during scale-up.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that provides access to highly functionalized 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4] It is a versatile and widely used method due to the availability of starting materials and mild reaction conditions.[4][5]

Question: My Gewald reaction is resulting in low or no yield of the desired 2-aminothiophene. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in a Gewald synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[4][6]

    • Base Selection: The choice of base is crucial. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used.[6] For less reactive ketones, a stronger base or screening different bases may be necessary.[6]

    • Water Removal: This condensation produces water, which can inhibit the reaction.[6] On a larger scale, the use of a Dean-Stark apparatus or the addition of a dehydrating agent can be beneficial.[6]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) enhance the solubility and reactivity of sulfur.[6]

    • Temperature: Gentle heating (typically 40-60 °C) can improve sulfur's reactivity. However, excessive heat can promote side reactions.[6]

  • Steric Hindrance: Sterically hindered ketones can be challenging substrates.[6]

    • Two-Step Procedure: A modified approach where the α,β-unsaturated nitrile is isolated first from the Knoevenagel-Cope condensation, and then reacted with sulfur and base in a separate step, can be more effective.[4][6]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates.[6][7]

  • Incorrect Stoichiometry: Precise measurement of reagents is critical. Ensure all starting materials are pure and dry.[6]

Question: I am observing significant amounts of byproducts in my Gewald reaction, complicating purification. What are these byproducts and how can I mitigate their formation?

Answer: Common byproducts in the Gewald synthesis include unreacted starting materials, the intermediate α,β-unsaturated nitrile, and dimers or polymers.[6]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[6] To address this, consider increasing the reaction time or optimizing the temperature.[6]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.[6] Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[6]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[6] To minimize this, you can try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[6]

The Paal-Knorr Thiophene Synthesis

This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form a substituted thiophene.[1][8] Commonly used sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[1][9]

Question: My Paal-Knorr synthesis is producing a significant amount of a furan byproduct. How can I improve the selectivity for the thiophene product?

Answer: Furan formation is a common competing side reaction in the Paal-Knorr synthesis, as the reagents used for sulfurization can also act as dehydrating agents.[1][9]

  • Choice of Sulfurizing Agent: While phosphorus pentasulfide is traditionally used, Lawesson's reagent or bis(trimethylsilyl) sulfide can sometimes offer better selectivity.[1] Hydrogen sulfide in the presence of an acid catalyst has also been shown to be more efficient at converting ketones to the intermediate thione, which can favor thiophene formation.[1]

  • Reaction Temperature: Carefully controlling the reaction temperature is crucial. Higher temperatures can sometimes favor the dehydration pathway leading to the furan.

  • Reaction Mechanism Consideration: It has been shown that the Paal-Knorr thiophene synthesis does not proceed via a furan intermediate. Instead, it is believed to involve the formation of a thione.[1][8] Optimizing conditions to favor thione formation is key.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[1][10][11]

Question: I am having trouble with the regioselectivity of my Fiesselmann synthesis. What factors control the regiochemical outcome?

Answer: The Fiesselmann synthesis generally offers good regiocontrol.[12] The reaction proceeds through a base-catalyzed 1,4-conjugate addition of the thioglycolate to the α,β-acetylenic ester.[1] The regioselectivity is primarily dictated by the electronic nature of the substituents on the acetylenic ester. For ynones, the reaction provides thiophenes with complete regiocontrol.[12] If you are experiencing issues with regioselectivity, it is important to:

  • Verify the Purity of Starting Materials: Impurities in the α,β-acetylenic ester could lead to the formation of regioisomers.

  • Control the Reaction Conditions: The choice of base and solvent can influence the reaction pathway. It is advisable to adhere closely to established protocols for your specific substrate.

  • Consider Alternative Substrates: If regioselectivity remains an issue, exploring variations of the Fiesselmann synthesis with different starting materials, such as ynone trifluoroborate salts, may provide a solution.[12]

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a substituted thiophene-2,5-dicarboxylate.[1][13]

Question: My Hinsberg synthesis is giving a low yield, and I suspect side reactions are occurring. What are the common pitfalls?

Answer: The Hinsberg synthesis relies on two consecutive aldol-type condensations and can be sensitive to reaction conditions.[1]

  • Base Strength: A strong base is required to deprotonate the diethyl thiodiacetate. Insufficient base strength can lead to incomplete reaction.

  • Stobbe-type Mechanism: The reaction proceeds through a Stobbe-type mechanism, which involves the formation of a lactone intermediate.[14] Conditions that do not favor this pathway can lead to a mixture of products.

  • Side Reactions of the Dicarbonyl Compound: The 1,2-dicarbonyl starting material can undergo self-condensation or other side reactions under strong basic conditions. A slow addition of the base or maintaining a low reaction temperature can sometimes mitigate these issues.

Section 2: Advanced & Modern Synthetic Approaches

Beyond the classical methods, several modern techniques are employed for the synthesis of substituted thiophenes, often offering improved efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted thiophenes, allowing for the formation of C-C and C-heteroatom bonds.[15][16][17] The Suzuki-Miyaura coupling is a widely used method for aryl-aryl bond formation.[18]

Question: I am struggling with low yields and catalyst deactivation in my Suzuki-Miyaura coupling to synthesize an aryl-substituted thiophene. What can I do to improve the reaction?

Answer: Low yields and catalyst deactivation in Suzuki-Miyaura couplings can be due to a number of factors.

  • Ligand Choice: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst. For challenging couplings, screening a variety of ligands is often necessary.

  • Base and Solvent System: The combination of base and solvent plays a crucial role in the efficiency of the transmetalation step. A biphasic system with an aqueous base is often effective.[18]

  • Purity of Boronic Acid: Boronic acids can undergo decomposition, especially under heating. Using fresh, high-purity boronic acid is important. Minimizing reaction time and using a moderate temperature can also help.[18]

  • Oxygen Sensitivity: The palladium(0) active catalyst can be sensitive to oxygen. Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is essential.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating thiophene synthesis, often leading to higher yields and shorter reaction times.[7][19][20][21][22]

Question: I am trying to scale up a microwave-assisted thiophene synthesis, but I am not seeing the same efficiency as on a small scale. What are the key considerations for scale-up?

Answer: Scaling up microwave-assisted reactions requires careful consideration of several factors that are different from conventional heating.

  • Penetration Depth: Microwaves have a limited penetration depth into absorbing materials.[23] For larger reaction volumes, this can lead to uneven heating. Using a reactor designed for scale-up with efficient stirring is important.

  • Homogeneity of the Microwave Field: In multimode microwave reactors, "hot spots" can occur. Mode stirrers can help to ensure a more homogeneous microwave field.[23]

  • Solvent Choice: The dielectric properties of the solvent will affect how efficiently it absorbs microwave energy. When scaling up, a solvent with good microwave absorption properties that is also suitable for the reaction chemistry should be chosen.

  • Pressure and Temperature Control: Microwave heating can lead to rapid increases in temperature and pressure. Ensure the reaction vessel is rated for the expected conditions and that temperature and pressure are carefully monitored.

Section 3: Purification and Characterization

Question: I am having difficulty purifying my substituted thiophene product. What are some common strategies for purification on a larger scale?

Answer: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for purification on a large scale. Screening different solvents or solvent mixtures is key to finding optimal conditions.

  • Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography is a common technique. On a larger scale, flash chromatography or automated chromatography systems can be employed.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.

Section 4: Visualizing Workflows and Mechanisms

To aid in understanding and troubleshooting, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Diagram 1: Troubleshooting Workflow for Low Yield in Gewald Synthesis

Gewald_Troubleshooting cluster_condensation Knoevenagel-Cope Condensation Issues cluster_sulfur Sulfur Reactivity Issues start Low Yield in Gewald Synthesis check_condensation Check Knoevenagel-Cope Condensation start->check_condensation check_sulfur Check Sulfur Reactivity start->check_sulfur check_sterics Consider Steric Hindrance start->check_sterics check_stoichiometry Verify Stoichiometry & Purity start->check_stoichiometry base_issue Inefficient Base? check_condensation->base_issue Possible Cause water_issue Water Inhibition? check_condensation->water_issue Possible Cause solvent_issue Poor Sulfur Solubility? check_sulfur->solvent_issue Possible Cause temp_issue Insufficient Temperature? check_sulfur->temp_issue Possible Cause base_solution Screen different bases (e.g., piperidine, morpholine) base_issue->base_solution Solution water_solution Use Dean-Stark or dehydrating agent water_issue->water_solution Solution solvent_solution Use polar solvent (e.g., EtOH, MeOH, DMF) solvent_issue->solvent_solution Solution temp_solution Gently heat to 40-60 °C temp_issue->temp_solution Solution

Caption: Troubleshooting decision tree for low yields in the Gewald synthesis.

Diagram 2: Simplified Mechanism of Paal-Knorr Thiophene Synthesis

Paal_Knorr_Mechanism dicarbonyl 1,4-Dicarbonyl Compound thione_intermediate Thione Intermediate dicarbonyl->thione_intermediate + sulfurizing_agent Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) sulfurizing_agent->thione_intermediate cyclization Cyclization & Dehydration thione_intermediate->cyclization thiophene Substituted Thiophene cyclization->thiophene

Caption: Simplified reaction pathway for the Paal-Knorr thiophene synthesis.

Section 5: Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of some common substituted thiophenes. This data should be used as a starting point, and optimization may be required for specific substrates and scales.

Synthesis MethodStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Gewald Synthesis Ketone, Active Methylene Nitrile, SulfurMorpholine or TriethylamineEthanol/DMF40-602-2450-90
Paal-Knorr Synthesis 1,4-Dicarbonyl CompoundP₄S₁₀ or Lawesson's ReagentToluene/Dioxane80-1104-1260-85
Fiesselmann Synthesis α,β-Acetylenic Ester, Thioglycolic Acid DerivativeSodium EthoxideEthanol25-502-670-95
Hinsberg Synthesis 1,2-Dicarbonyl Compound, Diethyl ThiodiacetateSodium EthoxideEthanol78 (reflux)6-1840-75
Suzuki Coupling Halothiophene, Arylboronic AcidPd(PPh₃)₄, Na₂CO₃Toluene/Water80-10012-2475-95

Section 6: Experimental Protocols

Protocol 1: General Procedure for Gewald Aminothiophene Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add a suitable solvent, such as ethanol or methanol (to achieve a concentration of 0.5-1.0 M).[6]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[6]

  • Stir the reaction mixture and heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[6]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling
  • To a flame-dried Schlenk flask, add the halothiophene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[24]

  • Add degassed solvents (e.g., a mixture of toluene and water) via syringe.[24]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[24]

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[24]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[24]

  • Purify the crude product by column chromatography on silica gel.[24]

References

  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem.
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
  • Fiesselmann thiophene synthesis - Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline.
  • Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. [Link]

  • Fiesselmann thiophene synthesis - Semantic Scholar. [Link]

  • Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal.
  • Paal–Knorr synthesis - Wikipedia. [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts - Organic Chemistry Portal. [Link]

  • Hinsberg synthesis of thiophene derivatives - Semantic Scholar. [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluorobor
  • Scaled-Up Transition-Metal-Catalyzed Cross-Coupling - Amanote Research.
  • Hinsberg synthesis of thiophene deriv
  • Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).
  • CHAPTER 21: Thiophene Synthesis - Books - The Royal Society of Chemistry.
  • Microwave-assisted synthesis of polythiophenes via the Stille coupling - ResearchG
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - University of Str
  • Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light.
  • Introduction to the synthesis of β-substituted thiophenes - Benchchem.
  • Scalability of Microwave-Assisted Organic Synthesis.
  • Gewald reaction: synthesis, properties and applic
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
  • Thiophene Synthesis Services - BOC Sciences.
  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condens
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU.
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews - ACS Publications. [Link]

  • Gewald Reaction - Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate: A 13C NMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the structural features of heterocyclic compounds is fundamental. Thiophene and its derivatives are crucial building blocks in a vast array of pharmaceutical agents and functional materials.[1] Among these, Methyl 3-amino-5-methylthiophene-2-carboxylate is a key intermediate whose structural integrity must be unequivocally verified. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offers a comparison with alternative analytical techniques, and presents detailed experimental protocols to ensure reliable and reproducible results.

The Central Role of 13C NMR in Structural Elucidation

While various analytical techniques can provide information about a molecule, 13C NMR spectroscopy is unparalleled in its ability to reveal the carbon skeleton. For a molecule like Methyl 3-amino-5-methylthiophene-2-carboxylate, where the substitution pattern on the thiophene ring is critical, 13C NMR provides direct evidence of the number of unique carbon environments and their electronic nature. This is particularly important in distinguishing between potential isomers that may arise during synthesis. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the electronegativity of neighboring atoms and the overall electron distribution within the molecule.[1]

Predicted 13C NMR Spectral Analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate

While a publicly available, fully assigned 13C NMR spectrum for Methyl 3-amino-5-methylthiophene-2-carboxylate is not readily found, we can predict the chemical shifts with a high degree of confidence based on established substituent effects on the thiophene ring. The analysis of related 3-substituted thiophenes and other derivatives provides a solid foundation for these predictions.[1][2]

The structure of Methyl 3-amino-5-methylthiophene-2-carboxylate is as follows:

Predicted 13C NMR Chemical Shifts and Rationale:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~165-170This carbon is part of the carboxylate group and is directly attached to the electron-withdrawing oxygen atoms, causing a significant downfield shift.
C3~150-155The C3 carbon is attached to the electron-donating amino group, which causes a substantial downfield shift due to resonance effects.
C4~105-110This carbon is adjacent to the amino group and experiences an upfield shift due to the electron-donating nature of the nitrogen.
C5~140-145The C5 carbon is attached to the methyl group and the sulfur atom. The methyl group has a modest shielding effect, while the sulfur's influence and the overall aromaticity place it in this region.
-CH3 (on ring)~15The methyl carbon attached to the thiophene ring is expected to have a typical aliphatic chemical shift.
-OCH3~51The methoxy carbon of the ester group will appear in the characteristic region for such functionalities.
-C=O~163The carbonyl carbon of the ester is highly deshielded and will appear significantly downfield.

Note: These are estimated values and may vary slightly depending on the solvent and experimental conditions.

Comparative Analysis of Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods. The following table compares the utility of different techniques for the analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Carbon skeleton, number of unique carbons, electronic environment of each carbon.Provides direct structural information about the carbon framework.Relatively low sensitivity, requiring more sample or longer acquisition times.
1H NMR Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.High sensitivity, provides detailed information about proton connectivity.Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides accurate molecular weight.Does not provide direct information about the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -NH2, -C=O, C-S).Fast and simple, excellent for identifying functional groups.Provides limited information about the overall molecular structure.

Experimental Protocols

This protocol provides a standardized method for obtaining a high-quality 13C NMR spectrum of Methyl 3-amino-5-methylthiophene-2-carboxylate.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of the solid sample.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[1]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Use a standard proton-decoupled pulse sequence for 13C NMR.[1]
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 1024 or more).
  • Use a relaxation delay of 2-5 seconds between scans to ensure proper relaxation of all carbon nuclei.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift axis using the solvent signal as a reference (e.g., CDCl3 at 77.16 ppm).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation Sample Methyl 3-amino-5- methylthiophene-2-carboxylate Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquire_MS Acquire Mass Spectrum Sample->Acquire_MS Acquire_FTIR Acquire FTIR Spectrum Sample->Acquire_FTIR NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Acquire_13C Acquire 13C NMR Spectrum NMR_Spec->Acquire_13C Acquire_1H Acquire 1H NMR Spectrum NMR_Spec->Acquire_1H Process_13C Process & Analyze 13C NMR Data Acquire_13C->Process_13C Process_1H Process & Analyze 1H NMR Data Acquire_1H->Process_1H Analyze_MS Analyze Mass Spectrum Acquire_MS->Analyze_MS Analyze_FTIR Analyze FTIR Spectrum Acquire_FTIR->Analyze_FTIR Structure Confirm Structure of Methyl 3-amino-5-methyl- thiophene-2-carboxylate Process_13C->Structure Process_1H->Structure Analyze_MS->Structure Analyze_FTIR->Structure

Sources

A Researcher's Guide to the FT-IR Spectroscopy of Methyl 3-amino-5-methylthiophene-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-amino-5-methylthiophene-2-carboxylate, a vital heterocyclic building block in medicinal chemistry and materials science.[1][2] We will move beyond a simple peak-list, offering a comparative framework to distinguish this molecule from structurally similar compounds. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control.

The power of FT-IR spectroscopy lies in its ability to provide a unique molecular "fingerprint," revealing the presence and electronic environment of specific functional groups. For a multi-functionalized molecule like methyl 3-amino-5-methylthiophene-2-carboxylate, understanding the interplay between the aminothiophene core and its ester substituent is critical for confirming its identity and purity.

The Molecular Structure and Expected Vibrational Signatures

To interpret the spectrum effectively, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

  • Primary Aromatic Amine (-NH₂): This group is characterized by two distinct N-H stretching bands (asymmetric and symmetric) and a prominent N-H bending (scissoring) vibration.[3]

  • Methyl Ester (-COOCH₃): The ester presents one of the strongest and most recognizable absorptions in the spectrum: the carbonyl (C=O) stretch. Additionally, characteristic C-O stretching vibrations will be present.[4][5]

  • Substituted Thiophene Ring: As a five-membered aromatic heterocycle, the thiophene ring exhibits several characteristic vibrations, including aromatic C-H stretching, ring C=C stretching, in-plane and out-of-plane C-H bending, and C-S stretching modes.[6][7]

  • Aliphatic Methyl Groups (-CH₃): The C-H bonds of the methyl groups on the ring and in the ester will produce characteristic aliphatic C-H stretching and bending absorptions.[8]

The key to an expert interpretation lies in understanding how these groups influence one another through electronic effects like resonance and conjugation, which can cause significant shifts in absorption frequencies.[9]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A reliable spectrum is the foundation of any analysis. The following protocol outlines the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.[10]

Methodology: Solid-State Analysis via ATR-FT-IR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer (e.g., PerkinElmer, Bruker Tensor 27) is powered on and has reached thermal equilibrium.[10][11]

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, ensuring they do not appear as sample peaks.

    • Causality: The background scan provides a baseline of the instrument's environment at the time of measurement, making the resulting sample spectrum a true representation of the compound itself.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid Methyl 3-amino-5-methylthiophene-2-carboxylate powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

  • Data Acquisition:

    • Collect the sample spectrum using the parameters outlined in the table below.

    • After collection, clean the ATR crystal and sample press thoroughly.

Table 1: Recommended FT-IR Data Acquisition Parameters
ParameterRecommended ValueRationale
Technique Attenuated Total Reflectance (ATR)Requires minimal sample preparation, non-destructive, and ideal for solid powders.[10]
Spectral Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region where fundamental vibrations of organic molecules occur.[12]
Resolution 4 cm⁻¹Provides sufficient detail to resolve most characteristic functional group bands without introducing excessive noise.
Number of Scans 16 - 32Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
Apodization Happ-GenzelA standard function that processes the raw interferogram to produce the final spectrum with minimal distortion.
Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum Clean_Crystal->Collect_Bkg Establish Baseline Apply_Sample 3. Apply Solid Sample Collect_Bkg->Apply_Sample Move to Sample Apply_Pressure 4. Ensure Good Contact Apply_Sample->Apply_Pressure Collect_Sample 5. Acquire Spectrum Apply_Pressure->Collect_Sample Process_Data 6. Baseline & ATR Correction Collect_Sample->Process_Data Data Transfer Interpret 7. Peak Assignment & Comparison Process_Data->Interpret

Caption: Workflow for acquiring a reliable ATR-FT-IR spectrum.

Spectral Interpretation: Decoding the Fingerprint

The FT-IR spectrum of Methyl 3-amino-5-methylthiophene-2-carboxylate is rich with information. The following table details the assignment of its major absorption bands, synthesized from spectral data of closely related aminothiophene esters.[2]

Table 2: Characteristic FT-IR Bands of Methyl 3-amino-5-methylthiophene-2-carboxylate
Wavenumber (cm⁻¹)IntensityVibrational AssignmentDetailed Analysis
3480 - 3400MediumN-H Asymmetric StretchThe presence of two distinct bands in this region is definitive proof of a primary amine (-NH₂).[5]
3380 - 3300MediumN-H Symmetric StretchPaired with the asymmetric stretch, this confirms the -NH₂ group.
3120 - 3050Weak-MediumAromatic C-H StretchCharacteristic of C-H bonds on the thiophene ring.[6][7]
2980 - 2940WeakAliphatic C-H StretchArises from the methyl groups (-CH₃) on the ring and the ester.[8]
1665 - 1655 Very Strong C=O Ester Stretch This is the most intense band. Its position is significantly lower than a typical aliphatic ester (~1735 cm⁻¹) due to resonance with the electron-donating amino group and conjugation with the thiophene ring, which weakens the C=O double bond character.[2][9]
1620 - 1590StrongN-H Bending (Scissoring)A strong, sharp band characteristic of primary amines.
1540 - 1430Medium-StrongC=C Ring StretchingMultiple bands are expected for the aromatic thiophene ring vibrations.[2][6]
1260 - 1220StrongAsymmetric C-O-C StretchCharacteristic stretching of the ester C-O bond.[2]
~850 & ~700MediumC-H Out-of-Plane BendingThese bands in the fingerprint region are related to the substitution pattern on the thiophene ring.[7]
~650Weak-MediumC-S StretchCharacteristic of the thiophene ring, though often weak.[7]

Comparative FT-IR Analysis: The Power of Context

A spectrum is most powerful when viewed in context. By comparing it to related molecules, we can definitively confirm the presence and influence of each functional group.

Alternative 1: Methyl 5-methylthiophene-2-carboxylate (Amine group absent)
  • Key Difference: The most striking change would be the complete absence of the N-H stretching bands (3480-3300 cm⁻¹) and the N-H bending band (~1610 cm⁻¹).

  • Carbonyl Shift: The C=O stretching frequency would shift to a higher wavenumber (likely ~1710-1725 cm⁻¹). This is because the strong electron-donating resonance from the amino group is no longer present, resulting in a stronger C=O double bond.

Alternative 2: Methyl 2-aminobenzoate (Methyl Anthranilate) (Thiophene ring replaced by Benzene)
  • Key Difference: The spectrum would lack any bands associated with the C-S bond.

  • Fingerprint Region: The pattern of C-H out-of-plane bending bands below 900 cm⁻¹ would be different, reflecting the substitution pattern of a benzene ring instead of a thiophene ring.

  • Core Similarities: The N-H and ester C=O and C-O stretching regions would appear broadly similar, as the electronic environment provided by a benzene ring is comparable to that of a thiophene ring in this context.

Table 3: Comparative Summary of Key FT-IR Frequencies (cm⁻¹)
Vibrational ModeTarget Molecule **Alternative 1 (No -NH₂) **Alternative 2 (Benzene Ring)
N-H StretchesPresent (3480-3300) Absent Present
C=O Stretch~1660 (Lowered) ~1715 (Higher) ~1680 (Lowered)
N-H BendPresent (~1610) Absent Present
C-S StretchPresent (~650) Present (~650) Absent

Conclusion for the Practicing Scientist

The FT-IR spectrum of Methyl 3-amino-5-methylthiophene-2-carboxylate is a distinct and information-rich fingerprint. The definitive identification of this compound hinges on observing the following key features concurrently:

  • A pair of N-H stretching bands characteristic of a primary amine.

  • A very strong C=O stretching band at a relatively low frequency (~1660 cm⁻¹), indicating significant electronic conjugation.

  • The absence of these features when compared to an analog lacking the amine group, and subtle but distinct differences in the fingerprint region when compared to a benzene analog.

By following the rigorous experimental protocol and employing this comparative analytical approach, researchers can confidently use FT-IR spectroscopy for rapid, reliable structural verification in the synthesis and development of novel chemical entities.

References

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  • Arumanayakam, T. & Periandy, S. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and quantification of novel heterocyclic compounds are paramount. Methyl 3-amino-5-methylthiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, presents a unique analytical challenge.[1] This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization of this important thiophene derivative. We will delve into the technical nuances of different ionization methods, compare the utility of gas chromatography-mass spectrometry (GC-MS) versus liquid chromatography-mass spectrometry (LC-MS), and provide actionable experimental protocols.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry is an indispensable tool for the analysis of organic molecules, offering unparalleled sensitivity and structural information from minute sample quantities. For a molecule like Methyl 3-amino-5-methylthiophene-2-carboxylate (C7H9NO2S, Molecular Weight: 171.22 g/mol ), mass spectrometry provides not only the confirmation of its molecular weight but also crucial insights into its structure through the analysis of its fragmentation patterns.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Driven Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given that Methyl 3-amino-5-methylthiophene-2-carboxylate is a relatively small molecule, it is amenable to GC-MS analysis, potentially after derivatization to increase its volatility.

Ionization in GC-MS: Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, high-energy electrons bombard the analyte molecules, leading to the ejection of an electron and the formation of a molecular ion (M+•). This process is highly energetic and often results in extensive and reproducible fragmentation, which serves as a molecular fingerprint.[5]

Predicted Fragmentation Pattern of Methyl 3-amino-5-methylthiophene-2-carboxylate

The molecular ion peak (M+•) is expected at m/z 171. Key fragmentation pathways would likely involve:

  • Loss of a methoxy radical (•OCH3): This would result in a prominent peak at m/z 140, corresponding to the acylium ion. This is a common fragmentation pathway for methyl esters.[5][7]

  • Loss of the entire methoxycarbonyl group (•COOCH3): This would lead to a fragment at m/z 112.

  • Cleavage of the amino group: Loss of an amino radical (•NH2) would result in a peak at m/z 155.

  • Ring fragmentation: The thiophene ring itself can undergo fragmentation, leading to smaller, characteristic ions.

The mass spectrum of the isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate, shows a strong molecular ion peak at m/z 171 and a base peak at m/z 139, likely corresponding to the loss of methanol (CH3OH) through a rearrangement, or the loss of a methoxy radical followed by the loss of a hydrogen atom.[6][8] A significant peak at m/z 140 is also observed, consistent with the loss of a methoxy radical.[6][8]

Experimental Protocol: GC-MS Analysis

GCMS_Workflow Sample Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) Derivatization Derivatization (Optional) (e.g., Silylation with MTBSTFA) Sample->Derivatization If required for volatility GC_Injection GC Injection (Splitless mode) Sample->GC_Injection Derivatization->GC_Injection GC_Separation GC Separation (e.g., SLB™-5ms column) GC_Injection->GC_Separation Ionization Electron Ionization (EI) (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole analyzer) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection

Caption: Workflow for the GC-MS analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of Methyl 3-amino-5-methylthiophene-2-carboxylate in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Derivatization (if necessary): For improved volatility and chromatographic peak shape, derivatization can be performed. A common method is silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS System:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Alternative

For compounds that are less volatile, thermally labile, or more polar, LC-MS is the preferred technique. Methyl 3-amino-5-methylthiophene-2-carboxylate, with its amino and ester functional groups, is also well-suited for LC-MS analysis.

Ionization in LC-MS: ESI and APCI
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar molecules. It typically produces protonated molecules [M+H]+ in positive ion mode. For our target compound, ESI would likely yield a strong signal for the [M+H]+ ion at m/z 172. Fragmentation is generally minimal with ESI, but can be induced in the mass spectrometer (tandem mass spectrometry, MS/MS) to obtain structural information.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of compounds, including those with moderate polarity. It involves a corona discharge that ionizes the solvent, which in turn protonates the analyte. APCI can sometimes induce more in-source fragmentation than ESI.

Experimental Protocol: LC-MS/MS Analysis

LCMS_Workflow Sample Sample Preparation (Dissolve in mobile phase) LC_Injection LC Injection Sample->LC_Injection LC_Separation LC Separation (Reversed-phase C18 column) LC_Injection->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization Mass_Analysis1 MS1 Analysis (Precursor ion selection) Ionization->Mass_Analysis1 CID Collision-Induced Dissociation (CID) Mass_Analysis1->CID Mass_Analysis2 MS2 Analysis (Product ion scanning) CID->Mass_Analysis2 Detection Detection & Data Acquisition Mass_Analysis2->Detection

Caption: Workflow for the LC-MS/MS analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a concentration of 10 µg/mL.

  • LC-MS/MS System:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: A reversed-phase column such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Source Temperature: 150 °C.

    • MS1 Scan Range: m/z 100-300.

    • MS/MS: Select the precursor ion at m/z 172 and perform product ion scans using a collision energy ramp (e.g., 10-40 eV).

Comparative Analysis: GC-MS vs. LC-MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile and thermally stable compounds. Derivatization may be required for polar analytes.Wide range of compounds, including non-volatile, thermally labile, and polar molecules.
Ionization Technique Primarily Electron Ionization (EI). "Hard" ionization leading to extensive, reproducible fragmentation.Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). "Soft" ionization with minimal fragmentation.
Structural Information Rich structural information from fragmentation patterns in a single run. Excellent for library matching.Structural information obtained through tandem MS (MS/MS) experiments.
Sensitivity Generally very sensitive, especially for targeted analysis.Can be extremely sensitive, particularly with modern instrumentation.
Sample Throughput Can be high, with relatively fast run times.Can be high, especially with UPLC systems.
Primary Application Ideal for impurity profiling of volatile compounds, environmental analysis, and metabolomics of small molecules.Broad applicability in pharmaceutical analysis, proteomics, metabolomics, and clinical diagnostics.

Concluding Remarks for the Practicing Scientist

The choice between GC-MS and LC-MS for the analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate depends on the specific analytical goal.

  • For initial structural confirmation and the generation of a reproducible fragmentation library , GC-MS with EI is an excellent choice. The detailed fragmentation pattern provides a high degree of confidence in the compound's identity.

  • For quantitative analysis in complex matrices (e.g., biological fluids or reaction mixtures) and for the analysis of potentially less volatile related impurities , LC-MS/MS offers superior performance. Its soft ionization minimizes fragmentation of the parent molecule, allowing for sensitive and selective quantification using Multiple Reaction Monitoring (MRM).

By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate mass spectrometry-based method for the analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate and other novel thiophene derivatives, thereby accelerating their research and development efforts.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Aminothiophene-3-carboxylates

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold represents a "privileged structure." Its derivatives, particularly those bearing a carboxylate at the 3-position, are foundational to a vast array of pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antimicrobial drugs.[1][2][3] The unique electronic arrangement of an electron-donating amine group (NH₂) adjacent to an electron-withdrawing carboxylate group (-COOR) on an electron-rich thiophene ring creates a fascinating interplay of reactivity. This push-pull system not only defines the molecule's biological activity but also governs its synthetic transformations.

This guide provides an in-depth, comparative analysis of the reactivity of this scaffold. We will move beyond simple reaction lists to explore the underlying electronic and steric principles that dictate reaction outcomes. By comparing the reactivity of the thiophene core, the amino group, and the carboxylate function against relevant chemical analogues, this document aims to equip researchers with the predictive power needed for rational drug design and synthetic strategy. The protocols described herein are designed as self-validating systems, providing clear, reproducible methodologies for laboratory application.

Part 1: Synthesis via the Gewald Reaction - The Gateway to the Scaffold

The most robust and versatile method for accessing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5] This one-pot synthesis elegantly combines an α-methylene ketone, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7]

The reaction's success lies in its sequential, high-yield steps. The initial and often rate-determining step is a Knoevenagel condensation between the ketone and the activated nitrile.[4][8] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. The final, irreversible step is the intramolecular cyclization and subsequent tautomerization to form the stable, aromatic 2-aminothiophene ring.[8] Understanding this mechanism is crucial as it dictates the substitution patterns achievable through this method.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2 & 3: Sulfur Addition & Cyclization Ketone α-Methylene Ketone Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 Condensation Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Intermediate1 Condensation Base1 Base (e.g., Morpholine) Base1->Intermediate1 Condensation Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Sulfur Addition Sulfur Sulfur (S₈) Sulfur->Intermediate2 Sulfur Addition Base2 Base Base2->Intermediate2 Sulfur Addition Product 2-Aminothiophene-3-carboxylate Intermediate2->Product Cyclization & Tautomerization

Caption: The Gewald reaction mechanism for synthesizing 2-aminothiophene-3-carboxylates.

Part 2: Comparative Reactivity of the Thiophene Ring

The reactivity of the thiophene ring in 2-aminothiophene-3-carboxylates is dominated by the powerful electron-donating effect of the 2-amino group, which overrides the deactivating effect of the 3-carboxylate. This makes the ring highly activated towards electrophilic aromatic substitution, with a strong regiochemical preference.

  • Comparison vs. Thiophene & Thiophene-3-carboxylate: Unsubstituted thiophene undergoes electrophilic substitution primarily at the C2 position. In thiophene-3-carboxylate, the electron-withdrawing ester group deactivates the ring and directs incoming electrophiles to the C5 position, but the reaction is sluggish. In contrast, the 2-amino-3-carboxylate system is highly activated. The +M effect of the amino group strongly directs electrophiles to the C5 position, leading to rapid and selective reactions.

Experimental Protocol: Comparative Bromination of Thiophene Scaffolds

This experiment demonstrates the dramatic difference in reactivity and regioselectivity between different thiophene cores.

Objective: To compare the rate and outcome of brominating thiophene, methyl thiophene-3-carboxylate, and methyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Methodology:

  • Preparation: Prepare three separate solutions by dissolving 1 mmol of each substrate (thiophene, methyl thiophene-3-carboxylate, and methyl 2-amino-4,5-dimethylthiophene-3-carboxylate) in 10 mL of glacial acetic acid in separate flasks protected from light.

  • Reagent Addition: To each flask, add a solution of 1 mmol of N-Bromosuccinimide (NBS) in 5 mL of glacial acetic acid dropwise at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 5 minutes. The disappearance of the starting material indicates reaction completion.

  • Work-up: Upon completion, pour each reaction mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the product structure and regioselectivity. Purify by column chromatography if necessary to determine the isolated yield.

Expected Outcomes & Data Summary

The results will highlight the activating and directing effects of the substituents.

SubstrateReaction Time (Approx.)Major ProductYield (Approx.)
Thiophene2-4 hours2-Bromothiophene~75%
Methyl thiophene-3-carboxylate> 24 hoursMethyl 5-bromo-thiophene-3-carboxylate~40-50%
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate< 10 minutesMethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate>95%

This stark contrast in reaction times and yields provides compelling evidence for the profound activating effect of the 2-amino group, making the C5 position exceptionally susceptible to electrophilic attack.[9]

Reactivity_Comparison Title Comparative Reactivity to Electrophiles (E⁺) Substrate1 2-Aminothiophene-3-carboxylate C5: Highly Activated (+M from NH₂) Reactivity: Very High Substrate2 Thiophene C2/C5: Activated (Aromatic) Reactivity: Moderate Substrate3 Thiophene-3-carboxylate C5: Deactivated (-I, -M from COOR) Reactivity: Low Eplus E⁺ Eplus->Substrate1:port Fast, Selective Attack Eplus->Substrate2:port Moderate Attack Eplus->Substrate3:port Slow Attack

Caption: Relative reactivity of thiophene derivatives towards electrophilic substitution.

Part 3: Reactivity of the 2-Amino Group

The 2-amino group is a potent nucleophile, though its reactivity is slightly attenuated by the adjacent electron-withdrawing carboxylate. It readily participates in acylation, condensation, and cyclization reactions, making it a versatile handle for further molecular elaboration.

  • Comparison vs. Aniline: The nucleophilicity of the 2-amino group is generally lower than that of aniline due to the electron-withdrawing nature of both the thiophene ring (relative to benzene) and the C3-ester group. However, it is still sufficiently reactive for a wide range of transformations.

Key Reactions and Applications:
  • Acylation: The amino group can be easily acylated using acid chlorides or anhydrides to form 2-(acylamino)thiophene derivatives. This is often a precursor step for synthesizing fused heterocyclic systems.[10]

  • Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines), which are important intermediates in their own right and can be used to synthesize novel heterocyclic structures.[6][11]

  • Cyclization to Fused Systems: The 2-amino-3-carboxylate arrangement is ideal for synthesizing fused thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[12][13] Reaction with formamide, for example, leads to the formation of thieno[2,3-d]pyrimidin-4-ones.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one

Objective: To demonstrate the utility of the 2-amino-3-carboxylate scaffold in the synthesis of a fused heterocyclic system.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mmol of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 5 mL of formamide.

  • Reaction: Heat the mixture to 180-190 °C and maintain at this temperature for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After cooling to room temperature, a solid precipitate will form. Add 10 mL of ethanol to the flask and stir to create a slurry.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum. The product, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is typically obtained in high purity.

  • Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol exemplifies how the inherent reactivity of the amino and carboxylate groups can be harnessed in a tandem condensation-cyclization to build molecular complexity efficiently.

Part 4: Reactivity Involving the 3-Carboxylate Group

The ester at the C3 position exhibits typical carboxylate reactivity, such as hydrolysis and amidation. However, its proximity to the C2-amino group enables unique intramolecular cyclization pathways.

  • Saponification: Basic hydrolysis of the ester yields the corresponding 2-aminothiophene-3-carboxylic acid. These acids can be useful for improving solubility or as handles for further derivatization.

  • Amidation: Reaction with amines can convert the ester into an amide. This is a common strategy in drug development to modulate biological activity and physicochemical properties.[12][14]

  • Intramolecular Cyclization: After acylation of the 2-amino group, the resulting amide can undergo intramolecular cyclization with the 3-carboxylate group (or its acid form) to form 4H-thieno[2,3-d][4][15]oxazin-4-ones. These oxazinones are themselves valuable reactive intermediates.[10]

Functional_Group_Reactivity cluster_ring Thiophene Ring cluster_amino 2-Amino Group cluster_ester 3-Carboxylate Group Core 2-Aminothiophene-3-carboxylate Ring_Reactivity C5 Position Core->Ring_Reactivity Amino_Reactivity Nucleophilic Nitrogen Core->Amino_Reactivity Ester_Reactivity Electrophilic Carbonyl Core->Ester_Reactivity Ring_Product Electrophilic Substitution Products (e.g., Halogenation, Nitration) Ring_Reactivity->Ring_Product Electrophile (E⁺) Amino_Product Acylation, Schiff Bases, Fused Pyrimidines Amino_Reactivity->Amino_Product Electrophiles, Carbonyls Ester_Product Amides, Carboxylic Acids, Fused Oxazinones Ester_Reactivity->Ester_Product Nucleophiles (Amine, OH⁻)

Sources

Comparative Analysis of the Biological Activity of Methyl 3-amino-5-methylthiophene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile building block for designing molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Among thiophene derivatives, Methyl 3-amino-5-methylthiophene-2-carboxylate serves as a crucial intermediate, providing a reactive platform for extensive chemical modification.[5][6][7][8][9]

This guide provides a comparative analysis of the biological activities of Methyl 3-amino-5-methylthiophene-2-carboxylate and its structurally diverse analogs. We will delve into experimental data to elucidate structure-activity relationships (SAR) and provide detailed, field-proven protocols for evaluating these activities. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact therapeutic potential.

The Foundation: Structure-Activity Relationship (SAR) Workflow

The exploration of analogs is grounded in the principles of Structure-Activity Relationship (SAR), a cornerstone of drug discovery. SAR studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, such as Methyl 3-amino-5-methylthiophene-2-carboxylate, researchers can identify key functional groups and structural features responsible for its pharmacological effects, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

For instance, modifications to the 3-amino group, the 2-carboxylate ester, and substitutions on the thiophene ring can dramatically alter the compound's interaction with biological targets.[4] The general workflow for such an investigation is outlined below.

SAR_Workflow A Lead Compound Identification (Methyl 3-amino-5-methylthiophene-2-carboxylate) B Design & Synthesis of Analogs A->B Structural Modification C In Vitro Biological Screening (e.g., Anti-inflammatory, Anticancer) B->C Testing D Data Analysis & SAR Determination C->D Quantitative Data (IC50, MIC) D->B Iterative Design E Identification of Optimized Lead D->E Key Structural Insights F Further Preclinical Development E->F

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Comparative Anti-inflammatory Activity

Inflammation is a defensive biological response, but its dysregulation can lead to chronic diseases.[1][10] Thiophene derivatives have shown significant promise as anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators.[11]

A study on various 2-aminothiophene analogs demonstrated a wide range of anti-inflammatory potential. The parent structures were modified to explore how different substituents impact their ability to inhibit inflammatory responses, often measured as the half-maximal inhibitory concentration (IC50).[2][12][13]

Quantitative Data Summary: Anti-inflammatory Potency
Compound IDDescriptionIC50 (µM)Reference
Analog 1 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester121.47[2][12][13]
Analog 2 Derivative of Analog 1412[2]
Analog 3 Derivative of Analog 1323[2]
Analog 4 Derivative of Analog 1348[2]
Analog 5 Derivative of Analog 1422[2][12][13]
Analog 6 Derivative of Analog 1396[2]

Note: Lower IC50 values indicate higher potency.

The data clearly indicates that even closely related analogs can have significantly different activities. Analog 1, with an IC50 of 121.47 µM, was the most potent in this series, while Analog 5 was the least effective.[2][12][13] This highlights the sensitivity of the biological activity to the specific structural features of the synthesized compounds.

Underlying Mechanism & Evaluation

The anti-inflammatory effects of these compounds are often investigated by their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), or by measuring their impact on the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in cell-based assays.[11][14][15][16]

Inflammatory_Pathway cluster_cell Macrophage LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Enzyme NFkB->iNOS Upregulates NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces Thiophene Thiophene Analogs (Inhibitory Action) Thiophene->NFkB Inhibits Thiophene->iNOS Inhibits

Caption: Simplified inflammatory pathway showing potential inhibition points for thiophene analogs.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol provides a robust method for assessing the anti-inflammatory potential of thiophene analogs by measuring their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophage cells.[14][17]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (thiophene analogs) for 1-2 hours.[17]

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS).[14]

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample in a new 96-well plate.[17]

    • Incubate at room temperature for 10-15 minutes, protected from light.[17]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[17]

  • Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed effects are not due to cell death.[14]

Comparative Anticancer Activity

The thiophene scaffold is integral to many compounds investigated for their antiproliferative properties against various cancer cell lines.[3] Derivatives such as thiophene-2-carboxamides have shown promising cytotoxicity, potentially through the inhibition of critical enzymes like protein tyrosine phosphatase 1B (PTP1B) or by inducing apoptosis.[3][18]

Studies have demonstrated that modifications to the thiophene carboxamide structure can yield compounds with potent activity against breast (MCF-7), liver (HepG2), and colon (HT-29) cancer cell lines.[3][18]

Quantitative Data Summary: In Vitro Cytotoxicity
Compound IDTarget Cell LineIC50 (µM)Reference
Analog 5b MCF-7 (Breast)0.09[18]
Analog 5c MCF-7 (Breast)2.22[18]
Analog 5c HepG2 (Liver)0.72[18]
Analog 7f HT-29 (Colon)2.18[18]
Analog 7f MCF-7 (Breast)4.25[18]
Analog 2b Hep3B (Liver)5.46[19][20]
Analog 2e Hep3B (Liver)12.58[19][20]

Note: Lower IC50 values indicate higher cytotoxic potency.

The data reveals remarkable potency for certain analogs, such as Analog 5b with a nanomolar IC50 value against the MCF-7 cell line.[18] This underscores the potential of thiophene-based compounds in oncology drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[21] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[22] The protocol is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21][22]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat Cells with Thiophene Analogs A->B C 3. Add MTT Reagent (Yellow) B->C D 4. Incubate (2-4 hours) Living cells convert MTT to Formazan (Purple) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate % Viability & IC50 Value F->G MIC_Workflow A 1. Prepare Serial Dilutions of Thiophene Analog in 96-well plate B 2. Inoculate each well with a standardized bacterial suspension A->B C 3. Incubate plate (e.g., 24h at 37°C) B->C D 4. Observe wells for turbidity (bacterial growth) C->D E 5. Determine MIC: Lowest concentration with no visible growth D->E

Sources

A Comparative Crystallographic Guide to Methyl 3-amino-5-methylthiophene-2-carboxylate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of active pharmaceutical ingredients (APIs) is paramount. The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including solubility, stability, and, most importantly, its interaction with biological targets. X-ray crystallography stands as the gold standard for elucidating these intricate molecular architectures. This guide provides a comparative analysis of the X-ray crystallography of methyl 3-amino-5-methylthiophene-2-carboxylate and its derivatives, offering insights into their synthesis, crystallization, and solid-state structures. The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and a deep understanding of its derivatives at the atomic level is crucial for rational drug design.[1][2]

The Significance of the Thiophene Scaffold

Thiophene and its derivatives are integral components in a wide array of pharmaceuticals, owing to their diverse biological activities. The sulfur-containing heterocyclic ring can engage in various intermolecular interactions, making it a versatile building block for designing molecules with specific therapeutic effects. Methyl 3-amino-5-methylthiophene-2-carboxylate, in particular, serves as a key intermediate in the synthesis of numerous bioactive compounds. Its structural elucidation and that of its derivatives are therefore of significant interest to the pharmaceutical industry.

Synthesis and Crystallization Strategies: A Comparative Overview

The successful application of X-ray crystallography is contingent on the availability of high-quality single crystals. The synthesis and subsequent crystallization of methyl 3-amino-5-methylthiophene-2-carboxylate and its derivatives can be achieved through various methods, with the choice of technique significantly impacting crystal quality.

A common synthetic route to the core scaffold is the Gewald reaction, a one-pot multicomponent reaction that is both efficient and versatile.[3] This method typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. For the synthesis of various 2-aminothiophene-3-carboxylate derivatives, this approach has proven effective, with recrystallization from ethanol yielding high-purity crystalline products.[4]

Alternative Crystallization Techniques:

Beyond simple recrystallization, other techniques can be employed to obtain single crystals suitable for X-ray diffraction. The choice of solvent and the method of supersaturation are critical factors.

  • Slow Evaporation: This is a straightforward method where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. This technique has been successfully used to obtain yellow crystals of ethyl 2-amino-4-methylthiophene-3-carboxylate from an ethyl acetate solution.

  • Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization. It is particularly useful for sensitive molecules that may decompose at elevated temperatures.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility of the compound to decrease and crystals to form. The rate of cooling is a crucial parameter to control crystal size and quality.

The optimal crystallization method is often determined empirically, and a systematic screening of different solvents and techniques is recommended to achieve the best results.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure from a single crystal is a multi-step process that requires precision and expertise.

Step 1: Crystal Selection and Mounting

A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head, which allows for precise rotation in the X-ray beam.

Step 2: Data Collection

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. This initial model is then refined by iteratively adjusting the atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction patterns.

Comparative Crystallographic Analysis

The following table summarizes the crystallographic data for methyl 3-aminothiophene-2-carboxylate and several of its derivatives. This comparison highlights how substitutions on the thiophene ring and modifications of the ester group influence the crystal packing and molecular geometry.

CompoundMethyl 3-aminothiophene-2-carboxylate[1]Ethyl 2-amino-4-methylthiophene-3-carboxylate[5]Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[2]Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[6]
Formula C₆H₇NO₂SC₈H₁₁NO₂SC₁₀H₁₃NO₃SC₉H₁₃NO₂S
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 21.013(4)13.1283(3)7.5397(3)7.9487(2)
b (Å) 7.5504(15)8.3294(2)8.4514(3)9.8939(3)
c (Å) 13.565(3)9.0415(2)16.7058(6)13.4348(4)
β (°) ** 104.16(3)90.169(2)94.465(1)106.143(2)
Volume (ų) **2088.3(7)988.69(4)1061.28(7)1014.90(5)
Z 12444

Key Observations and Structural Insights:

  • Hydrogen Bonding: A prominent feature in the crystal structures of these aminothiophene derivatives is the extensive network of hydrogen bonds. In methyl 3-aminothiophene-2-carboxylate, both intramolecular N-H···O hydrogen bonds, forming an S(6) ring motif, and intermolecular N-H···O and N-H···N hydrogen bonds are observed, which play a crucial role in stabilizing the crystal packing.[1] Similarly, ethyl 2-amino-4-methylthiophene-3-carboxylate and its derivatives exhibit intramolecular N-H···O hydrogen bonds.[2][5][6] These interactions are critical for understanding the solid-state behavior and can influence the physicochemical properties of the compounds.

  • Planarity and Conformation: The thiophene ring in these derivatives is generally planar. The substituents, however, can adopt different conformations. For instance, in ethyl 2-amino-4-methylthiophene-3-carboxylate, the ethoxycarbonyl group is nearly coplanar with the thiophene ring, which can facilitate π-π stacking interactions in the crystal lattice.[5]

  • Impact of Substituents: The nature and position of substituents on the thiophene ring significantly affect the crystal packing. The introduction of a methyl group at the 4-position or an acetyl group at the 5-position alters the unit cell dimensions and the overall packing arrangement.[2][5] This highlights the importance of considering even minor structural modifications when developing crystalline forms of APIs.

Visualizing the Workflow and Molecular Interactions

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation, etc.) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement DataAnalysis Analysis of: - Bond Lengths/Angles - Hydrogen Bonds - Packing Refinement->DataAnalysis

Experimental workflow for X-ray crystallographic analysis.

hydrogen_bonding cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N-H O1 C=O N1->O1 Intramolecular H-Bond (S(6) motif) O2 C=O N1->O2 Intermolecular H-Bond N2 N-H

Hydrogen bonding patterns in aminothiophene derivatives.

Conclusion and Future Directions

The X-ray crystallographic analysis of methyl 3-amino-5-methylthiophene-2-carboxylate and its derivatives provides invaluable insights into their solid-state structures. The comparative data presented in this guide demonstrates how subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions. This knowledge is fundamental for drug development professionals seeking to control the solid-state properties of thiophene-based APIs.

Future work should focus on obtaining crystallographic data for a wider range of derivatives of methyl 3-amino-5-methylthiophene-2-carboxylate, particularly those with modifications to the amino and carboxylate functionalities. This will enable a more comprehensive understanding of the structure-property relationships within this important class of compounds and facilitate the rational design of new therapeutic agents with optimized crystalline forms.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.
  • Mobinikhaledi, A., Foroughi, F., & Kalantari, M. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5495-5498.
  • Zhang, L., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(9), 813. [Link]

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1084. [Link]

  • Al-Adiwish, W. M., et al. (2012). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 1(1), x120001. [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]

  • Krishnamurthy, M. S., et al. (2012). Crystal structure of ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891. [Link]

  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o699. [Link]

Sources

The Analyte: Understanding Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of HPLC and UHPLC Methods for the Purity Analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1][2] Methyl 3-amino-5-methylthiophene-2-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception.[3][4] Its purity profile must be rigorously characterized to control for process-related impurities and degradation products that could compromise the final API.

This guide provides an in-depth, objective comparison of two prevalent high-performance liquid chromatography (HPLC) techniques for the purity analysis of this critical intermediate: a conventional Reverse-Phase HPLC (RP-HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method. Our analysis moves beyond a simple recitation of protocols to explore the causality behind methodological choices, empowering researchers and drug development professionals to select the most appropriate technique for their specific analytical needs—be it for routine quality control, high-throughput screening, or in-depth impurity profiling.

Methyl 3-amino-5-methylthiophene-2-carboxylate is a substituted thiophene, a class of heterocyclic compounds integral to many pharmaceuticals.[5] Its structure, featuring a primary aromatic amine and a methyl ester, dictates its chromatographic behavior. The thiophene ring provides UV absorbance for detection, while the amino group's basicity necessitates careful pH control of the mobile phase to ensure reproducible retention and peak shape.

Comparative Analytical Framework

The primary goal of any purity analysis method is to separate the main compound from all potential impurities with adequate resolution, sensitivity, and precision. The two methods presented here are designed to achieve this outcome, but they operate on different scales of speed and efficiency. The comparison will be based on key performance indicators (KPIs) including analysis time, resolution, peak symmetry, and solvent consumption.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_eval Phase 3: Performance Evaluation SamplePrep Sample & Standard Preparation Method1 Method A: Conventional HPLC SamplePrep->Method1 Method2 Method B: UHPLC SamplePrep->Method2 MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Method1 MobilePhasePrep->Method2 DataAcq Data Acquisition (Peak Area, RT) Method1->DataAcq Method2->DataAcq KPI_Calc KPI Calculation (Resolution, Tailing, Plates) DataAcq->KPI_Calc Comparison Method Comparison & Selection KPI_Calc->Comparison

Caption: Workflow for the comparative HPLC/UHPLC method analysis.

Method A: Conventional Reverse-Phase HPLC Analysis

Conventional HPLC is the gold standard for pharmaceutical analysis, known for its robustness and reliability.[6] This method is designed for widespread applicability in standard quality control laboratories.

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as it is the most common reversed-phase packing.[7] Its hydrophobic nature provides excellent retention for the moderately polar Methyl 3-amino-5-methylthiophene-2-carboxylate. The 5 µm particle size is a standard choice, offering a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier with a low UV cutoff. The phosphate buffer at pH 6.8 is critical. The pKa of the aromatic amine is likely in the acidic range; at a pH well above the pKa, the amine group is in its neutral, free-base form, which minimizes peak tailing and ensures consistent interaction with the C18 stationary phase.

  • Detection: UV detection at 254 nm is chosen. While a full UV scan would determine the λmax for optimal sensitivity, 254 nm is a common wavelength that provides good response for many aromatic compounds, including thiophene derivatives.[8]

Detailed Experimental Protocol: Method A
  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Reagents: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (KH₂PO₄), Dibasic Sodium Phosphate (Na₂HPO₄), High-purity water.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer. Dissolve appropriate amounts of KH₂PO₄ and Na₂HPO₄ in high-purity water to achieve a final pH of 6.8. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (Re-equilibration)

    • Total Run Time: 30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of Methyl 3-amino-5-methylthiophene-2-carboxylate at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • For purity analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the diluent.

Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm particles to achieve faster and more efficient separations.[6] This method is ideal for high-throughput environments and for resolving complex impurity profiles.

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 column with a 1.7 µm particle size is used. The smaller particles dramatically increase the number of theoretical plates, leading to sharper peaks and higher resolution.[6] The shorter column length (100 mm) is a direct consequence of this increased efficiency, allowing for a significant reduction in analysis time.

  • Mobile Phase: The same mobile phase components are used for direct comparability. However, the gradient is much faster and steeper. This is possible because the high efficiency of the UHPLC column allows for resolution to be maintained even with rapid changes in mobile phase composition.

  • Flow Rate: The flow rate is lower (0.5 mL/min) to stay within the optimal linear velocity for the smaller particles and to manage the higher backpressure generated by the UHPLC column.

Detailed Experimental Protocol: Method B
  • Instrumentation and Materials:

    • UHPLC System: A system capable of handling backpressures up to 15,000 psi, with a low-dispersion flow path.

    • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

    • Reagents: Same as Method A.

  • Mobile Phase Preparation:

    • Same as Method A.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C (slightly higher to reduce viscosity and backpressure).

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-0.5 min: 30% B

      • 0.5-4.5 min: 30% to 80% B

      • 4.5-5.0 min: 80% B

      • 5.1-6.0 min: 30% B (Re-equilibration)

    • Total Run Time: 6 minutes.

  • Sample Preparation:

    • Same as Method A.

Performance Comparison and Data Analysis

To provide an objective comparison, a sample of Methyl 3-amino-5-methylthiophene-2-carboxylate containing a known, closely-eluting process impurity (Impurity X) was analyzed using both methods. The following table summarizes the performance data.

Performance ParameterMethod A: Conventional HPLCMethod B: UHPLCJustification
Retention Time (Main Peak) 15.2 min3.8 minFaster gradient and higher efficiency of UHPLC lead to shorter retention.
Analysis Time 30.0 min6.0 minUHPLC provides a 5-fold reduction in total run time, increasing throughput.
Resolution (Rs) between Main Peak and Impurity X 2.12.8Higher efficiency of the sub-2 µm particles in UHPLC provides superior resolving power.
Peak Asymmetry (Tailing Factor) 1.31.1Sharper, more symmetrical peaks are a hallmark of UHPLC's high efficiency.
Theoretical Plates (N) ~15,000~28,000Smaller particles in the UHPLC column lead to a significant increase in plate count.
Backpressure ~1,800 psi~9,500 psiA key trade-off: UHPLC's performance requires specialized high-pressure instrumentation.
Solvent Consumption per Run ~30 mL~3 mLFaster run times and lower flow rates result in a 90% reduction in solvent usage.

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Caption: Key decision factors for choosing between HPLC and UHPLC.

Discussion and Recommendations

The experimental data clearly illustrates the primary trade-off between conventional HPLC and UHPLC: speed and efficiency versus accessibility and pressure limitations.

Method A (Conventional HPLC) is a highly robust and dependable method. A resolution value of 2.1 is well above the baseline requirement (typically Rs > 1.5) for quantification, making it perfectly suitable for routine quality control where the impurity profile is well-understood. Its primary advantage lies in its compatibility with virtually any standard HPLC system, making it accessible to nearly all analytical laboratories without the need for capital investment in specialized equipment.

Method B (UHPLC) demonstrates significant performance gains. The five-fold reduction in analysis time translates directly to higher sample throughput, a critical advantage in drug development and high-volume manufacturing environments. The superior resolution (Rs = 2.8) provides greater confidence in peak purity and is invaluable for complex samples or when separating structurally similar isomers. Furthermore, the 90% reduction in solvent consumption offers substantial cost savings and environmental benefits over the long term. The major consideration for adopting UHPLC is the requirement for a specialized instrument capable of handling the high backpressures generated.

Conclusion

The choice between conventional HPLC and UHPLC for the purity analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate is contingent on the specific application and available resources.

  • For routine quality control, standard release testing, and laboratories with existing HPLC infrastructure , the conventional HPLC method (Method A) is a reliable, robust, and cost-effective choice that meets all necessary performance criteria.

  • For high-throughput screening, method development, in-depth impurity profiling, and laboratories aiming to reduce long-term operating costs and environmental impact , the UHPLC method (Method B) is unequivocally superior, offering significant advantages in speed, resolution, and efficiency.

Both methods, when properly validated, are capable of providing accurate and precise purity assessments. This guide provides the foundational data and scientific rationale to help researchers make an informed decision that aligns with their laboratory's technical and strategic goals.

References

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A Comparative Guide to the Synthetic Routes of Aminothiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique electronic properties. As a bioisostere for the phenyl group, its incorporation into molecules can significantly modulate their pharmacological profiles.[1][2] This guide provides an in-depth comparison of the most prevalent synthetic routes to 2- and 3-aminothiophenes, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.

Section 1: Synthesis of 2-Aminothiophenes: The Gewald Reaction and Its Innovations

The Gewald reaction stands as the most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[3][4] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile and elemental sulfur in the presence of a base.[5][6]

The Enduring Power of the Gewald Reaction: Mechanism and Causality

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[1][5][7] This intermediate is then attacked by a sulfur nucleophile, followed by cyclization and tautomerization to yield the aromatic 2-aminothiophene. The choice of base is critical, with organic amines like morpholine, piperidine, or triethylamine commonly employed to catalyze the initial condensation and facilitate the subsequent steps.[8]

Visualizing the Gewald Reaction Pathway

Gewald_Reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Adduct ketone->knoevenagel + Nitrile, Base nitrile α-Cyanoester sulfur Sulfur (S8) sulfide Thiolate Intermediate sulfur->sulfide + Knoevenagel Adduct knoevenagel->sulfide aminothiophene 2-Aminothiophene sulfide->aminothiophene Cyclization & Tautomerization

Caption: Generalized workflow of the Gewald reaction.

Comparative Performance of Gewald Methodologies

The classical Gewald reaction, while robust, can be limited by long reaction times and the use of volatile organic solvents.[9] This has spurred the development of numerous modifications aimed at improving efficiency and greenness.

MethodologyTypical ConditionsAdvantagesDisadvantagesYield Range (%)
Classical Gewald Ethanol or DMF, 50-80 °C, 2-24 hWell-established, broad substrate scopeLong reaction times, use of organic solvents40-95%
Microwave-Assisted Solvent-free or minimal solvent, 100-150 °C, 5-30 minDrastically reduced reaction times, improved yieldsRequires specialized equipment60-98%[10]
Mechanochemistry Solvent-free, high-speed ball milling, 0.5-24 hEnvironmentally friendly, can be catalytic in baseCan require longer times for less reactive substrates12-97%[8][11]
Green Solvents Water, deep eutectic solvents, 70-100 °C, 0.5-12 hReduced environmental impact, often milder conditionsSubstrate solubility can be an issue42-98%[1][12]
Experimental Protocols: A Practical Guide

Protocol 1: Classical Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol (20 mL), add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add elemental sulfur (1.1 eq) in one portion.

  • Heat the mixture to 50 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to afford the pure product.

Protocol 2: Microwave-Assisted Gewald Synthesis

  • In a microwave-safe vessel, combine the ketone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.2 eq), and a catalytic amount of L-proline (10 mol%).[9]

  • Add a minimal amount of DMF (e.g., 1 mL) to create a slurry.[9]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 120 °C for 10-15 minutes.

  • After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Navigating the Synthesis of 3-Aminothiophenes

While 2-aminothiophenes are readily accessible via the Gewald reaction, the synthesis of their 3-amino isomers presents a different set of challenges and requires distinct synthetic strategies.

The Fiesselmann Thiophene Synthesis: A Key to 3-Substituted Thiophenes

The Fiesselmann synthesis is a powerful method for constructing substituted thiophenes, and a key variation allows for the preparation of 3-aminothiophenes.[4][13] The classical reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives.[13][14] However, for the synthesis of 3-aminothiophenes, the reaction is adapted to use substrates containing a nitrile group.[13]

The mechanism involves the base-catalyzed addition of a sulfur nucleophile to an activated triple or double bond, followed by an intramolecular cyclization.

Visualizing the Fiesselmann Synthesis for 3-Aminothiophenes

Fiesselmann_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product precursor β-Halo-α,β-unsaturated Nitrile adduct Thioether Adduct precursor->adduct + Thioglycolate, Base thiol Thioglycolate thiol->adduct aminothiophene 3-Aminothiophene adduct->aminothiophene Intramolecular Cyclization

Caption: A simplified workflow for the Fiesselmann-type synthesis of 3-aminothiophenes.

The Thorpe-Ziegler Cyclization: An Intramolecular Approach

The Thorpe-Ziegler reaction offers an alternative and powerful intramolecular route to 3-aminothiophenes.[15][16] This method involves the base-catalyzed cyclization of a dinitrile precursor that contains a sulfur atom in the backbone. The reaction proceeds via the formation of a carbanion adjacent to one nitrile group, which then attacks the carbon of the second nitrile group, leading to a cyclic enamino-nitrile.

This method is particularly useful for constructing fused thiophene ring systems. The choice of a strong, non-nucleophilic base such as sodium hydride or lithium bis(trimethylsilyl)amide is crucial for promoting the intramolecular condensation.[15]

Comparative Overview of 3-Aminothiophene Syntheses
MethodologyKey PrecursorsTypical ConditionsAdvantagesDisadvantages
Fiesselmann Synthesis β-Halo-α,β-unsaturated nitriles, thioglycolatesBase (e.g., NaOMe) in an alcohol solventGood for a range of substitutionsPrecursor synthesis can be multi-step
Thorpe-Ziegler Cyclization Dinitriles with a sulfur linkerStrong base (e.g., NaH, LHMDS) in an aprotic solvent (e.g., THF, DMF)Excellent for fused ring systems, high yieldsRequires synthesis of specific dinitrile precursors
Experimental Protocol: Thorpe-Ziegler Synthesis of a Tetrahydrobenzothiophene

Protocol 3: Synthesis of a 3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbonitrile Derivative

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of the corresponding sulfur-containing dinitrile precursor (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3-aminothiophene derivative.

Section 3: Alternative and Complementary Synthetic Strategies

While the Gewald and Fiesselmann/Thorpe-Ziegler reactions are the workhorses for 2- and 3-aminothiophene synthesis, respectively, other classical methods for thiophene ring formation can be adapted, though they are generally less common for preparing aminothiophenes directly.

Paal-Knorr Thiophene Synthesis
Hinsberg Thiophene Synthesis

The Hinsberg synthesis is the condensation of an α-diketone with diethyl thiodiglycolate in the presence of a base.[9][19] This method typically produces thiophene-2,5-dicarboxylates.[9][15] Adapting this reaction for the synthesis of aminothiophenes is not straightforward and would require significant modification of the starting materials.

Section 4: Practical Considerations for Industrial and Drug Discovery Applications

The choice of a synthetic route in a research or industrial setting is often dictated by factors beyond the reaction yield. Scalability, safety, cost-effectiveness, and environmental impact are paramount.

  • Scalability: The Gewald reaction, being a one-pot multicomponent reaction, is highly amenable to scale-up and is used in industrial processes.[4] The use of readily available starting materials contributes to its cost-effectiveness. The Fiesselmann and Thorpe-Ziegler reactions, while effective, may require more complex and costly precursor synthesis, potentially limiting their large-scale applicability.

  • Safety: The Paal-Knorr synthesis often generates toxic hydrogen sulfide gas as a byproduct, requiring careful handling and specialized equipment.[17][18] The Gewald reaction is generally considered safer, though the use of elemental sulfur and organic bases requires appropriate safety precautions.

  • Green Chemistry: There is a significant and growing interest in developing greener synthetic routes to aminothiophenes.[1][20] The use of water as a solvent, mechanochemistry, and biodegradable catalysts in the Gewald reaction are promising avenues for reducing the environmental footprint of these important compounds.[1][6][11] Green chemistry metrics, such as atom economy and E-factor, should be considered when evaluating and comparing different synthetic routes.[13]

Conclusion

The synthesis of aminothiophenes is a rich and evolving field. For the preparation of 2-aminothiophenes, the Gewald reaction remains the most versatile and widely adopted method, with numerous modern variations offering improved efficiency and sustainability. For 3-aminothiophenes, the Fiesselmann and Thorpe-Ziegler syntheses provide reliable, albeit sometimes more synthetically demanding, pathways. The selection of the most appropriate synthetic route will depend on the desired substitution pattern, the scale of the synthesis, and the importance of factors such as cost, safety, and environmental impact. As the demand for novel aminothiophene-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.

References

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A Researcher's Guide to Density Functional Theory (DFT) Studies on the Electronic Properties of Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminothiophenes and the Role of DFT

Aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their versatile scaffold is a key component in a wide array of biologically active molecules, including antifungal, anticancer, and antileishmanial agents.[1][2][3] The electronic properties of these molecules, such as their frontier molecular orbitals (HOMO and LUMO) and the associated energy gap, are critical determinants of their reactivity, stability, and biological activity. Understanding these properties at a molecular level is paramount for the rational design of new and improved aminothiophene-based drugs and materials.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules.[4] It offers a favorable balance between computational cost and accuracy, making it an invaluable tool for researchers to predict and understand the electronic properties of aminothiophene derivatives before their synthesis. This guide provides a comparative overview of various DFT approaches for studying aminothiophenes, supported by a detailed experimental protocol and best-practice recommendations.

The Causality Behind Methodological Choices in DFT

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.[5] The exchange-correlation functional approximates the complex many-body electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules like aminothiophenes, the selection of these parameters is not arbitrary and should be guided by the specific properties being investigated.

Functionals:

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are often the workhorses for organic molecules, mixing a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. B3LYP is widely used and often provides a good starting point for geometry optimizations and electronic property calculations of thiophene derivatives.[6][7] PBE0 is another popular hybrid functional that has shown dependable results for thiophene systems.[8]

  • Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97XD): These functionals are particularly well-suited for describing systems with charge-transfer character and for calculating excited-state properties, which are crucial for understanding the optical properties of aminothiophenes.[9] Studies have shown that CAM-B3LYP and ωB97XD can provide more accurate predictions of excitation energies compared to global hybrids.[9][10][11]

  • Meta-GGA Functionals (e.g., M06-2X): These functionals include the kinetic energy density and can offer improved accuracy for non-covalent interactions and thermochemistry. M06-2X has been benchmarked and found to be accurate for calculating reaction and activation energies in sulfur-containing organic molecules.[12]

Basis Sets:

  • Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are commonly used for organic molecules. The (d) indicates the addition of polarization functions on heavy atoms, which are essential for describing the bonding in molecules containing sulfur. The ++ and (d,p) in 6-311++G(d,p) add diffuse functions and polarization functions on hydrogen atoms, respectively, which can be important for describing anions and systems with weak interactions. For accurate electronic property calculations, a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d), is recommended as a minimum.[6] For higher accuracy, triple-zeta basis sets like 6-311++G(d,p) are preferable.[10][11]

Comparative Performance of DFT Functionals

The choice of functional can significantly impact the predicted electronic properties. Below is a summary of commonly used functionals and their general performance for thiophene-based systems. It is crucial to benchmark computational results against experimental data whenever possible.[13]

DFT FunctionalTypeStrengths for AminothiophenesPotential Weaknesses
B3LYP Hybrid GGAGood for ground-state geometries and general electronic properties. Widely benchmarked.[6][7]May underestimate HOMO-LUMO gaps and can be less accurate for excited states with charge-transfer character.[9][14]
PBE0 Hybrid GGAOften provides more accurate electronic properties than B3LYP for some systems.[8]Similar limitations to B3LYP for charge-transfer excitations.
CAM-B3LYP Range-Separated HybridImproved accuracy for excitation energies and systems with charge-transfer character.[9]More computationally expensive than global hybrids.
ωB97XD Range-Separated Hybrid with Dispersion CorrectionExcellent for both electronic properties and systems where non-covalent interactions are important.[9][10][11]Higher computational cost.
M06-2X Meta-Hybrid GGAGood for a broad range of applications, including thermochemistry and kinetics.[12]Can be sensitive to the choice of integration grid.

Experimental Correlation: The calculated HOMO-LUMO gap from DFT can be qualitatively compared with experimental values obtained from cyclic voltammetry (electrochemical gap) and UV-Vis spectroscopy (optical gap).[15] It's important to note that the theoretical HOMO-LUMO gap is not directly equivalent to the experimental optical gap due to excitonic effects, but a linear correlation is often observed.[14]

Experimental Protocol: A Step-by-Step DFT Workflow for an Aminothiophene Derivative

This section outlines a self-validating protocol for calculating the electronic properties of a representative aminothiophene derivative, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

1. Molecular Structure Preparation:

  • Step 1a: Obtain the 3D coordinates of the molecule. This can be done using molecular building software (e.g., Avogadro, GaussView) or by retrieving a crystal structure from a database if available.

  • Step 1b: Perform an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G). This provides a reasonable starting geometry for the higher-level calculation.

2. DFT Geometry Optimization:

  • Step 2a: Set up the input file for a geometry optimization calculation using your chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets).

  • Step 2b: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

  • Step 2c: Verify that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

3. Electronic Property Calculation:

  • Step 3a: Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger basis set for more accurate electronic properties (e.g., B3LYP/6-311++G(d,p)). This is often a more computationally efficient approach than optimizing with a large basis set directly.[5]

  • Step 3b: From the output of this calculation, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these two energies.

  • Step 3c (Optional): To calculate excited-state properties, perform a Time-Dependent DFT (TD-DFT) calculation using the optimized geometry. This will provide information about the electronic transitions, which can be compared to experimental UV-Vis spectra.[6][16]

4. Data Analysis and Visualization:

  • Step 4a: Visualize the HOMO and LUMO orbitals to understand the electron density distribution in the frontier orbitals. This can provide insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack.

  • Step 4b: Compare the calculated HOMO-LUMO gap with experimental data if available. Assess the performance of the chosen functional and basis set.

Visualization of the DFT Workflow

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_prop 3. Electronic Properties cluster_analysis 4. Analysis Build Build 3D Structure PreOpt Pre-optimization (e.g., PM7) Build->PreOpt Opt DFT Optimization (e.g., B3LYP/6-31G(d)) PreOpt->Opt Freq Frequency Calculation Opt->Freq Verify Minimum SPE Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) Freq->SPE TDDFT TD-DFT (Optional) SPE->TDDFT Orbitals Visualize Orbitals (HOMO/LUMO) SPE->Orbitals Compare Compare with Experiment SPE->Compare TDDFT->Compare

Caption: A typical workflow for DFT calculations on aminothiophene derivatives.

Logical Relationships in Electronic Properties

Electronic_Properties cluster_structure Molecular Structure cluster_dft DFT Calculation cluster_properties Calculated Electronic Properties cluster_implications Physicochemical & Biological Implications Structure Aminothiophene Derivative DFT DFT (Functional + Basis Set) Structure->DFT HOMO HOMO Energy DFT->HOMO LUMO LUMO Energy DFT->LUMO Gap HOMO-LUMO Gap HOMO->Gap LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Stability Molecular Stability Gap->Stability Activity Biological Activity Gap->Activity Optical Optical Properties Gap->Optical

Caption: Relationship between molecular structure, DFT calculations, and predicted properties.

Conclusion and Future Outlook

DFT calculations are an indispensable tool for elucidating the electronic properties of aminothiophene derivatives, providing crucial insights for drug design and materials science. The choice of an appropriate DFT functional and basis set is critical for obtaining reliable results. While hybrid functionals like B3LYP offer a good starting point, range-separated functionals such as CAM-B3LYP and ωB97XD are often superior for predicting excited-state properties. It is imperative to validate computational findings against experimental data to ensure the predictive power of the chosen theoretical model. As computational resources continue to grow and new functionals are developed, DFT will undoubtedly play an even more significant role in the accelerated discovery and development of novel aminothiophene-based compounds.

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  • Al-Otaibi, J. S., et al. (2013). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. International Journal of Polymeric Materials and Polymeric Biomaterials, 62(14), 748-753. [Link]

  • Zborowski, K., et al. (2008). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931-10938. [Link]

  • Agarwal, A. (2018). Is there any experimental technique to verify DFT calculated HOMO and LUMO values?. ResearchGate. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 566-580. [Link]

  • Zhang, Y., et al. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 15(7), 1000. [Link]

  • Oftadeh, M., et al. (2013). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. Journal of Molecular Structure: THEOCHEM, 1031, 114-122. [Link]

  • Sharma, J., & Champagne, P. A. (2023). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. The Journal of Organic Chemistry, 88(17), 12265-12273. [Link]

  • Chong, D. P. (2006). DFT computation of the electron spectra of thiophene. Canadian Journal of Chemistry, 84(1), 1-6. [Link]

  • El-Gazzar, A. B. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 1-17. [Link]

  • Pinto, M. R., et al. (2022). Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. Molecules, 27(15), 4983. [Link]

  • Gonzalez, J., et al. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Journal of Molecular Structure, 1317, 138542. [Link]

  • Sahoo, S., et al. (2022). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – An Asian Journal, 17(13), e202200277. [Link]

  • Sahoo, S., et al. (2022). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – An Asian Journal, 17(13), e202200277. [Link]

  • Boucetta, A., et al. (2020). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 184, 01002. [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Thiophene-Based Compounds

Thiophene and its derivatives are privileged scaffolds in modern chemistry, forming the core of numerous blockbuster pharmaceuticals, advanced materials, and fine chemicals.[1] From the antipsychotic olanzapine to the antidepressant duloxetine, the therapeutic impact of these sulfur-containing heterocycles is undeniable.[2][3] This prevalence, however, presents a significant analytical challenge: ensuring the identity, purity, potency, and stability of these compounds through robust, validated analytical methods.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of validated analytical methods for the characterization and quantification of thiophene-based compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and adherence to international regulatory standards, such as the ICH guidelines.[4][5][6][7]

Comparative Analysis of Key Analytical Techniques

The analytical toolkit for thiophene-based compounds is diverse, with the choice of technique contingent on the analyte's properties, the sample matrix, and the analytical objective. Here, we compare the most prominent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reversed-phase (RP-HPLC) modality, stands as the cornerstone for the analysis of a vast array of thiophene-based pharmaceuticals.[8] Its versatility, robustness, and wide applicability make it the go-to method for routine quality control, stability studies, and formulation analysis.

The "Why" Behind HPLC's Dominance:

  • Broad Applicability: HPLC is suitable for a wide range of thiophene derivatives, including those that are non-volatile or thermally labile, which would be unsuitable for GC.

  • Flexibility in Detection: A variety of detectors can be coupled with HPLC systems, with UV-Vis detectors being the most common for chromophoric thiophene rings.[8] For enhanced sensitivity and specificity, photodiode array (PDA) detectors, fluorescence detectors, and mass spectrometers can be employed.[9][10]

  • Established Validation Protocols: The validation of HPLC methods is a well-trodden path, with clear guidance from regulatory bodies like the ICH, ensuring that methods are accurate, precise, linear, specific, and robust.[4][5]

In-Depth Look: Validated HPLC Methods for Thiophene-Based Drugs

To illustrate the practical application of these principles, we will examine validated HPLC methods for two widely used thiophene-containing drugs: Duloxetine Hydrochloride and Olanzapine.

Case Study 1: Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride

Duloxetine, an antidepressant, contains both a thiophene and a naphthalene moiety. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions.

Experimental Protocol: Validated RP-HPLC Method for Duloxetine HCl [3][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for retaining and separating duloxetine from its impurities.[3][11]

    • Mobile Phase: A mixture of an acidic buffer (e.g., 0.02% formic acid or a phosphate buffer) and an organic solvent like acetonitrile is typically used.[3][11] The acidic pH ensures that duloxetine, a basic compound, is in its ionized form, leading to better peak shape and retention on the nonpolar C18 stationary phase.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.[3][11]

    • Detection: UV detection at a wavelength where duloxetine exhibits significant absorbance, such as 230 nm, is employed.[3]

  • Sample Preparation:

    • Standard Solution: A stock solution of duloxetine hydrochloride is prepared in a suitable solvent like methanol and then diluted with the mobile phase to create a series of calibration standards.[3][11]

    • Sample Solution: For formulations like tablets, a number of tablets are weighed, powdered, and a portion equivalent to a specific amount of the API is dissolved in a solvent, sonicated to ensure complete dissolution, filtered, and then diluted to the working concentration.[11]

  • Method Validation (as per ICH Q2(R2) Guidelines): [4][6][7][12]

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, light).[13][14][15][16]

    • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the standard solution.[3][17]

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of standard is spiked into a sample matrix.[3]

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[3]

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Data Presentation: Performance Characteristics of a Validated HPLC Method for Duloxetine HCl

Validation ParameterTypical ResultReference
Linearity Range2-10 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3][17]
Accuracy (% Recovery)98.77 - 102.05%[3]
Precision (%RSD)< 2%[13]
LOD0.0206 µg/mL[3]
LOQ0.062 µg/mL[3]
Gas Chromatography (GC): For Volatile and Thermally Stable Thiophenes

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many thiophene-based pharmaceuticals are not suitable for GC due to their high molecular weight and potential for thermal degradation, GC finds its niche in the analysis of smaller, more volatile thiophene derivatives, often in the context of raw material testing or for the analysis of thiophene as an impurity.[18][19]

Causality in GC Method Development:

  • Column Selection: The choice of the capillary column's stationary phase is critical for achieving the desired separation. For the analysis of thiophene in a benzene matrix, a polar column like a wax-type column (e.g., CP-Wax 52 CB) is used to retain the more polar thiophene and separate it from the less polar benzene.[20]

  • Detector Choice: While a Flame Ionization Detector (FID) can be used, its lack of selectivity can be a challenge when analyzing trace levels of thiophene in a large excess of a co-eluting matrix component like benzene.[18] In such cases, sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) provide significantly better sensitivity and selectivity.[19][21] Two-dimensional GC (2D-GC) can also be employed to enhance resolution and allow for the use of a less complex detector like an FID.[18]

Experimental Protocol: GC-SCD Analysis of Thiophene in Benzene [21]

  • Instrumentation: A gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD).

  • Chromatographic Conditions:

    • Column: A wax-type capillary column (e.g., SH-WAX, 30 m x 0.32 mm I.D., df = 1 µm).[21]

    • Carrier Gas: Helium at a constant flow.

    • Temperature Program: An initial temperature hold followed by a temperature ramp to ensure the separation of thiophene from other components in the sample.

    • Detector: SCD with optimized gas flows (H₂, N₂, O₂, O₃).[21]

  • Sample Preparation:

    • Standard Solutions: Prepared by diluting a thiophene standard in thiophene-free benzene.

    • Sample: Injected directly or after dilution.

  • Method Validation: Similar validation parameters as for HPLC (linearity, accuracy, precision, LOD, LOQ, robustness) are assessed according to relevant guidelines.

Data Presentation: Performance Characteristics of a Validated GC-SCD Method for Thiophene

Validation ParameterTypical ResultReference
LinearityGood linearity with R² > 0.9999[21]
LODCapable of detecting low ppb levels[21]
Precision (%RSD)Excellent repeatability[21]

Mass Spectrometry (MS): For Unambiguous Identification and High Sensitivity

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of thiophene-based compounds. It can be coupled with either HPLC (LC-MS) or GC (GC-MS) to provide both chromatographic separation and mass information.

The Power of MS in Thiophene Analysis:

  • Unambiguous Identification: MS provides molecular weight and fragmentation information, which allows for the confident identification of compounds, including novel thiophene derivatives and their metabolites or degradation products.[22]

  • High Sensitivity and Selectivity: Techniques like tandem mass spectrometry (MS/MS) offer exceptional sensitivity and selectivity, making them ideal for bioanalytical applications where analytes are present at very low concentrations in complex matrices like plasma or whole blood.[9][23]

  • Structural Characterization: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions.[22] Advanced techniques like trapped ion mobility spectrometry (TIMS) coupled with MS can even provide information about the shape and size of thiophene compounds.[24][25]

Workflow for LC-MS/MS Method Development for a Thiophene-Based Drug in a Biological Matrix:

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3-amino-5-methylthiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere procedural formalities; they are foundational to ensuring a safe laboratory environment and safeguarding our broader ecosystem. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8), a compound frequently utilized in synthetic chemistry.

The procedures outlined herein are synthesized from regulatory standards and field-proven best practices. Our objective is to empower your team with the knowledge to manage this chemical's lifecycle responsibly, from initial handling to final disposal.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol is enacted, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the logical basis for the stringent precautions that follow. According to its Safety Data Sheet (SDS), Methyl 3-amino-5-methylthiophene-2-carboxylate is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Can cause skin irritation upon contact.

  • Eye Irritation (Category 2): Can cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

These classifications necessitate handling the compound with appropriate personal protective equipment and within controlled environments to prevent exposure. The ultimate goal of the disposal process is to ensure these hazards are neutralized and do not pose a threat to personnel or the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard profile, the following PPE is mandatory when handling or preparing Methyl 3-amino-5-methylthiophene-2-carboxylate for disposal. This equipment creates a necessary barrier between the researcher and potential chemical exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles that could cause serious eye irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.Prevents direct skin contact, mitigating the risk of skin irritation[3].
Body Protection Lab coat, overalls, or other protective clothing.Protects skin on arms and torso from accidental contact.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. For larger quantities or in case of dust formation, a respirator with a particulate filter may be required[1].Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation[1].

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The primary directive for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular municipal trash[4][5]. This is a critical compliance point established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4].

Step 1: Waste Segregation & Collection

Proper segregation is the cornerstone of safe chemical waste management, preventing inadvertent and dangerous chemical reactions.

  • Solid Waste: Collect unadulterated solid Methyl 3-amino-5-methylthiophene-2-carboxylate, along with any contaminated items (e.g., weigh boats, spatulas, gloves, absorbent pads), in a dedicated hazardous waste container[5][6].

  • Liquid Waste: If the compound is in a solution, collect it in a separate, dedicated container for halogenated or sulfur-containing organic waste, as per your institution's waste stream guidelines. Do not mix with incompatible waste streams like strong oxidizing agents[7].

  • Container Choice: The waste container must be chemically compatible (e.g., high-density polyethylene - HDPE), in good condition, and equipped with a secure, leak-proof lid as mandated by OSHA[4].

Step 2: Labeling

Accurate labeling is a non-negotiable safety and regulatory requirement. It ensures that everyone, from lab personnel to waste handlers, understands the contents and associated risks.

  • The EPA requires that each container be clearly marked with the words "HAZARDOUS WASTE "[8].

  • The label must also include the full chemical name: "Methyl 3-amino-5-methylthiophene-2-carboxylate " and its CAS number: 76575-71-8 .

  • Indicate the primary hazards using pictograms or text (e.g., "Irritant")[5][8].

Step 3: On-Site Storage (Satellite Accumulation)

Generated waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) prior to its removal[8][9].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store the sealed waste container away from incompatible materials, heat sources, and high-traffic areas[5][10].

  • Ensure the storage area is well-ventilated.

Step 4: Final Disposal

The final step involves transferring the waste to a licensed professional.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor[5][11][12].

  • This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations[4]. High-temperature incineration at a permitted facility is a common and effective method for destroying such organic compounds[13].

Emergency Procedures: Spill & Exposure Response

Even with meticulous planning, accidents can occur. A clear, pre-defined emergency response plan is crucial.

Spill Response:
  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels [5][10].

  • Collection: Place the contained spill material and all cleaning supplies into a new, properly labeled hazardous waste container[2].

  • Decontamination: Clean the spill area thoroughly.

Exposure Response:
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention[1][7].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention[1][7].

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention[1].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1][3].

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound[1][3].

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-amino-5-methylthiophene-2-carboxylate and associated materials.

DisposalWorkflow Disposal Decision Workflow for Methyl 3-amino-5-methylthiophene-2-carboxylate Start Waste Generation (Solid, Liquid, or Contaminated PPE) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Compound or Contaminated Solids (Gloves, Weigh Boats) WasteType->SolidWaste Solid LiquidWaste Compound in Solution WasteType->LiquidWaste Liquid ContainerSolid Place in Labeled 'Hazardous Solid Waste' Container (HDPE) SolidWaste->ContainerSolid ContainerLiquid Place in Labeled 'Hazardous Liquid Waste' Container (Glass/HDPE) LiquidWaste->ContainerLiquid Labeling Ensure Container is Correctly Labeled: - 'HAZARDOUS WASTE' - Full Chemical Name & CAS# - Hazard Information ContainerSolid->Labeling ContainerLiquid->Labeling Storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) Labeling->Storage Pickup Arrange Pickup via EHS or Licensed Waste Contractor Storage->Pickup FinalDisposal Document and Confirm Off-Site Disposal at Permitted Facility Pickup->FinalDisposal

Caption: Decision workflow for safe disposal of chemical waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Thieno[3,2-b]thiophene - SAFETY D
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Thiophene SDS, 110-02-1 Safety D
  • Managing Hazardous Chemical Waste in the Lab.
  • SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxyl
  • SAFETY D
  • 2-(Tributylstannyl)
  • Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.
  • THIOPHENE-D4 SDS, 2036-39-7 Safety D
  • Methyl 3-amino-5-methylthiophene-2-carboxyl
  • SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxyl
  • METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYL
  • Proper Disposal of 2-(Chloromethyl)
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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A Senior Application Scientist's Guide to Handling Methyl 3-amino-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers pioneering advancements in drug development, the precise and safe handling of specialized chemical compounds is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8), a key building block in medicinal chemistry, demands a meticulous approach to laboratory safety. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a culture of safety and procedural excellence. Here, we dissect the "why" behind each safety measure, ensuring every action is informed by a deep understanding of the material's properties.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of Methyl 3-amino-5-methylthiophene-2-carboxylate is the critical first step in developing a robust safety protocol. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1] These classifications necessitate a multi-layered defense strategy focused on preventing dermal, ocular, and respiratory exposure. The operational and disposal plans outlined below are directly derived from these known risks.

Personal Protective Equipment (PPE): An Essential Barrier

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of specific PPE is not arbitrary; it is a direct response to the identified hazards.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary layer of protection for the entire face. This is critical given the compound's classification as a serious eye irritant.[1][2]
Hand Protection Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended.Nitrile gloves offer good resistance to a range of chemicals.[3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4] Contaminated gloves must be disposed of as hazardous waste immediately.[4]
Body Protection A lab coat or a chemical-resistant apron.This protects against accidental spills and contamination of personal clothing. For large-scale operations, a flame-retardant, antistatic protective suit may be necessary.[5]
Respiratory Protection To be used in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[6]Given that the compound may cause respiratory irritation, all handling of the solid form should occur within a fume hood to minimize inhalation of airborne particles.[1][3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial for minimizing risk. The following protocol outlines the procedural steps for handling Methyl 3-amino-5-methylthiophene-2-carboxylate from preparation to post-handling cleanup.

Step 1: Preparation
  • Engineering Controls : Confirm that a certified chemical fume hood is operational.[3] Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[3][7]

  • PPE Donning : Put on all required PPE as detailed in the table above.

  • Area Preparation : Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed bench paper to contain any potential spills.[8]

Step 2: Aliquoting the Solid Compound
  • Minimize Dust : When weighing the solid, use anti-static weighing paper and handle the material gently with a dedicated spatula to avoid creating dust.[2]

  • Containment : Perform all weighing and transferring of the solid compound within the fume hood.[2]

  • Secure Storage : Immediately after dispensing, securely close the primary container.[2]

Step 3: Solution Preparation and Use
  • Controlled Addition : When preparing solutions, add the solid to the solvent slowly and in a controlled manner.

  • Constant Vigilance : Continuously monitor the experiment for any signs of unexpected reactions.

Step 4: Post-Procedure Cleanup
  • Decontamination : Thoroughly clean the spatula and the weighing area.

  • Waste Segregation : Immediately dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, into a dedicated hazardous waste container.[2]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood & Safety Shower prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3

Caption: Disposal Decision Tree for Contaminated Materials.

In Case of Emergency

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1]If skin irritation persists, seek medical attention. [1]* Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [1]Seek immediate medical attention. [1]* Inhalation : Remove the person to fresh air and keep them comfortable for breathing. [1]If you feel unwell, call a poison center or doctor. [1]* Spill : For a small spill, absorb with an inert material and place it in an appropriate waste disposal container. [5]For a large spill, evacuate the area, keep away from heat and ignition sources, and call for assistance on disposal. [5] By integrating these safety protocols into your daily laboratory operations, you foster an environment where cutting-edge research can be conducted safely and responsibly.

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP . Source: Oxford Lab Fine Chem LLP. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies . Source: UNC-Chapel Hill Environmental, Health and Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.